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TRIS(TRIMETHYLSILOXY)ANTIMONY Documentation Hub

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  • Product: TRIS(TRIMETHYLSILOXY)ANTIMONY
  • CAS: 194033-87-9

Core Science & Biosynthesis

Foundational

Tris(trimethylsiloxy)antimony: Synthesis, Structural Dynamics, and Thin-Film Applications

Executive Summary & Critical Disambiguation Tris(trimethylsiloxy)antimony , chemically Sb(OSiMe₃)₃ , is a specialized organometallic precursor primarily utilized in the deposition of antimony-based oxide thin films. It i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

Tris(trimethylsiloxy)antimony , chemically Sb(OSiMe₃)₃ , is a specialized organometallic precursor primarily utilized in the deposition of antimony-based oxide thin films. It is characterized by the presence of three trimethylsiloxy ligands bonded to a central antimony(III) atom via oxygen bridges (Sb-O-Si).[1]

⚠️ Critical Disambiguation: Siloxy vs. Silyl

Research errors frequently occur due to the confusion between Tris(trimethylsiloxy)antimony and Tris(trimethylsilyl)antimony . These are distinct compounds with opposing reactivities and applications.

FeatureTris(trimethylsiloxy)antimony Tris(trimethylsilyl)antimony
Formula Sb(OSiMe₃)₃ Sb(SiMe₃)₃
Bonding Sb-O-Si linkageSb-Si linkage (direct metal-silyl bond)
Primary Use Precursor for Antimony Oxides (Sb₂O₃) and silicates.Precursor for InSb Quantum Dots and non-oxide semiconductors.
Reactivity Hydrolyzes to Sb-OH and silanol.Pyrophoric; extremely air-sensitive.
CAS No. Refer to Schmidbaur et al. (1994)7029-27-8

This guide focuses exclusively on the siloxy derivative: Sb(OSiMe₃)₃.

Physicochemical Profile

The utility of Sb(OSiMe₃)₃ in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) stems from its volatility and clean decomposition pathways. Unlike alkoxides, the bulky trimethylsilyl groups prevent rapid oligomerization in the gas phase, maintaining high vapor pressure.

Table 1: Key Chemical Properties
PropertyData / Characteristic
Molecular Weight 389.32 g/mol
Appearance Colorless to pale straw liquid/low-melting solid
Boiling Point Volatile under reduced pressure (monomeric in gas phase)
Solubility Soluble in non-polar aprotic solvents (Pentane, Toluene, Et₂O)
Structural State Solid State: Dimeric (Sb₂O₂ ring core).[2][3][4] Gas/Solution: Monomeric (Trigonal pyramidal).
Stability Hydrolytically unstable; releases trimethylsilanol upon moisture contact.

Synthesis Protocol

Objective: Synthesis of high-purity Sb(OSiMe₃)₃ via salt metathesis. Mechanism:



Reagents & Preparation
  • Antimony Trichloride (SbCl₃): Must be sublimed prior to use to remove oxychlorides.

  • Lithium Trimethylsilanolate (LiOSiMe₃): Prepared fresh or purchased anhydrous.

  • Solvent: Diethyl ether (Et₂O), dried over Na/Benzophenone and distilled.

Step-by-Step Methodology
  • Inert Setup: Assemble a dual-manifold Schlenk line. Flame-dry a 250 mL two-neck round-bottom flask (RBF) and purge with Argon.

  • Slurry Formation: Charge the RBF with 3 equivalents of LiOSiMe₃. Add dry Et₂O via cannula to form a suspension at 0°C.

  • Addition: Dissolve 1 equivalent of SbCl₃ in Et₂O in a separate Schlenk flask. Transfer this solution dropwise to the LiOSiMe₃ suspension over 30 minutes.

    • Observation: A white precipitate of LiCl will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours to ensure completion.

  • Filtration: Filter the solution through a celite-packed frit (under Argon) to remove the LiCl salt byproduct.

  • Isolation: Remove the solvent under vacuum. The residue is crude Sb(OSiMe₃)₃.

  • Purification: Perform vacuum distillation. The product distills as a colorless liquid/oil which may solidify upon cooling.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere (Ar/N2) Reagents Reagents: SbCl3 (Sublimed) LiOSiMe3 (Dry) Start->Reagents Mixing Reaction (0°C -> RT): Salt Metathesis in Et2O Reagents->Mixing Dropwise Addition Filtration Filtration: Remove LiCl Precipitate Mixing->Filtration LiCl byproduct Evap Solvent Removal: Vacuum Evaporation Filtration->Evap Filtrate Distill Purification: Vacuum Distillation Evap->Distill Crude Oil Product Final Product: Sb(OSiMe3)3 Distill->Product Pure Fraction

Figure 1: Inert atmosphere synthesis workflow for Tris(trimethylsiloxy)antimony via salt metathesis.

Structural Dynamics & Reactivity

Understanding the structural shift between phases is vital for process engineers designing vaporizer systems for CVD.

Monomer-Dimer Equilibrium
  • Gas Phase (Vaporizer): The molecule exists as a monomer.[3][4] The steric bulk of the trimethylsilyl groups shields the Sb center, preventing premature reaction.[1]

  • Solid State (Storage): The compound dimerizes.[3][4][5] Two Sb atoms bridge via oxygen atoms to form a four-membered

    
     ring.
    
    • Implication: The energy required to break this dimer must be accounted for in the sublimation/evaporation temperature settings.

Hydrolysis Mechanism (ALD Context)

In Atomic Layer Deposition (ALD), Sb(OSiMe₃)₃ reacts with water or ozone. The Si-O bond is strong, but the Sb-O bond is susceptible to nucleophilic attack.

Reaction with Water (Proton Transfer):



The release of trimethylsilanol (HOSiMe₃) is a key signature of this process. This byproduct is volatile but can condense in exhaust lines; heat tracing of exhaust lines is mandatory.

Applications in Thin-Film Deposition[6]

Antimony Oxide (Sb₂O₃) Dielectrics

Sb(OSiMe₃)₃ acts as a single-source precursor for Sb-O bonds.

  • Process: ALD or Pulsed-CVD.

  • Co-reactant: Ozone (

    
    ) or Water (
    
    
    
    ).
  • Advantage: Eliminates carbon contamination more effectively than alkyl-antimony precursors (like trimethylantimony) because the carbon is tied up in the leaving group (silanol).

Doping of Phase Change Memory (PCM)

Antimony is a critical component of Phase Change Memory materials (e.g., Ge-Sb-Te or GST). While metallic Sb precursors are common, oxide-doped PCM devices require precise oxygen incorporation.

  • Role: Sb(OSiMe₃)₃ introduces both Sb and O, or can be used to create Sb-doped SiO₂ interlayers in complex memory stacks.

ALD Mechanism Diagram

ALD_Mechanism Substrate Substrate Surface (-OH terminated) Pulse1 Pulse 1: Sb(OSiMe3)3 Adsorption Substrate->Pulse1 Chemisorption Purge1 Purge: Remove excess precursor Pulse1->Purge1 Pulse2 Pulse 2: H2O / O3 (Oxidation/Hydrolysis) Purge1->Pulse2 Byproduct Byproduct Release: HOSiMe3 (Silanol) Pulse2->Byproduct Ligand Exchange Film Result: Sb-O-Sb Monolayer Pulse2->Film Surface Saturation Film->Pulse1 Next Cycle

Figure 2: Atomic Layer Deposition cycle utilizing Sb(OSiMe₃)₃ and water/ozone.

Safety & Handling

Toxicology
  • Antimony Exposure: Chronic exposure to antimony compounds can cause pneumoconiosis and cardiovascular issues.[6]

  • Silanol Release: Hydrolysis releases trimethylsilanol, which is a volatile irritant.

Handling Protocols
  • Storage: Store in a glovebox under Argon at < 20°C.

  • Spill Management: Do not use water. Cover with dry lime or sand. Hydrolysis with water will release flammable vapors (silanol).

References

  • Baier, M., Bissinger, P., & Schmidbaur, H. (1994). Tris[(trimethylsilyl)oxy]antimony: Synthesis and Structure. Zeitschrift für Naturforschung B, 49(7).

  • Gordon, R. G. (2000). Criteria for ALD Precursors. Harvard University Dept of Chemistry.[7] (Contextual grounding for precursor volatility).

  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds. (Provides context on Sb-precursor ligand exchange mechanisms).
  • Gelest Inc. (2020). Silanes and Metal-Organics for Microelectronics. (General properties of metal siloxides).

Sources

Exploratory

tris(trimethylsiloxy)antimony physical characteristics

Physicochemical Profiling, Synthesis, and Handling Protocols[1] Executive Summary Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃), also known as Antimony(III) trimethylsiloxide, is a specialized organometallic precursor used...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Handling Protocols[1]

Executive Summary

Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃), also known as Antimony(III) trimethylsiloxide, is a specialized organometallic precursor used primarily as a volatile source of antimony in Chemical Vapor Deposition (CVD) and as a mild Lewis acid catalyst in organic synthesis.[1] Unlike its pyrophoric analogue tris(trimethylsilyl)antimony, the siloxide derivative offers improved thermal stability while retaining high reactivity toward hydrolysis.[1]

This guide provides a comprehensive technical breakdown of the compound's physical characteristics, synthesis logic, and handling requirements.[1] For drug development professionals, this compound serves as a high-purity "antimony donor" for synthesizing bioactive organoantimonials (e.g., leishmanicidal agents) or as a catalyst for condensation polymerization in biomaterial scaffolds.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

The structural integrity of tris(trimethylsiloxy)antimony is defined by the lability of the Sb–O bond and the steric bulk of the trimethylsilyl groups, which shield the central metal atom, conferring volatility.[1]

Table 1: Chemical Identity Matrix

ParameterSpecification
IUPAC Name Tris(trimethylsiloxy)antimony(III)
Common Synonyms Antimony trimethylsiloxide; Sb(OTMS)₃
CAS Registry Number 194033-87-9
Molecular Formula C₉H₂₇O₃SbSi₃
Molecular Weight 389.32 g/mol
Coordination Geometry Trigonal Pyramidal (C₃ᵥ symmetry approx.)
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the central Antimony atom.

Sb_Structure Figure 1: Molecular connectivity of Tris(trimethylsiloxy)antimony showing the Sb-O-Si linkage. Sb Antimony (Sb) [Oxidation State: +3] O1 O Sb->O1 O2 O Sb->O2 O3 O Sb->O3 Si1 Si(CH₃)₃ (Trimethylsilyl) O1->Si1 Si2 Si(CH₃)₃ (Trimethylsilyl) O2->Si2 Si3 Si(CH₃)₃ (Trimethylsilyl) O3->Si3

[1]

Part 2: Physicochemical Parameters[1][3][4][5][6][7]

Accurate physical constants are critical for process design, particularly for vacuum distillation and CVD flow rates.[1]

Table 2: Physical Characteristics

PropertyValueContext/Notes
Physical State LiquidClear, colorless to pale yellow.[1][2]
Boiling Point 80°C @ 3 mmHgHigh vacuum required for distillation to prevent thermal decomposition.[1]
Density 1.145 g/mLAt 25°C. Denser than water.[1]
Refractive Index 1.4374Useful for purity checks via refractometry.[1]
Solubility SolubleHexane, Toluene, THF, Dichloromethane.[1]
Hydrolytic Stability UnstableHydrolyzes to Sb₂O₃ and HOSiMe₃ upon contact with moisture.[1]
Flash Point >65°CEstimate based on siloxide analogues; treat as flammable.[1]

Expert Insight: The boiling point of 80°C at 3 mmHg indicates that while the compound is volatile, it has a relatively high enthalpy of vaporization compared to simple solvents.[1] In CVD applications, heated lines (>100°C) are necessary to prevent condensation during transport.[1]

Part 3: Synthesis & Purification Protocol

Methodology: Salt Metathesis Reaction:


[1]

This route is preferred over alcoholysis because it produces solid Sodium Chloride (NaCl) as a byproduct, which drives the reaction forward and is easily removed via filtration.[1]

Step-by-Step Protocol
  • Reagent Preparation:

    • Antimony Trichloride (SbCl₃): Must be sublimed or freshly distilled.[1] Hygroscopic.

    • Sodium Trimethylsilanolate (NaOSiMe₃): Used as a dry powder.[1]

    • Solvent: Anhydrous Toluene or Benzene (dried over Na/Benzophenone).[1]

  • Execution:

    • In a glovebox or under Argon Schlenk line, dissolve SbCl₃ (1 eq) in toluene.[1]

    • Slowly add NaOSiMe₃ (3.1 eq) at 0°C. The slight excess ensures complete consumption of the toxic antimony chloride.[1]

    • Allow to warm to room temperature and stir for 12 hours. A heavy white precipitate (NaCl) will form.[1]

  • Purification (The Self-Validating Step):

    • Filtration: Filter the suspension through a fritted glass funnel (porosity M) under inert gas pressure to remove NaCl.

    • Strip: Remove solvent in vacuo.[1][3]

    • Distillation: Perform fractional distillation on the crude oil.[1] Collect the fraction boiling at 80–82°C / 3 mmHg.[1]

Validation:

  • ¹H NMR (C₆D₆): Singlet at δ ~0.3 ppm (SiMe₃). Absence of broad peaks (indicates no hydrolysis).[1]

  • Visual: Liquid must be water-clear.[1] Cloudiness indicates Sb₂O₃ formation (hydrolysis).[1]

Synthesis_Workflow Figure 2: Synthesis workflow via salt metathesis ensuring removal of chloride byproducts. Start Start: SbCl₃ + Toluene Add Addition: NaOSiMe₃ (0°C) Start->Add React Reaction: 12h Stir (RT) NaCl Precipitates Add->React Filter Filtration: Remove NaCl (Schlenk Frit) React->Filter Distill Distillation: 80°C @ 3mmHg Filter->Distill Product Pure Product: Sb(OSiMe₃)₃ Distill->Product

Part 4: Handling & Storage (The "Self-Validating System")[1]

Because the Sb-O-Si bond is susceptible to nucleophilic attack by water, handling protocols must be rigorous.[1] A "Self-Validating System" implies that the state of the material visually informs the user of its quality.[1]

The Visual Check:

  • Good: Clear, colorless liquid.[1]

  • Bad: Turbid, milky, or solid precipitate.[1] This indicates the formation of Antimony Oxide (Sb₂O₃) and Trimethylsilanol, meaning the barrier was breached.[1]

Storage Protocol:

  • Container: Schlenk flask with a Teflon (PTFE) valve or a sealed ampoule. Do not use ground glass stoppers without grease, as hydrolysis products can seize the joint.[1]

  • Atmosphere: Nitrogen or Argon (Grade 5.0).[1]

  • Temperature: Ambient (20–25°C). Refrigeration is unnecessary and risks condensation of atmospheric moisture upon opening.[1]

Part 5: Applications in Research & Development[1]
1. Chemical Vapor Deposition (CVD)

In materials science, this compound is a precursor for Antimony-Doped Silicon or Antimony Oxide thin films.[1]

  • Mechanism: Thermal decomposition breaks the Sb-O bond, depositing Sb or SbOx while releasing volatile siloxanes.[1]

  • Advantage: It eliminates the need for toxic halide precursors (like SbCl₃), preventing chlorine contamination in the semiconductor lattice.[1]

2. Drug Development & Catalysis

While not a drug itself, it serves as a Lewis Acid Catalyst or precursor.[1]

  • Polymerization: Catalyzes the polycondensation of bis(2-hydroxyethyl) terephthalate.[1]

  • Synthesis: Used to introduce antimony into heterocyclic rings under mild conditions, avoiding the harsh acidity of SbCl₃.[1]

References
  • Gelest, Inc. (2020).[1] Silanes & Silicones Catalog: Antimony(III) Trimethylsiloxide Properties. Retrieved from [Link]

  • Feher, F. J., et al. (2021).[1] "Silylated Sulfuric Acid and Analogous Siloxide Precursors." Angewandte Chemie International Edition. (Contextualizing siloxide synthesis methods). [Link]

  • PubChem. (2023).[1][4] Antimony Compounds and Physical Data. National Library of Medicine.[1] [Link]

Sources

Foundational

Operational Risk &amp; Technical Guide: Tris(trimethylsiloxy)antimony

Executive Summary & Chemical Distinction Tris(trimethylsiloxy)antimony ( ) is a specialized organometallic precursor primarily utilized in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Distinction

Tris(trimethylsiloxy)antimony (


) is a specialized organometallic precursor primarily utilized in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating high-purity antimony oxide thin films and III-V semiconductor quantum dots (e.g., InSb).

CRITICAL SAFETY DISTINCTION: Researchers must distinguish this compound from its pyrophoric analog, Tris(trimethylsilyl)antimony (


).
  • Target Compound:

    
     (Contains Oxygen spacer).[1] Hydrolytically Unstable. 
    
  • Analog:

    
     (Direct Sb-Si bond). Pyrophoric. 
    

This guide focuses strictly on the siloxy derivative, characterizing it as a moisture-sensitive flammable liquid that degrades rapidly into antimony oxides and volatile silanols upon exposure to ambient atmosphere.

Physicochemical Profile

The utility of Tris(trimethylsiloxy)antimony lies in its volatility and clean decomposition pathway. Unlike halide precursors, it avoids chlorine contamination in deposited films.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Formula

Molecular Weight ~389.34 g/mol
CAS Number 194033-87-9 (Note: Often confused with 7029-27-8)
Physical State Colorless to pale yellow liquid
Solubility Soluble in anhydrous ethers, toluene, hexane
Boiling Point ~80-85°C at reduced pressure (0.1 Torr)
Flash Point 45°C (Estimated - Flammable Liquid)
Reactivity Rapid hydrolysis; Stable under Argon/Nitrogen

Reactivity Architecture & Hazard Analysis

The Hydrolysis Mechanism

The primary operational hazard is the compound's sensitivity to protic sources (water, alcohols). Upon contact with moisture, the


 bond cleaves. This is not merely a degradation issue but a contamination risk; the formation of solid 

can clog vapor delivery lines in CVD systems.
Diagram 1: Hydrolytic Degradation Pathway

This diagram illustrates the cascading failure of the precursor in air, leading to solid particulate formation.

HydrolysisMechanism Precursor Tris(trimethylsiloxy)antimony [Sb(OSiMe3)3] Transition Nucleophilic Attack at Sb Center Precursor->Transition Water H2O (Ambient Moisture) Water->Transition Silanol Trimethylsilanol (Me3SiOH - Volatile) Transition->Silanol Elimination Oxide Antimony(III) Oxide (Sb2O3 - White Solid) Transition->Oxide Precipitation

Figure 1: Mechanism of hydrolysis. Note the formation of solid precipitates (


), which serves as the primary visual indicator of seal failure.
Toxicology & GHS Classification

While less aggressive than alkyl antimonies, the hydrolysis products present significant risks.

  • H226: Flammable liquid and vapor.[2]

  • H315 / H319: Causes skin and serious eye irritation.[2]

  • Antimony Toxicity: Chronic exposure to Sb compounds can cause pneumoconiosis and cardiovascular issues.

  • Hydrolysis Byproduct: Trimethylsilanol is a volatile irritant affecting the respiratory tract.

Advanced Handling & Storage Protocols

To maintain scientific integrity, the handling protocol must be a closed-loop system . Any breach in the inert barrier results in immediate precursor degradation.

Storage Specifications
  • Container: Schlenk flask or Teflon-valved ampoule.

  • Atmosphere: Stored under positive pressure Argon (N2 is acceptable, but Ar is preferred due to density).

  • Temperature: Ambient is generally stable, but refrigeration (<4°C) slows incidental hydrolysis through valve seals over long durations.

Transfer Protocol (Schlenk Line)

Expert Insight: Never use standard syringes with rubber septa for long-term storage or slow addition. The silicone in septa can swell upon contact with siloxanes, and the puncture is a moisture ingress point.

  • Preparation: Flame-dry all glassware under vacuum.

  • Cannula Transfer: Use stainless steel or Teflon cannulas for liquid transfer between vessels.

  • Pressure Equalization: Ensure the receiving vessel is vented to an inert bubbler to prevent over-pressurization during transfer.

Diagram 2: Inert Atmosphere Workflow

This workflow ensures zero contact with ambient atmosphere during the transition from storage to reactor.

HandlingWorkflow cluster_check Integrity Check Storage Storage Ampoule (Argon Blanket) Glovebox Glovebox (<0.1 ppm H2O/O2) Storage->Glovebox Solids/Loading Schlenk Schlenk Line Transfer (Double Manifold) Storage->Schlenk Cannula Transfer Glovebox->Schlenk Sealed Transfer CVD CVD/ALD Reactor (Bubbler/Vaporizer) Schlenk->CVD Direct Injection Check Visual Inspection: White Precipitate = FAILURE Schlenk->Check Waste Waste Trap (Oil Bubbler) CVD->Waste Effluent Scrubbing

Figure 2: Operational workflow for transferring Tris(trimethylsiloxy)antimony from storage to application, highlighting critical control points.

Emergency Response & Waste Management

Spill Management

Do not use water. Water will accelerate the release of volatile silanols and heat.

  • Evacuate: Remove ignition sources.

  • Absorb: Use dry vermiculite or sand.

  • Neutralize: Once absorbed, the material can be slowly hydrolyzed in a fume hood by adding dilute ethanol, followed by water, to convert all reactive species to inert Antimony Oxide (

    
    ).
    
Disposal

The final waste product will contain heavy metal (Antimony).[2]

  • Classification: Hazardous Waste (Heavy Metal).

  • Protocol: Collect hydrolyzed solids and solvents in a container labeled "Antimony Waste." Do not mix with general organic solvents if possible, to lower disposal costs.

References

  • Gelest, Inc. (2024). Safety Data Sheet: Tris(trimethylsiloxy)antimony (SIT8717.7). Retrieved from (Verified via snippet 1.9).

  • Amberger, E., & Salazar, R. W. (1979). Synthesis of Tris(trimethylsilyl)antimony and related compounds. Journal of Organometallic Chemistry, 173(2).
  • Gerung, H., et al. (2006). Synthesis and Use of Tris(trimethylsilyl)antimony for the Preparation of InSb Quantum Dots. Chemistry of Materials, 18(13), 3130–3136.

  • PubChem. (2024). Compound Summary: Tris(trimethylsilyl)antimony (Note: Used for physical property cross-referencing of the silyl-analog to ensure differentiation).[2][3][4]

  • Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. (Mechanistic grounding for siloxide hydrolysis).

Sources

Exploratory

Technical Monograph: Handling &amp; Reactivity Profile of Tris(trimethylsiloxy)antimony

Executive Technical Summary Tris(trimethylsiloxy)antimony (CAS: 7216-79-7 / 194033-87-9), often abbreviated as Sb(OTMS)3 , is a volatile organometallic precursor primarily used in Chemical Vapor Deposition (CVD) and Atom...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Technical Summary

Tris(trimethylsiloxy)antimony (CAS: 7216-79-7 / 194033-87-9), often abbreviated as Sb(OTMS)3 , is a volatile organometallic precursor primarily used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the growth of antimony oxide (


) films and phase-change memory materials (e.g., 

).

Critical Distinction: Researchers must distinguish this compound from Tris(trimethylsilyl)antimony (


, CAS 7029-27-8). While the silyl derivative is violently pyrophoric, the siloxy derivative (the subject of this guide) is characterized by extreme hydrolytic instability and flammability, posing distinct risks of toxic gas evolution and particulate generation.
Physicochemical Profile[1][2][3][4][5][6]
PropertyValueNotes
Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Sb(III) oxidation state
Molecular Weight 389.33 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point ~80°C @ 3 mmHgVolatile under vacuum
Density 1.145 g/mL
Flash Point < 60°C (Est.)[1]High Flammability Risk
Solubility Hexane, Toluene, BenzeneReacts with protic solvents

Reactivity & Hazard Mechanisms

The primary hazard of Tris(trimethylsiloxy)antimony lies in the lability of the


 bond. Unlike carbon-based alkyls, this bond is highly susceptible to nucleophilic attack by moisture.
Hydrolysis Mechanism (The Primary Threat)

Upon contact with atmospheric moisture, the molecule undergoes rapid hydrolysis. This reaction is not merely a degradation issue; it is a safety hazard due to the generation of heat, volatile flammables, and toxic particulates.

Reaction Stoichiometry:



  • Hazard A: Trimethylsilanol (

    
    ):  This byproduct is volatile and flammable. It can further condense into Hexamethyldisiloxane (
    
    
    
    ), increasing the vapor pressure of flammable organics in the headspace.
  • Hazard B: Antimony Trioxide (

    
    ):  The hydrolysis leaves behind a fine, white dust. 
    
    
    
    is a suspected carcinogen and a potent respiratory irritant.[2] In a glovebox failure or spill, this dust becomes an inhalation hazard.
Thermal Decomposition

In CVD processes, the precursor is designed to decompose at elevated temperatures (


).
  • Pathway:

    
    -hydride elimination is blocked due to the siloxy structure; decomposition likely proceeds via radical homolysis of the 
    
    
    
    bond.
  • Risk: Uncontrolled heating in a closed vessel can lead to rapid pressurization due to the generation of gaseous siloxanes.

Visualization: Reactivity Pathways

ReactivityPathways Precursor Tris(trimethylsiloxy)antimony Sb(OSiMe3)3 Moisture Moisture (H2O) (Nucleophilic Attack) Precursor->Moisture Rapid Hydrolysis Heat Thermal Energy (>300°C) Precursor->Heat CVD Decomposition Silanol Trimethylsilanol (Flammable Vapor) Moisture->Silanol SbOxide Antimony Trioxide (Toxic Dust/Carcinogen) Moisture->SbOxide Heat->SbOxide Siloxane Hexamethyldisiloxane (Volatile Solvent) Heat->Siloxane Silanol->Siloxane Condensation

Figure 1: Reaction pathways showing the conversion of the liquid precursor into toxic particulates and flammable vapors.

Toxicological Profile

The toxicity of this precursor is bipartite: the organometallic molecule itself and its decomposition products.

  • Acute Antimony Toxicity:

    • Similar to Arsenic but generally less acute.

    • Symptoms: Pneumonitis, gastrointestinal irritation (vomiting, abdominal pain), and dermatitis ("Antimony spots" – papules/pustules on sweat ducts).

    • Target Organs: Lungs, Heart (myocardial damage), Liver.

  • Inhalation Risk (Critical):

    • The hydrolysis product,

      
      , is a Group 2B carcinogen (IARC).
      
    • Mechanism: Inhalation of hydrolyzed dust leads to long-term pulmonary fibrosis and potential genotoxicity.

  • Siloxane Narcosis:

    • High concentrations of the volatile siloxane byproducts can cause central nervous system depression.

Operational Safety Protocols

Handling


 requires strict exclusion of air and moisture. The following protocols are self-validating: if the liquid turns cloudy or precipitates white solid, the protocol has failed (hydrolysis occurred).
Engineering Controls
  • Primary Containment: Nitrogen or Argon-filled Glovebox (

    
     ppm 
    
    
    
    ).
  • Secondary Containment: Fume hood with high-efficiency particulate air (HEPA) filtration for reactor exhaust (to catch

    
     dust).
    
Transfer Protocol (Schlenk/Cannula)

Do not pour this liquid. Use positive pressure transfer.

  • Preparation: Oven-dry all glassware (>120°C) overnight. Purge with Argon.

  • Pressure Check: Ensure the receiving vessel is vented through an oil bubbler to prevent over-pressurization.

  • Transfer: Use a stainless steel cannula or a gas-tight syringe with a Luer-lock.

    • Note: Glass syringes may seize if hydrolysis occurs at the plunger interface (formation of solid oxide).

  • Purge: Flush the transfer line with solvent (anhydrous hexane) immediately after use to prevent clogging.

Emergency Response & Quenching

Do NOT use water directly on a spill.

  • Small Spill (<10 mL):

    • Cover with dry sand, vermiculite, or activated charcoal.

    • Do not use water (generates heat/fumes).

    • Sweep into a sealed container labeled as "Antimony Hazardous Waste."

  • Skin Exposure:

    • Wipe off excess liquid with a dry cloth (avoid spreading).

    • Wash with copious soap and water.[3]

    • Monitor for delayed dermatitis.

Visualization: Safe Handling Workflow

SafetyWorkflow cluster_glovebox Zone 1: Inert Atmosphere (Glovebox) cluster_reactor Zone 2: Process (CVD/ALD) cluster_waste Zone 3: Abatement Storage Storage (Sealed Ampoule) Syringe Transfer (Gas-Tight Syringe) Storage->Syringe Argon Purge Bubbler Precursor Bubbler (Heated) Syringe->Bubbler Cannula Transfer Chamber Reaction Chamber (Vacuum) Bubbler->Chamber Vapor Transport Scrubber Wet Scrubber (Traps Sb2O3) Chamber->Scrubber Exhaust HEPA HEPA Filter (Particulate Catch) Scrubber->HEPA

Figure 2: Operational workflow ensuring containment of antimony species from storage to abatement.[1]

References

  • Gelest, Inc. (2023).[1] Safety Data Sheet: Tris(trimethylsilyl)antimony / Antimony Trimethylsiloxide. Retrieved from .

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13637841, Antimony(3+) tris(trimethylsilanolate). Retrieved from .

  • Sundar, S., & Chakravarty, J. (2010).[4] Antimony Toxicity. International Journal of Environmental Research and Public Health, 7(12), 4267–4277. Retrieved from .

  • International Agency for Research on Cancer (IARC). (1989). Antimony Trioxide and Antimony Trisulfide.[5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 47. Retrieved from .

  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds. Chemistry of Materials, 21(13). (Contextualizing precursor stability in ALD processes).

Sources

Foundational

tris(trimethylsiloxy)antimony health and safety information

The following technical guide details the health, safety, and operational protocols for Tris(trimethylsiloxy)antimony . Executive Summary & Critical Safety Distinction Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃) is an or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the health, safety, and operational protocols for Tris(trimethylsiloxy)antimony .

Executive Summary & Critical Safety Distinction

Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃) is an organometallic antimony compound primarily used as a precursor for the deposition of antimony oxide thin films and in specialized organic synthesis.

⚠️ CRITICAL SAFETY ALERT: Identity Verification

Researchers must distinguish this compound from its pyrophoric analog, Tris(trimethylsilyl)antimony (Sb(SiMe₃)₃). Confusing these two can lead to catastrophic fire hazards.

FeatureTris(trimethylsiloxy )antimonyTris(trimethylsilyl )antimony
Formula Sb(OSi(CH₃)₃)₃Sb(Si(CH₃)₃)₃
Linkage Sb-O-Si (Oxygen Bridge)Sb-Si (Direct Bond)
Primary Hazard Flammable Liquid; Hydrolysis releases acid/silanol.Pyrophoric (Ignites spontaneously in air).[1]
Physical State Clear Liquid (typically)Liquid/Low-melting Solid

Scope of this Guide: This document focuses exclusively on the siloxy derivative [Sb(OSiMe₃)₃].

Physicochemical Profile

Compound Identification

  • CAS Number: 7250-61-5 (General), 194033-87-9 (Product specific)

  • Synonyms: Antimony tris(trimethylsiloxide), Tris(trimethylsilyloxy)stibine.

  • Molecular Weight: 389.33 g/mol .[2]

Key Physical Properties

PropertyValueOperational Implication
Physical State Liquid (at STP)Dimerizes in solid state; may supercool.
Boiling Point 80°C @ 3 mmHgVolatile under vacuum; requires cold trapping.
Density ~1.145 g/mLHeavier than water; sinks in aqueous phases.
Solubility Soluble in ethers, hydrocarbonsUse anhydrous hexane/THF for dilution.
Flash Point Est. < 60°C (Flammable)Ground all glassware; use spark-proof tools.
Stability Moisture SensitiveHydrolytically Unstable. Releases silanols.

Hazard Characterization & Reactivity

GHS Classification[3]
  • Flammable Liquids: Category 3 (H226).[3]

  • Skin Corrosion/Irritation: Category 2 (H315).[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319).

  • Carcinogenicity: Category 2 (Suspected, due to Antimony content).

Hydrolysis Mechanism

Upon exposure to atmospheric moisture, the Sb-O-Si bond cleaves. This reaction is not violently pyrophoric but generates heat and toxic byproducts.

DOT Diagram: Hydrolysis Degradation Pathway

HydrolysisPathway Compound Tris(trimethylsiloxy)antimony [Sb(OSiMe3)3] Intermediate Hydrolysis (Exothermic) Compound->Intermediate Water + H2O (Moisture) Water->Intermediate Product1 Antimony Oxide/Hydroxide (Sb2O3 / Sb(OH)3) [TOXIC PARTICULATE] Intermediate->Product1 Precipitates Product2 Trimethylsilanol (Me3SiOH) [VOLATILE IRRITANT] Intermediate->Product2 Primary Volatile Product3 Hexamethyldisiloxane (Me3SiOSiMe3) [FLAMMABLE] Product2->Product3 Condensation

Figure 1: The hydrolysis pathway releases volatile silanols and precipitates toxic antimony oxides. Inhalation of the "smoke" from hydrolysis poses a dual chemical/particulate hazard.

Toxicological Assessment

Systemic Antimony Toxicity

While the organic ligands alter bioavailability, the metabolic endpoint is inorganic antimony.

  • Mechanism: Antimony binds to thiol (-SH) groups in enzymes, inhibiting cellular respiration and protein function.

  • Target Organs:

    • Respiratory: Pneumoconiosis ("Antimony spots" on lung X-rays) from chronic inhalation of hydrolysis dust.

    • Cardiovascular: Potential for myocardial damage and arrhythmias (EKG changes) at high exposures.

    • Dermal: "Antimony Measles" – transient papular and pustular eruptions on sweat ducts.

Ligand-Specific Toxicity (Trimethylsilanol)
  • Neurotoxicity: Volatile siloxanes/silanols can act as CNS depressants (dizziness, narcosis).

  • Irritation: The hydrolysis vapor is corrosive to mucous membranes.

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All transfers must occur in a Glovebox (N₂ or Ar atmosphere) or using strict Schlenk Line techniques.

  • Ventilation: Fume hood face velocity > 100 fpm.

  • Vacuum Traps: Use a liquid nitrogen cold trap between the reaction vessel and vacuum pump to prevent volatile antimony species from contaminating pump oil and exhaust.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a glovebox, use a NIOSH-approved respirator with P100 (HEPA) cartridges (for Sb dust) AND Organic Vapor cartridges (for silanols).

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Silver Shield® or heavy-gauge Nitrile (for prolonged contact).

  • Ocular: Chemical splash goggles. Face shield required if handling > 100 mL.

Storage
  • Atmosphere: Store under dry Nitrogen or Argon.[1]

  • Container: Schlenk flask or Teflon-sealed vial. Avoid ground glass joints without grease (hydrolysis products can seize joints).

  • Incompatibility: Keep away from water, alcohols, and strong oxidizers.[1][4]

Emergency Response Protocols

DOT Diagram: Emergency Workflow

EmergencyResponse Start INCIDENT DETECTED Decision Type of Incident? Start->Decision Fire FIRE Decision->Fire Spill SPILL (>10mL) Decision->Spill Exposure HUMAN EXPOSURE Decision->Exposure Extinguish Use Dry Chemical / CO2 DO NOT USE WATER Fire->Extinguish Isolate Isolate Area Remove Ignition Sources Spill->Isolate Skin Skin: Brush off, then wash 15 min Exposure->Skin Inhale Inhalation: Fresh Air Seek Medical Attn Exposure->Inhale Evacuate Evacuate Lab (Toxic Sb Fumes) Extinguish->Evacuate Absorb Cover with Vermiculite/Sand (Do not use paper towels) Isolate->Absorb Hydrolyze Controlled Hydrolysis (Add dilute acid in hood) Absorb->Hydrolyze

Figure 2: Decision matrix for emergency response. Note the prohibition of water for fire suppression due to the risk of spreading hydrolyzing liquid.

Fire Fighting
  • Media: Dry chemical, CO₂, or sand. Avoid water jets , which may spread the flammable liquid and accelerate hydrolysis.

  • Hazard: Thermal decomposition produces Antimony oxides (Sb₂O₃) smoke. Firefighters must wear full SCBA.

Spill Management
  • Evacuate the immediate area.

  • Eliminate ignition sources.

  • Absorb with inert material (vermiculite, dry sand). Do not use combustible materials like sawdust or paper towels.

  • Deactivate: Transfer absorbed material to a fume hood. Slowly treat with dilute hydrochloric acid to force complete hydrolysis to inorganic antimony.

  • Disposal: Collect as Heavy Metal (Antimony) Hazardous Waste .

References

  • Gelest, Inc. (2024). Safety Data Sheet: Tris(trimethylsiloxy)antimony (SIT8717.7). Retrieved from .

  • Schmidbaur, H., et al. (1991). Tris[(trimethylsilyl)oxy]antimony: Synthesis and Crystal Structure. Zeitschrift für Naturforschung B. .

  • CDC/NIOSH. (2019). Antimony and Compounds: IDLH Documentation. Centers for Disease Control and Prevention. Retrieved from .

  • U.S. EPA. (2023). Antimony Compounds Hazard Summary. Integrated Risk Information System. Retrieved from .

  • PubChem. (2024). Compound Summary: Antimony compounds. National Library of Medicine. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Precursor Protocols for Low-Temperature GaSb Growth

This Application Note is structured as a high-level technical guide for semiconductor process engineers and materials scientists. It addresses the specific chemical requested while applying necessary scientific correctio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for semiconductor process engineers and materials scientists. It addresses the specific chemical requested while applying necessary scientific correction regarding the precursor's viability for the stated application (GaSb III-V semiconductor growth).

Part 1: Critical Technical Distinction (The "Siloxy" vs. "Silyl" Trap)

WARNING: Chemical Identity & Application Mismatch Before proceeding with experimental protocols, a critical distinction must be made regarding the precursor nomenclature provided in the topic request.

  • Requested Topic: Tris(trimethylsiloxy )antimony (

    
    )
    
  • Target Application: GaSb Thin Film Growth (III-V Semiconductor)

Scientific Assessment: Using Tris(trimethylsiloxy)antimony for Gallium Antimonide (GaSb) growth is NOT RECOMMENDED for semiconductor-grade films. The siloxy ligand contains an oxygen atom bridging the silicon and antimony (


). In MOCVD or ALD, the decomposition of this molecule inevitably incorporates oxygen into the crystal lattice, resulting in:
  • Deep-Level Defects: Oxygen acts as a non-radiative recombination center in GaSb.

  • Phase Separation: Formation of Antimony Oxide (

    
    ) or Antimony Silicate rather than pure GaSb.
    
  • Electronic Failure: Drastic reduction in carrier mobility and photoluminescence efficiency.

Corrected Protocol Focus: This guide focuses on the structurally related but chemically distinct precursor: Tris(trimethylsilyl)antimony (


) .
This silyl precursor (lacking oxygen) is the industry standard for low-temperature, solution-phase, or ALD growth of GaSb via dehalosilylation  pathways. It allows for carbon-free and oxygen-free epitaxy, unlike its siloxy counterpart.

Part 2: Precursor Properties & Selection Guide

Table 1: Comparative Physicochemical Properties
FeatureTris(trimethylsilyl)antimony (Target)Tris(trimethylsiloxy)antimony (Avoid)Standard: Trimethylantimony (TMSb)
Formula



Oxygen Content 0% (High Purity) ~15% (Contaminant)0%
Reactivity Pyrophoric; breaks

easily
Moisture sensitive; stable

bond
Pyrophoric; requires high temp pyrolysis
Growth Mechanism Dehalosilylation (Driven by Si-Cl/F formation)Hydrolysis / OxidationPyrolysis (>500°C)
Primary Use Low-temp GaSb, InSb QDs, ALDFlame retardants, Silicate glassesStandard MOCVD of III-V

Part 3: Growth Mechanism (The Dehalosilylation Advantage)

The primary advantage of using


 over standard alkyls (TMSb) is the ability to grow crystalline GaSb at significantly lower temperatures (<200°C vs. >500°C). This is achieved not by thermal cracking, but by a chemical driving force known as dehalosilylation .
The Reaction Pathway

When


 is paired with a Gallium halide (e.g., 

), the reaction is driven by the formation of the incredibly strong Silicon-Chlorine bond (

), which is thermodynamically more favorable than the precursor bonds.

Overall Reaction:



  • Byproduct: Trimethylsilyl chloride (TMSCl) is highly volatile and desorbs instantly from the surface, leaving a pure GaSb film.

  • Benefit: No carbon incorporation (common with methyl groups) and no hydrogen required.

Visualization: Dehalosilylation Workflow

The following diagram illustrates the surface chemistry mechanism during Atomic Layer Deposition (ALD) or pulsed-CVD.

GaSb_Growth_Mechanism Figure 1: Dehalosilylation Mechanism for Low-Temp GaSb Growth Substrate Substrate Surface (Cl-terminated) Adsorption Adsorption & Ligand Exchange Substrate->Adsorption Surface Reaction Precursor_Sb Pulse: Sb(SiMe3)3 (Tris(trimethylsilyl)antimony) Precursor_Sb->Adsorption Injection Byproduct Desorption: 3 Me3SiCl (Gas) Adsorption->Byproduct Si-Cl Bond Formation Film GaSb Monolayer (Sb-terminated) Adsorption->Film Lattice Formation Precursor_Ga Pulse: GaCl3 (Gallium Trichloride) Film->Precursor_Ga Next Cycle Precursor_Ga->Substrate Reform Cl-Surface

Caption: Cycle showing the thermodynamic drive of Si-Cl bond formation removing ligands at low temperatures.

Part 4: Experimental Protocol (Low-Temperature CVD/ALD)

Objective: Growth of stoichiometric GaSb thin films on Si(100) or GaAs substrates. Precursors:

  • Source A (V): Tris(trimethylsilyl)antimony (

    
    ) – Stored in bubbler at 40°C.
    
  • Source B (III): Gallium Trichloride (

    
    ) – Heated to 50°C.
    
Step-by-Step Methodology
1. Substrate Preparation (Critical for Nucleation)
  • Degrease: Sonicate substrate in Acetone (5 min)

    
     IPA (5 min) 
    
    
    
    DI Water.
  • Oxide Removal:

    • For Si: Dip in 2% HF for 30s (Hydrophobic surface check).

    • For GaAs: Etch in

      
       (1:10) to remove native oxides.
      
  • Load: Transfer to reactor immediately (load-lock preferred) to prevent re-oxidation.

2. Reactor Conditioning
  • Base Pressure: Pump down to

    
     Torr.
    
  • Carrier Gas: High-purity Argon or

    
     (Avoid 
    
    
    
    if strictly following dehalosilylation, though
    
    
    is acceptable).
  • Substrate Temp: Stabilize at 150°C – 250°C .

    • Note: Unlike TMSb (requires >500°C),

      
       decomposes rapidly above 300°C, leading to uncontrolled gas-phase nucleation. Keep T low.
      
3. Deposition Cycle (ALD Mode)

If running in ALD mode for maximum precision:

  • Pulse Ga Source (

    
    ):  0.5s pulse.
    
  • Purge: 5s Ar purge (Remove excess physisorbed

    
    ).
    
  • Pulse Sb Source (

    
    ):  1.0s pulse.
    
    • Observation: Pressure spike indicates volatile

      
       generation.
      
  • Purge: 10s Ar purge.

  • Loop: Repeat for 500–1000 cycles.

4. Post-Growth Annealing (Optional)
  • As-grown films at <200°C may be amorphous or polycrystalline.

  • Rapid Thermal Anneal (RTA): 450°C for 30s under Ar/Sb overpressure to improve crystallinity without causing desorption.

Part 5: Characterization & Validation

To ensure the protocol was successful (and to verify you avoided oxygen contamination), perform the following checks:

TechniqueTarget ResultFailure Mode (Oxygen Contam.)
XRD (X-Ray Diffraction) Sharp peaks at (111), (220), (311) for Zincblende GaSb.Broad amorphous humps or

peaks.
Raman Spectroscopy Distinct LO mode at

and TO mode at

.
Shifted peaks or presence of Sb-O vibration bands (~450

).
EDX / XPS Stoichiometric 1:1 Ga:Sb ratio. Oxygen < 1 at%.Oxygen > 5 at% (indicates leak or wrong precursor).

Part 6: Safety & Handling (Pyrophoric Hazards)

Tris(trimethylsilyl)antimony is Pyrophoric. It ignites spontaneously in air.[1]

  • Glovebox: All transfers must occur in an inert atmosphere (

    
     or Ar, 
    
    
    
    ppm
    
    
    ).
  • Bubblers: Use stainless steel bubblers with high-integrity VCR fittings.

  • Neutralization: Unreacted precursor in exhaust lines should be trapped in a scrubber containing a hydrocarbon solvent (e.g., hexane) before controlled hydrolysis. Do not vent directly to air.

Part 7: Process Flow Diagram

Experimental_Workflow Figure 2: Validated Workflow for High-Purity GaSb Growth Start Start: Precursor Selection Check Verify Precursor: Sb(SiMe3)3 (Silyl) NOT Sb(OSiMe3)3 (Siloxy) Start->Check Prep Substrate Prep: HF Etch (Si) or NH4OH (GaAs) Check->Prep Confirmed Silyl Reactor Reactor Setup: T = 150-200°C P < 1 Torr Prep->Reactor Growth Growth Cycle: 1. Pulse GaCl3 2. Purge 3. Pulse Sb(SiMe3)3 4. Purge Reactor->Growth Anneal Post-Anneal: 450°C / 30s (Ar) Growth->Anneal Analysis Validation: XRD (Crystallinity) XPS (O < 1%) Anneal->Analysis

Caption: Operational workflow emphasizing the critical precursor verification step.

References

  • Comparison of Silyl vs.

    • Source: ResearchGate.[2] "Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions."

    • URL:[Link]

  • Synthesis of Tris(trimethylsilyl)

    • Source: PubChem Compound Summary for CID 11824030.[3]

    • URL:[Link]

  • MOCVD Growth of GaSb (Standard High-Temp Baseline)

    • Source: "The Growth Mechanisms of GaSb Epitaxial Film by MOCVD."[4]

    • URL:[Link]

  • Colloidal Synthesis using Silyl-Antimony (Relevant for Mechanism)

    • Source: ACS Nano.[5] "Luminescent Colloidal InSb Quantum Dots from In Situ Generated Single-Source Precursor."

    • URL:[Link]

Sources

Application

colloidal synthesis of nanocrystals with tris(trimethylsiloxy)antimony

Application Note: Colloidal Synthesis of Antimony Oxide Nanocrystals using Tris(trimethylsiloxy)antimony Part 1: Executive Summary & Critical Distinction The Precursor: Tris(trimethylsiloxy)antimony This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Colloidal Synthesis of Antimony Oxide Nanocrystals using Tris(trimethylsiloxy)antimony



Part 1: Executive Summary & Critical Distinction

The Precursor: Tris(trimethylsiloxy)antimony

This guide details the use of Tris(trimethylsiloxy)antimony (


, CAS: 194033-87-9) as a single-source precursor for the colloidal synthesis of Antimony Oxide (

)
nanocrystals.[1]

CRITICAL SCIENTIFIC DISTINCTION (E-E-A-T): Before proceeding, researchers must verify their target material.[1] There is a frequent nomenclature confusion in the field between two distinct antimony precursors:

FeatureTris(trimethylsiloxy)antimony Tris(trimethylsilyl)antimony
Formula


(often abbr.[1]

)
Bonds Sb-O-Si (Oxygen present)Sb-Si (Direct metal-silyl bond)
Target NCs Antimony Oxides (

)
, Doped Oxides (ATO)
Semiconductors (InSb, GaSb)
Reactivity Hydrolytically unstable; thermally decomposes to oxide.[1]Pyrophoric; highly reactive silyl cleavage.[1]

If your target is Indium Antimonide (InSb) or Gallium Antimonide (GaSb), this is the WRONG precursor. You require Tris(trimethylsilyl )antimony.[1] This protocol strictly covers the siloxy derivative for oxide synthesis via non-hydrolytic sol-gel chemistry.[1]

Part 2: Scientific Rationale & Mechanism

Why Use Tris(trimethylsiloxy)antimony?

Conventional synthesis of antimony oxide nanocrystals often utilizes antimony chloride (


) hydrolysis.[1] However, halide precursors introduce impurities (

) that are detrimental to optoelectronic applications and require aggressive washing.[1]

 offers a superior Non-Hydrolytic Sol-Gel (NHSG)  route.[1]
  • Mechanism: The precursor undergoes thermal decomposition via siloxane elimination .[1] Two molecules of the precursor condense to form the metal oxide linkage (

    
    ) while releasing volatile hexamethyldisiloxane (
    
    
    
    ).
  • Advantage: The byproduct is chemically inert and volatile, leaving high-purity metal oxide nanocrystals without halide contamination.

Reaction Pathway

The formation of the inorganic core follows this stoichiometric elimination:


[1]

This reaction is driven by the high bond strength of the Si-O bond in the siloxane byproduct and the thermodynamic stability of the antimony oxide lattice.[1]

Part 3: Visualization of Workflow

The following diagram illustrates the synthesis workflow and the chemical transformation pathway.

G cluster_0 Precursor Prep (Inert Atmosphere) cluster_1 Thermal Reaction cluster_2 Product P1 Sb(OSiMe3)3 R1 Degassing (100°C, Vacuum) P1->R1 P2 Surfactants (Oleic Acid/Oleylamine) P2->R1 P3 Solvent (Octadecene) P3->R1 R2 Nucleation (200°C - 240°C) R1->R2 N2 Flow R3 Growth (Aging 30-60 min) R2->R3 Siloxane Elimination Prod1 Sb2O3 Nanocrystals R3->Prod1 Byprod Byproduct: (Me3Si)2O R3->Byprod Volatile Removal

Figure 1: Reaction workflow for the thermal decomposition of Tris(trimethylsiloxy)antimony into Antimony Oxide nanocrystals.

Part 4: Detailed Experimental Protocol

Safety Note:


 is moisture-sensitive.[1] All steps must be performed under anhydrous conditions (Schlenk line or Glovebox).[1] Antimony compounds are toxic; work in a fume hood.[1]
Materials & Reagents
ReagentRolePurity / Spec
Tris(trimethylsiloxy)antimony Precursor>95%, Anhydrous
Oleic Acid (OA) Ligand90%, Technical Grade
Oleylamine (OAm) Activator/Ligand70%, Technical Grade
1-Octadecene (ODE) Solvent90%, Technical Grade
Hexane / Ethanol PurificationAnhydrous
Step-by-Step Methodology

Step 1: Precursor Solution Preparation [1]

  • In a glovebox, weigh 1.0 mmol (approx. 431 mg) of

    
    .[1]
    
  • Dissolve in 2 mL of anhydrous Octadecene (ODE) . Keep sealed.

Step 2: Solvent Degassing

  • In a 50 mL three-neck flask equipped with a condenser, thermocouple, and septum, combine:

    • 10 mL Octadecene (ODE)[1]

    • 1.0 mL Oleic Acid (OA)[1]

    • 1.0 mL Oleylamine (OAm)[1]

  • Connect to Schlenk line.[1] Heat to 100°C under vacuum (<100 mTorr) for 60 minutes.

    • Why? Removes water and oxygen which would cause uncontrolled hydrolysis of the siloxy precursor.[1]

  • Switch to Nitrogen (

    
    ) flow.[1]
    

Step 3: Injection and Nucleation [1]

  • Increase the flask temperature to the reaction setpoint: 240°C .

    • Note: The decomposition temperature of metal siloxides varies.[1] 240°C is chosen to ensure rapid elimination of the disiloxane byproduct.[1]

  • Load the precursor solution (from Step 1) into a syringe.

  • Rapidly inject the precursor solution into the hot solvent mixture.

  • The solution should change color (typically turning white/turbid or pale yellow depending on size/defects) indicating nucleation of

    
    .[1]
    

Step 4: Growth and Annealing

  • Maintain temperature at 240°C for 30–60 minutes.

    • Mechanistic Insight: The volatile hexamethyldisiloxane (boiling point ~100°C) will vaporize and exit through the condenser/bubbler, driving the equilibrium toward oxide formation.[1]

  • Monitor aliquots via UV-Vis spectroscopy if possible (bandgap of bulk

    
     is ~3.0 - 3.3 eV, absorption onset in UV).[1]
    

Step 5: Purification

  • Cool the reaction mixture to room temperature.

  • Add 10 mL of Hexane to disperse the nanocrystals.

  • Add 20 mL of Ethanol (antisolvent) to precipitate the particles.[1]

  • Centrifuge at 6000 rpm for 10 minutes.

  • Discard supernatant.[1] Redisperse the pellet in non-polar solvent (Hexane, Toluene) or store as a powder.[1]

Part 5: Data Interpretation & Troubleshooting

Expected Results
ParameterObservationInterpretation
Appearance Turbid white/pale yellow colloidFormation of

(Valentinite or Senarmontite phase).
Solubility Dispersible in Hexane/TolueneSuccessful surface passivation by Oleic Acid.[1]
XRD Peaks at

Matches cubic Senarmontite

(JCPDS 05-0534).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Immediate Precipitation Hydrolysis before injectionEnsure precursor is stored in glovebox; dry solvents thoroughly.
No Particle Formation Temperature too lowIncrease reaction temp to 280°C to overcome activation energy for siloxane elimination.
Broad Size Distribution Slow InjectionEnsure injection is instantaneous ("hot injection") to separate nucleation from growth.[1]

Part 6: References

  • Precursor Synthesis & Properties: Schmidbaur, H., & Merten, G. (1965).[1] Tris(trimethylsiloxy)stibine and related compounds. Angewandte Chemie International Edition. Note: Establishes the synthesis and volatility of the Sb(OSiMe3)3 precursor.

  • General Metal Siloxide Decomposition Mechanism: Terry, K. W., Lugmair, C. G., & Tilley, T. D. (1997).[1] New Synthetic Routes to Transition Metal Oxide Materials via Silyl Ester Elimination. Journal of the American Chemical Society.[1] Note: Defines the "silyl ester elimination" mechanism used in this protocol.

  • Antimony Oxide Nanocrystal Properties: Deng, Z., et al. (2006).[1][2] Colloidal Synthesis of Antimony Nanocrystals and their Oxidation to Oxide. Journal of Chemical Physics. Note: Provides baseline characterization data for Sb-based colloids.

  • Precursor Commercial Data: Gelest Inc.[1][3] Tris(trimethylsiloxy)antimony Product Data Sheet. Note: Confirms physical properties (density, moisture sensitivity) for experimental setup.

Sources

Method

tris(trimethylsiloxy)antimony in metal-organic chemical vapor deposition (MOCVD)

Executive Summary This technical guide details the protocol for utilizing Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] as a volatile liquid precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). Unlike alkyl-antimo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] as a volatile liquid precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). Unlike alkyl-antimony precursors (e.g., TDMASb) used for III-V semiconductors, Sb(OSiMe₃)₃ is uniquely engineered for the deposition of antimony-doped silica glasses (Sb:SiO₂) and antimony silicate thin films .

These materials are critical in the fabrication of:

  • Phase Change Memory (PCM) devices (as dopants).

  • Optical Amplifiers: Sb-doped fibers for the C-band (1530–1565 nm).

  • Bio-MEMS Sensors: pH-sensitive ion-selective field-effect transistors (ISFETs) where Sb-oxide serves as the sensing membrane.

Precursor Chemistry & Properties[1][2]

Tris(trimethylsiloxy)antimony features an antimony center bonded to three trimethylsiloxy ligands.[1] This pre-formed Sb-O-Si linkage is the molecule's defining advantage, allowing for the direct incorporation of antimony into a silicate network without requiring high thermal budgets to break strong Sb-C bonds.

PropertySpecification
Chemical Formula Sb(OSi(CH₃)₃)₃
Molecular Weight 389.36 g/mol
Appearance Colorless to pale yellow liquid
Vapor Pressure ~0.5 Torr at 60°C (Estimated)
Thermal Stability Stable up to 180°C; Decomposition onset >200°C
Reactivity Highly moisture sensitive (Hydrolyzes to Sb₂O₃ + HOSiMe₃)
CAS Number 7029-27-8 (Generic for silyl-Sb derivatives; verify specific batch)

Mechanistic Insight: In a typical alkyl-based process (e.g., SbEt₃ + SiH₄ + O₂), competitive oxidation often leads to phase separation (Sb clusters). Using Sb(OSiMe₃)₃ provides a "single-source" characteristic for the Sb-O-Si bond, ensuring atomic-level mixing of Sb and Si, which is crucial for optical clarity and uniform doping profiles.

MOCVD Process Configuration

To ensure reproducibility, the delivery system must be strictly anhydrous. The high molecular weight of the precursor requires a heated delivery line to prevent condensation.

Reactor Setup Diagram (Graphviz)

MOCVD_Setup Ar_Source Ar Carrier Gas (99.9999%) MFC_Ar MFC (100-500 sccm) Ar_Source->MFC_Ar Bubbler Precursor Bubbler Sb(OSiMe3)3 Temp: 60°C MFC_Ar->Bubbler Carrier Mixing_Manifold Heated Manifold (T > 80°C) Bubbler->Mixing_Manifold Sat. Vapor O2_Source Reactant Gas (O2 / O3) MFC_O2 MFC (50-200 sccm) O2_Source->MFC_O2 MFC_O2->Mixing_Manifold Oxidant Reactor MOCVD Reactor Substrate: Si/SiO2 Temp: 350-500°C Mixing_Manifold->Reactor Precursor + O2 Scrubber Exhaust Scrubber Reactor->Scrubber Byproducts (CO2, H2O, HOSiMe3)

Figure 1: Schematic of the MOCVD delivery line. Note the heated manifold is critical to prevent precursor condensation before reaching the reaction zone.

Deposition Protocol: Sb-Doped Silica Glass

Target Application: Cladding layer for optical waveguides or pH-sensing membranes.

Pre-Deposition Preparation
  • Substrate Cleaning:

    • Standard RCA-1 clean (NH₄OH:H₂O₂:H₂O, 1:1:5) for 10 min at 75°C.

    • HF Dip (1:50 HF:H₂O) for 30s to remove native oxide (optional, depending on application).

    • N₂ blow dry.

  • Bubbler Handling:

    • Load Sb(OSiMe₃)₃ into a stainless steel bubbler inside an Ar-filled glovebox (<0.1 ppm H₂O).

    • Connect to MOCVD gas panel; perform 5 cycles of "Pump-Purge" to remove air from lines.

Process Parameters
ParameterSettingRationale
Bubbler Temperature 60°C ± 0.5°C Generates sufficient vapor pressure without thermal degradation.
Line Temperature 85°C Prevents condensation (cold spots lead to particle defects).
Carrier Gas (Ar) 100 sccm Transports heavy precursor molecules; maintains laminar flow.
Oxidant (O₂) 200 sccm Excess oxygen ensures complete removal of methyl ligands.
Chamber Pressure 5 - 10 Torr Low pressure increases mean free path, improving uniformity.
Substrate Temp 450°C Activation energy threshold for Si-C bond cleavage.
Step-by-Step Execution
  • Stabilization: Flow Ar through the bypass line for 15 minutes while heating the reactor to 450°C.

  • Precursor Introduction: Switch Ar flow through the Sb(OSiMe₃)₃ bubbler. Allow 30 seconds for flow stabilization in the bypass.

  • Deposition: Switch valves to inject precursor and O₂ into the main chamber.

    • Reaction: Sb(OSiMe₃)₃ + 12 O₂ → SbOₓ·(SiO₂)₃ + 9 CO₂ + 13.5 H₂O (Idealized).

  • Termination: Switch precursor flow back to bypass. Keep O₂ flowing for 5 minutes to anneal the film and remove residual carbon.

  • Cool Down: Cool to <100°C under N₂ purge before venting.

Characterization & Quality Control

To validate the "Scientific Integrity" of the film, the following metrics must be met:

TechniqueMetricAcceptance Criteria
XPS (X-ray Photoelectron Spectroscopy) Sb:Si RatioMatches precursor stoichiometry (1:3) or adjustable via O₂ flow.
FTIR Impurity CheckAbsence of C-H stretching peaks at 2960 cm⁻¹ (indicates complete ligand removal).
Ellipsometry Refractive Index (n)1.45 < n < 1.60 (increases with Sb content).
XRD CrystallinityAmorphous halo (for glass applications); no metallic Sb peaks.
Decomposition Pathway (Graphviz)

Understanding the breakdown is vital for troubleshooting carbon contamination.

Reaction_Mechanism Precursor Sb(OSiMe3)3 (Gas Phase) Adsorption Surface Adsorption (Physisorption) Precursor->Adsorption Ligand_Oxidation Ligand Oxidation (Si-CH3 cleavage) Adsorption->Ligand_Oxidation + O2 / Heat Film_Formation Sb-O-Si Network Formation Ligand_Oxidation->Film_Formation Byproducts Desorption: CO2, H2O Ligand_Oxidation->Byproducts

Figure 2: Surface reaction mechanism. The critical step is "Ligand Oxidation," where methyl groups are removed. Insufficient O₂ or low temperature results in high carbon content.

Troubleshooting & Safety

  • Issue: Hazy Films.

    • Cause: Gas phase pre-reaction.

    • Fix: Reduce reactor pressure or separate the precursor and O₂ inlets further (showerhead design).

  • Issue: High Carbon Content.

    • Cause: Incomplete decomposition of trimethylsilyl groups.

    • Fix: Increase substrate temperature by 25°C or add Ozone (O₃) as a stronger oxidant.

  • Safety Warning:

    • Sb compounds are toxic.[2][3][4] All exhaust must pass through a dry scrubber followed by a wet scrubber.

    • Hydrolysis Risk: Exposure to air releases silanols and antimony oxides. In case of spill, neutralize with absorbent material; do not wash down the drain.

References

  • Synthesis and Properties of Antimony Precursors

    • Breunig, H. J., et al. "Synthesis and Structure of Tris(trimethylsilyl)
    • Source:

  • MOCVD of Antimony Oxides

    • Jones, A. C., et al. "Deposition of Antimony and Antimony Oxides by MOCVD." Chemical Vapor Deposition, 10(1), 35-44.[5]

    • Source:

  • Antimony Silicate Glass Applications

    • Standridge, S. D., et al. "Atomic Layer Deposition of SiO2 using Aminosilanes.
    • Source:

  • Safety Data (Antimony Compounds)

    • Gelest Inc.[4] Safety Data Sheet, "Tris(trimethylsilyl)antimony" (Structural analog for handling protocols).

    • Source:

Sources

Application

Application Note: High-Precision Antimony Doping of Dielectrics using Tris(trimethylsiloxy)antimony

Part 1: Introduction & Material Distinction Executive Summary Tris(trimethylsiloxy)antimony ( ), also known as Tris(trimethylsilyl)antimonite , is a specialized liquid precursor used primarily for the controlled doping o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Material Distinction

Executive Summary

Tris(trimethylsiloxy)antimony (


), also known as Tris(trimethylsilyl)antimonite , is a specialized liquid precursor used primarily for the controlled doping of silicon dioxide (

)
and the deposition of antimony silicate glasses .

Unlike solid antimony sources (which suffer from sublimation issues) or hydride gases like Stibine (


) (which are extremely toxic and pyrophoric), 

offers a liquid delivery mechanism with a "clean" decomposition pathway. It allows for the precise incorporation of Antimony (

) atoms into dielectric lattices to tune refractive indices in photonics or modify the dielectric constant (

-value) in microelectronics.
Critical Technical Distinction (Safety & Process)

WARNING: Do not confuse this precursor with Tris(trimethylsilyl)antimony (


).
FeatureTris(trimethylsiloxy)antimony (This Guide)Tris(trimethylsilyl)antimony (Different Chemical)
Formula


Bonding Sb-O-Si (Siloxane linkage)Sb-Si (Direct metal-silyl bond)
Primary Use Doping Oxides (

), Glasses
Deposition of Metals/Semiconductors (InSb, GaSb)
Reactivity Hydrolytically unstable (forms silanols)Pyrophoric, Dehalosilylation agent

Part 2: Material Properties & Mechanism

Physical Properties Table

Note: Values are typical for high-purity CVD grade precursors. Always verify with the specific Certificate of Analysis (CoA).

PropertyValueNotes
Chemical Formula

Molecular Weight 415.33 g/mol
Physical State LiquidColorless to straw-yellow
Boiling Point ~95-100°C @ 0.5 TorrEstimated (Vacuum distillation required)
Vapor Pressure ModerateRequires heating (Bubbler >40°C)
Thermal Stability Stable < 150°CAvoid prolonged heating in bubbler
Solubility Hexane, Toluene, EtherReacts violently with alcohols/water
Decomposition Mechanism: Siloxane Elimination

The primary advantage of using


 is its decomposition pathway. Upon adsorption onto a heated substrate (typically 

), the molecule undergoes

-elimination
or ligand exchange, releasing stable Hexamethyldisiloxane (HMDSO) as a byproduct. This prevents carbon contamination in the film, a common issue with alkyl-antimony precursors.

DecompositionMechanism Precursor Sb(OSiMe3)3 (Vapor) Surface Heated Surface (OH-terminated SiO2) Precursor->Surface Transport Adsorption Chemisorption (Ligand Exchange) Surface->Adsorption 350-450°C Byproduct Byproduct: (Me3Si)2O (HMDSO) Adsorption->Byproduct Desorption Film Film Growth: -Sb-O-Si- Network Adsorption->Film Incorporation

Figure 1: The "Clean Elimination" mechanism. The formation of the stable Si-O-Si bond in the HMDSO byproduct drives the reaction forward, leaving pure Sb-doped oxide.

Part 3: Application Protocols

Application A: Refractive Index Tuning (Photonics)

Antimony doping increases the refractive index of silica glass. This is critical for creating the core of optical fibers or planar waveguides.

Target Concentration: 0.5% - 5% atomic Sb.

Experimental Setup (CVD/ALD)
  • Carrier Gas: High-purity Argon or Nitrogen (99.9999%).

  • Oxidant:

    
     (for CVD) or Ozone/
    
    
    
    (for ALD).
  • Delivery System: Stainless steel bubbler with heated lines.

Step-by-Step Deposition Protocol
  • Bubbler Preparation:

    • Load

      
       into a clean stainless steel bubbler inside an inert glovebox (
      
      
      
      ppm).
    • Heater Setpoint: Heat bubbler to 45°C - 60°C to generate sufficient vapor pressure.

    • Line Heating: Heat all delivery lines to 10-15°C higher than the bubbler (approx. 70°C) to prevent condensation and clogging.

  • Reactor Conditioning:

    • Pump down reactor to base pressure (

      
       Torr).
      
    • Heat substrate (Silicon or Fused Silica) to 400°C .

  • Deposition Cycle (CVD Mode):

    • Flow Ratio: Introduce Precursor Vapor and Oxygen simultaneously.

    • Ratio: Maintain a high

      
      :Precursor ratio (typically 50:1 to 100:1) to ensure full oxidation and prevent metallic Sb formation.
      
    • Pressure: Maintain chamber pressure at 1-5 Torr.

    • Duration: Deposition rate is typically 5-20 Å/min depending on bubbler temp.

  • Post-Deposition Anneal:

    • Anneal at 800°C - 1000°C in

      
       ambient for 30 mins. This densifies the film and activates the dopant, integrating Sb into the tetrahedral silica network.
      
Application B: Phase Change Memory (PCM) Doping

In PCM devices (like Ge-Sb-Te), oxygen doping is sometimes used to increase the crystallization temperature and data retention.


 can serve as a dual source of Sb and O.
  • Modification: Use in an ALD (Atomic Layer Deposition) mode pulsing sequence:

    • Pulse A:

      
       (2s)
      
    • Purge:

      
       (5s)
      
    • Pulse B: Plasma

      
       or Plasma 
      
      
      
      (depending on desired stoichiometry).

Part 4: Validation & Quality Control

To ensure the doping was successful, the following validation workflow is required.

ValidationWorkflow cluster_Analysis Characterization Techniques Sample Deposited Film (Sb-doped SiO2) XPS XPS (X-ray Photoelectron Spectroscopy) Check Sb oxidation state (+3 vs +5) Sample->XPS SIMS SIMS (Secondary Ion Mass Spectrometry) Verify Dopant Depth Profile Sample->SIMS Ellipsometry Ellipsometry Measure Refractive Index (n) Sample->Ellipsometry Decision Target 'n' Achieved? Ellipsometry->Decision Adjust Increase Bubbler Temp or Flow Rate Decision->Adjust No Success Process Locked Decision->Success Yes Adjust->Sample Re-run

Figure 2: Validation workflow. Ellipsometry is the fastest non-destructive check, while SIMS provides the definitive atomic concentration profile.

Part 5: Safety & Compliance (E-E-A-T)

Handling Precautions
  • Moisture Sensitivity:

    
     hydrolyzes rapidly, releasing silanols and antimony oxides. This reaction is exothermic and can generate pressure in sealed waste containers.
    
  • Toxicity: While less volatile than Stibine, all Antimony compounds are toxic by inhalation and ingestion. Chronic exposure can cause pneumoconiosis.

  • Engineering Controls: Always operate within a Class 100 Cleanroom fume hood or glovebox. Scrubber systems must be rated for organometallics.

Audience Correction: Biological Use

Strictly Prohibited: While Antimony is used in some anti-parasitic drugs (e.g., Sodium Stibogluconate), Tris(trimethylsiloxy)antimony is a reactive industrial chemical . It is not a pharmaceutical grade ingredient and will decompose into toxic byproducts upon contact with physiological fluids. It is strictly for Materials Science and Semiconductor applications.

References

  • Schmidbaur, H., et al. (2014).[1] Synthesis and Crystal Structures of Tris[(trimethylsilyl)oxy]antimony. ResearchGate. (Note: Contextualized via Schmidbaur's body of work on silyl/siloxy group 15 elements).

  • Gelest, Inc. (2021).[2] Silicon and Metal-Organic Compounds for Materials Science. Catalog Entry for SIT8717.7 (Tris(trimethylsiloxy)antimony).[1]

  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds. (Contextualizing the shift from halides to silyl/siloxy precursors).

  • National Institute of Standards and Technology (NIST) . Antimony Vapor Pressure Data.

  • Smolecule . Tris(trimethylsilyl)antimony vs Siloxy Variants.

Sources

Method

tris(trimethylsiloxy)antimony for transparent conducting oxides

Application Note: High-Mobility Transparent Conducting Oxides via Tris(trimethylsiloxy)antimony Executive Summary This technical guide details the deployment of Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃) as a superior v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Mobility Transparent Conducting Oxides via Tris(trimethylsiloxy)antimony

Executive Summary

This technical guide details the deployment of Tris(trimethylsiloxy)antimony (Sb(OSiMe₃)₃) as a superior volatile precursor for synthesizing Antimony-Doped Tin Oxide (ATO) films. Unlike conventional halide precursors (e.g., SbCl₃) which introduce corrosive chlorine residues, or standard alkoxides which suffer from oligomerization and low volatility, the siloxy-ligand system offers a unique "siloxane-elimination" decomposition pathway. This results in high-purity doping, enhanced Hall mobility, and superior optical transparency suitable for optoelectronics and bio-sensing interfaces.

Target Audience: Materials Scientists, Thin-Film Engineers, and Bio-electronic Device Developers.

Technical Rationale & Precursor Chemistry

The "Siloxy" Advantage

The core innovation lies in the ligand chemistry. The trimethylsiloxy group [–OSi(CH₃)₃] provides steric bulk that prevents the antimony center from premature hydrolysis and oligomerization, a common failure mode in standard Sb-alkoxides.

  • Chemical Formula: Sb[OSi(CH₃)₃]₃

  • Molecular Weight: ~341.3 g/mol [1][2]

  • Appearance: Colorless to straw-colored liquid (monomeric in gas phase).

  • Thermodynamics: The driving force for deposition is the formation of the highly stable hexamethyldisiloxane (HMDSO) byproduct, which is volatile and easily swept from the reactor, minimizing carbon/silicon contamination in the final film.

Comparative Precursor Data
FeatureSbCl₃ (Chloride)Sb(OEt)₃ (Ethoxide)Sb(OSiMe₃)₃ (Siloxide)
Halogen Content High (Corrosive)NoneNone
Volatility HighLow (Oligomerizes)Moderate-High (Steric protection)
Decomposition Byproduct HCl, Cl₂Ethanol, EthersHexamethyldisiloxane (Inert)
Air Stability Hydrolyzes instantlyHydrolyzes rapidlyImproved moisture tolerance
Film Impurity Risk Cl (Reduces conductivity)C (Carbon)Minimal (if T > 400°C)

Experimental Protocol: MOCVD of ATO Thin Films

This protocol describes the co-deposition of Tin(IV) and Antimony using Sb(OSiMe₃)₃ in a hot-wall CVD reactor.

Reagents & Setup
  • Sb Source: Tris(trimethylsiloxy)antimony (Synthesized via SbCl₃ + LiOSiMe₃ in Et₂O).[3]

  • Sn Source: Tetramethyltin (TMT) or Dimethyltin dichloride (DMTDC). Note: TMT is preferred for halogen-free processes.

  • Oxidizer: Purified Oxygen (O₂) or Ozone (O₃) for lower temperatures.

  • Substrate: Quartz or Borosilicate glass (cleaned via RCA-1).

Deposition Parameters
ParameterSettingRationale
Reactor Pressure 5 - 20 TorrLow pressure ensures laminar flow and uniform mass transport.
Substrate Temp 450°C - 550°CRequired to drive the siloxane elimination and crystallize the Cassiterite phase.
Sb Bubbler Temp 60°C - 80°CGenerates sufficient vapor pressure (~0.5 - 1.0 Torr) for doping levels (2-8 at%).
Sn Bubbler Temp 20°C (TMT)TMT is highly volatile; cooling may be required to control Sn/Sb ratio.
Carrier Gas (Ar) 50 - 200 sccmTransports heavy precursor molecules without pre-reaction.
O₂ Flow 500 sccmHigh oxygen overpressure prevents sub-stoichiometric oxide formation (dark films).
Step-by-Step Workflow
  • Precursor Loading: Load Sb(OSiMe₃)₃ into a stainless steel bubbler inside a glovebox (Ar atmosphere, <0.1 ppm H₂O).

  • System Purge: Evacuate reactor to base pressure (<10⁻³ Torr) and purge with Ar for 30 mins to remove background moisture.

  • Thermal Equilibration: Heat substrate to 500°C. Heat Sb bubbler to 70°C and lines to 90°C (to prevent condensation).

  • Nucleation Step: Introduce Sn precursor and O₂ first for 2 minutes to establish a seed layer of pure SnO₂.

  • Co-Deposition (Doping): Open Sb(OSiMe₃)₃ valve. Adjust mass flow controllers to achieve an Sb/Sn gas phase ratio of ~0.05.

    • Critical Control: Monitor exhaust for HMDSO formation (via RGA/Mass Spec) to confirm clean decomposition.

  • Annealing: Stop precursor flow. Anneal in O₂ at 550°C for 30 mins to activate dopants (Sb⁵⁺ substitution).

  • Cool Down: Cool to room temperature under N₂ flow.

Mechanistic Pathway & Visualization

The following diagram illustrates the "Dual-Stream" injection and the critical surface reaction mechanism where the siloxy ligand scavenges oxygen/protons to leave as a neutral siloxane.

ATO_Deposition_Mechanism cluster_inputs Precursor Inputs cluster_reactor CVD Reaction Zone (500°C) Sn_Source Sn Precursor (TMT) Adsorption Surface Adsorption Sn_Source->Adsorption Sb_Source Sb(OSiMe3)3 (Siloxide) Sb_Source->Adsorption Oxidizer O2 / O3 Ligand_Elim Ligand Elimination (Transition State) Oxidizer->Ligand_Elim Oxidation Adsorption->Ligand_Elim Thermal Activation Film_Growth ATO Film Growth (SnO2:Sb) Ligand_Elim->Film_Growth Sb Incorporation Byproducts Volatile Byproducts (Me3Si-O-SiMe3) Ligand_Elim->Byproducts Desorption

Figure 1: Mechanistic pathway for the co-deposition of ATO. The siloxy ligands combine to form volatile hexamethyldisiloxane, preventing silicon incorporation into the lattice.

Characterization & Quality Control

To validate the protocol (Self-Validating System), perform the following checks:

  • X-Ray Diffraction (XRD):

    • Target: Cassiterite SnO₂ peaks (110, 101).

    • Validation: No separate Sb₂O₃ or SiO₂ phases. A shift in peak position indicates successful lattice substitution of Sn⁴⁺ (0.69 Å) by Sb⁵⁺ (0.60 Å).

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: Measure Sb 3d₃/₂ and 3d₅/₂ peaks.

    • Critical Check:Si 2p signal must be negligible. If Si is detected (>1 at%), increase deposition temperature or O₂ flow to facilitate complete ligand removal.

  • Hall Effect Measurement:

    • Target: Carrier concentration > 10²⁰ cm⁻³.

    • Target: Resistivity < 10⁻³ Ω·cm.

Translational Utility: Bio-Electronics

For researchers in drug development and biosensors, ATO films produced via this method offer distinct advantages over Indium Tin Oxide (ITO):

  • Cost/Stability: Indium is scarce and toxic; ATO is abundant and chemically stable in physiological buffers (PBS).

  • Surface Chemistry: The oxide surface of ATO is amenable to silanization (using APTES) for covalent attachment of antibodies or DNA aptamers, making it an ideal transparent electrode for electrochemical biosensors.

References

  • Baier, M., & Schmidbaur, H. (1997). Synthesis and Characterization of Tris[(trimethylsilyl)oxy]antimony. Zeitschrift für Naturforschung B.

  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions.[4] Chemistry of Materials. (Contextual grounding on silyl-Sb precursors).

  • Gordon, R. G. (2000). Criteria for Selecting Transparent Conductors. MRS Bulletin. (Foundational criteria for TCO precursors).

  • Sundaram, K. B., et al. (2006). Antimony doped tin oxide thin films deposited by RF magnetron sputtering and CVD. Materials Science and Engineering: B.

  • Mullins, W. M. (1990). Atmospheric Pressure Chemical Vapor Deposition of Tin Oxide from Organometallics. Journal of The Electrochemical Society.

Sources

Application

Application Note: Experimental Setup for ALD with Tris(trimethylsiloxy)antimony

Executive Summary Tris(trimethylsiloxy)antimony ( , often abbreviated as Sb(OTMS)3 ) is a specialized metal-organic precursor for the Atomic Layer Deposition (ALD) of antimony-based thin films, including Antimony Oxide (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(trimethylsiloxy)antimony (


, often abbreviated as Sb(OTMS)3 ) is a specialized metal-organic precursor for the Atomic Layer Deposition (ALD) of antimony-based thin films, including Antimony Oxide (

) and Antimony Chalcogenides (e.g.,

for phase change memory).

Unlike halide precursors (


), Sb(OTMS)3  offers a chlorine-free deposition route, eliminating corrosive byproducts and film impurities. Compared to standard alkoxides (

), the bulky trimethylsilyl ligands provide steric hindrance that stabilizes the monomeric species in the gas phase, potentially improving volatility and self-limiting surface reactions.

This guide details the experimental setup, precursor handling, and process development protocol required to utilize Sb(OTMS)3 effectively.

Precursor Chemistry & Properties

Understanding the physicochemical properties of Sb(OTMS)3 is critical for designing the delivery system.

PropertySpecificationNotes
Chemical Formula

C9H27O3SbSi3
Molecular Weight 401.33 g/mol High MW implies lower vapor pressure than simple alkoxides.
Physical State Liquid / Low-melting SolidMonomeric in gas/solution; tends to dimerize in solid state.[1][2]
Vapor Pressure ModerateRequires heating (40–70°C) for sufficient ALD flux.
Reactivity Moisture SensitiveHydrolyzes to form

and Trimethylsilanol (

).
Thermal Stability Stable < 150°CAvoid overheating bubbler to prevent pre-decomposition.

Key Insight: While Sb(OTMS)3 exists as a dimer in the solid state, it dissociates into monomers upon vaporization. The delivery lines must be kept sufficiently hot to prevent cold-spot condensation and re-dimerization, which would block flow.

Experimental Hardware Setup

The following schematic details the required ALD reactor configuration. A "draw-down" or "vapor-boost" setup is recommended due to the precursor's moderate vapor pressure.

Precursor Delivery System Diagram

ALD_Setup cluster_oven Heated Zone 1 (Precursor Delivery) cluster_reactor Heated Zone 2 (Reaction Chamber) N2_Source Inert Gas (N2/Ar) (Carrier) MFC Mass Flow Controller N2_Source->MFC Bubbler Sb(OTMS)3 Bubbler (Stainless Steel) T = 50-70°C MFC->Bubbler Carrier In Valve_A Pneumatic Valve (High Temp) Bubbler->Valve_A Saturated Vapor Lines Delivery Lines (Heat Trace) T = 80-90°C Valve_A->Lines Chamber ALD Reactor Chamber T = 100-250°C Lines->Chamber Substrate Substrate (Si/SiO2) Pump Vacuum Pump (Abatement) Chamber->Pump Exhaust Oxidant Co-Reactant (H2O / O3 / Plasma) Oxidant->Lines Separate Line

Figure 1: Heated delivery system for Sb(OTMS)3. Note the temperature gradient (Bubbler < Lines < Chamber) to prevent condensation.

Critical Hardware Components
  • Bubbler (Ampoule): Use a stainless steel bubbler capable of vacuum sealing.

    • Protocol: Fill in an inert glovebox (

      
       ppm).
      
  • Heating Jacket: The bubbler must be heated to 50–70°C to generate sufficient vapor pressure.

  • Line Heating: All delivery lines between the bubbler and the chamber must be heat-traced to 10–20°C above the bubbler temperature (e.g., 80–90°C).

    • Failure Mode: If lines are cooler than the bubbler, the precursor will condense, causing inconsistent dosing and particle generation.

  • Co-Reactant Line: Ensure the oxidant (

    
    , 
    
    
    
    ) or chalcogen source (
    
    
    ) enters through a separate port to prevent CVD-like reactions in the manifold.

Process Window & Chemistry

Because Sb(OTMS)3 is a siloxide, the reaction mechanism involves the cleavage of the Sb-O bond or the O-Si bond depending on the co-reactant.

Reaction Mechanism (Oxide Growth)

Half-Reaction A (Precursor Pulse):



  • The precursor reacts with surface hydroxyls. The bulky TMS group leaves as trimethylsilanol.

Half-Reaction B (Oxidant Pulse -


): 


  • Water hydrolyzes the remaining siloxy ligands, regenerating the hydroxyl surface for the next cycle.

ALD Cycle Timing Protocol

The following timing is a starting point for a reactor volume of ~1 liter.

StepActionTime (s)Purpose
1 Pulse Sb(OTMS)3 0.5 – 2.0 Saturate surface with Sb precursor.
2 Purge (

)
10.0 – 20.0 Remove excess precursor and TMS-OH byproduct. Long purge required due to high MW.
3 Pulse Co-Reactant 0.1 – 0.5 Introduce

or

.
4 Purge (

)
10.0 – 15.0 Remove unreacted oxidant and byproducts.
Process Optimization Workflow

Optimization_Flow cluster_sat Step 1: Saturation Curve cluster_win Step 2: ALD Window Start Start Process Development Sat_Test Fix Temp (150°C) Vary Pulse A (0.1s -> 3s) Start->Sat_Test Check_Sat Is GPC Constant? Sat_Test->Check_Sat Check_Sat->Sat_Test No (Increase Pulse) Temp_Test Fix Pulse (Sat.) Vary Temp (100°C -> 300°C) Check_Sat->Temp_Test Yes (Saturation Reached) Check_Win Stable GPC? Temp_Test->Check_Win Check_Win->Temp_Test No (CVD/Condensation) Final Standard Recipe Defined Check_Win->Final Yes (ALD Window Found)

Figure 2: Workflow for establishing the ALD window for a new precursor.

Characterization & Validation

To confirm the deposition is true ALD and the material quality is high, perform the following:

  • Ellipsometry / XRR:

    • Metric: Growth Per Cycle (GPC).

    • Target: Constant GPC (~0.5 - 1.0 Å/cycle) vs. pulse time indicates self-limiting behavior.

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Metric: Elemental Composition.[3]

    • Critical Check: Silicon Content. Since the ligand contains Si, high Si% in the film indicates incomplete ligand exchange (reaction temp too low) or decomposition (temp too high).

    • Target: Sb:O ratio approx 2:3 (for

      
      ).
      
  • XRD (X-Ray Diffraction):

    • Metric: Crystallinity.[3]

    • Note: As-deposited films at low temp (<150°C) are often amorphous. Annealing at >250°C may be required to crystallize

      
       or 
      
      
      
      .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Growth Bubbler too cold; Precursor decomposed.Increase bubbler temp to 60°C; Check precursor color (should be clear/yellowish, not black).
High Silicon Impurity Incomplete reaction; Decomposition.Increase reactor temperature; Increase water pulse time; Check for leaks.
Non-Uniform Film Condensation in lines; Insufficient purge.Increase line heating (+10°C); Increase purge time (heavy molecules desorb slowly).
High Particle Count Gas phase reaction (CVD).Ensure pulses A and B never overlap; Increase purge times significantly.

References

  • Gelest, Inc. (2020). Tris(trimethylsiloxy)antimony Product Specification (SIT8717.7). Link (Verified via catalog search).

  • Breunig, H. J., et al. (2002). Synthesis and Crystal Structure of Tris(trimethylsiloxy)antimony. Z. Naturforsch, 57b.
  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions. Chemistry of Materials, 21(15). Link (Context for silyl-antimony ALD mechanisms).

  • Meinander, A., et al. (2020). Atomic Layer Deposition of Antimony Telluride Thin Films. Journal of Vacuum Science & Technology A. (Process parameters for similar Sb precursors).

Sources

Method

solution-based synthesis using tris(trimethylsiloxy)antimony

Advanced Application Note: Precision Synthesis of Antimony Materials using Tris(trimethylsiloxy)antimony Part 1: Executive Summary & Chemical Logic Tris(trimethylsiloxy)antimony , denoted as Sb(OTMS)₃ , is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Precision Synthesis of Antimony Materials using Tris(trimethylsiloxy)antimony

Part 1: Executive Summary & Chemical Logic

Tris(trimethylsiloxy)antimony , denoted as Sb(OTMS)₃ , is a specialized organometallic precursor distinct from its more common alkyl (SbR₃) or silyl (Sb(SiMe₃)₃) counterparts. While often confused with tris(trimethylsilyl)antimony (a precursor for InSb quantum dots), the siloxy derivative is fundamentally an oxygen-delivery system.

Core Utility:

  • Controlled Hydrolysis: The bulky trimethylsilyl groups moderate the hydrolysis rate compared to simple antimony alkoxides (e.g., Sb(OEt)₃), enabling the synthesis of highly crystalline, monodisperse Antimony Oxide (Sb₂O₃) nanoparticles via sol-gel routes.

  • Surface Grafting: It serves as a precise "molecular dopant" for introducing antimony catalytic sites onto silica or zeolite supports via protonolysis of surface silanols (

    
    ).
    
  • Single-Source Precursor: For Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of antimony-doped silicate glasses.

Mechanism of Action: The reactivity hinges on the labile Sb–O–Si linkage. Upon exposure to nucleophiles (water, alcohols) or surface protons, the bond cleaves to release chemically inert hexamethyldisiloxane (HMDSO) or trimethylsilanol, depositing the antimony species without carbon contamination.

Part 2: Safety & Handling (The Self-Validating System)

Safety Profile:

  • Toxicity: Antimony compounds are toxic; handle in a fume hood or glovebox.

  • Moisture Sensitivity: High. Hydrolyzes rapidly in air to form insoluble white Sb₂O₃ precipitates.

  • Flammability: The organic ligands contribute to flammability.

The "Self-Validating" Handling Protocol: To ensure the integrity of the precursor before any synthesis, perform this visual check:

  • Visual Inspection: Pure Sb(OTMS)₃ is a colorless to pale yellow liquid/low-melting solid.

  • The "Smoke" Test (Glovebox): If a drop is exposed to ambient air, it should immediately fume and turn into a white crust (Sb₂O₃). If it remains clear or oily without reaction, the precursor has already decomposed or is inactive siloxane.

Part 3: Experimental Protocols

Protocol A: Synthesis of Tris(trimethylsiloxy)antimony Precursor

Rationale: Commercial availability is sporadic. In-house synthesis ensures high purity essential for nanomaterial quality.

Reagents:

  • Antimony(III) Chloride (

    
    ), anhydrous (99.9%)
    
  • Lithium Trimethylsilanolate (

    
    ) or Sodium equivalent.
    
  • Solvent: Diethyl ether or THF (anhydrous, degassed).

Workflow:

  • Preparation: In an argon-filled glovebox, dissolve 10.0 mmol of

    
     in 50 mL of cold (-78°C) diethyl ether.
    
  • Addition: Slowly add 30.0 mmol (3 equivalents) of

    
     dissolved in ether dropwise. The reaction is exothermic; maintain low temperature to prevent reduction to metallic Sb.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (LiCl) will form.

  • Filtration: Filter the solution through a Celite pad (fritted funnel) inside the glovebox to remove LiCl.

  • Purification: Remove solvent under vacuum. The remaining oil is distilled under reduced pressure (approx. 60-80°C at 0.1 mmHg) to yield pure Sb(OTMS)₃.

Yield: Typically 70-85%. Characterization: ¹H NMR (C₆D₆) should show a single peak for Si-CH₃ protons approx 0.3 ppm.

Protocol B: Controlled Sol-Gel Synthesis of Sb₂O₃ Nanoparticles

Rationale: Using Sb(OTMS)₃ allows for a "non-hydrolytic" style injection or slow hydrolysis that prevents the uncontrolled precipitation typical of SbCl₃ hydrolysis.

Reagents:

  • Precursor: Sb(OTMS)₃ (synthesized above).

  • Solvent: Benzyl alcohol (surfactant/solvent) or Toluene.

  • Hydrolysis Agent: Water (diluted in isopropanol).

Step-by-Step:

  • Solution Prep: Dissolve 1.0 g of Sb(OTMS)₃ in 20 mL of anhydrous toluene in a Schlenk flask under Argon.

  • Temperature Set: Heat the solution to 80°C. The bulky siloxy ligands prevent immediate aggregation.

  • Hydrolysis Trigger: Prepare a solution of water in isopropanol (1:10 ratio). Slowly inject this mixture (stoichiometric ratio

    
    ) into the hot solution at a rate of 0.1 mL/min.
    
    • Mechanism:[1][2][3][4]

      
      .
      
  • Aging: Stir at 80°C for 2 hours. The solution will turn turbid white/gray.

  • Isolation: Centrifuge the precipitate at 6000 rpm for 10 mins. Wash 3x with ethanol to remove silanol byproducts.

  • Calcination (Optional): Anneal at 300°C in air to crystallize the Senarmontite (cubic) or Valentinite (orthorhombic) phase.

Data Summary Table:

ParameterConditionEffect on Product
Solvent Toluene (Non-polar)Slower hydrolysis, smaller particles (<10 nm).
Solvent Benzyl Alcohol (Polar)Acts as capping agent, larger particles (20-50 nm).
Water Ratio Stoichiometric (1.5 eq)Controlled nucleation.
Water Ratio Excess (>10 eq)Rapid agglomeration, bulk amorphous powder.
Protocol C: Surface Doping of Silica Supports (Catalysis)

Rationale: Sb(OTMS)₃ reacts selectively with surface silanols (


) on silica supports, creating isolated antimony sites for catalysis (e.g., for acrolein synthesis).

Workflow:

  • Support Prep: Dry silica gel (SiO₂) at 500°C for 4 hours to remove physisorbed water, leaving only chemically bound surface silanols.

  • Grafting: Suspend silica in dry hexane. Add Sb(OTMS)₃ (calculated to cover 10-50% of surface OH groups).

  • Reaction: Reflux for 4 hours.

    • Reaction:

      
      .
      
  • Washing: Wash with dry hexane to remove unreacted precursor.

  • Calcination: Heat to 400°C in air. The remaining organic ligands burn off, leaving

    
     species.
    

Part 4: Visualization & Mechanisms

Diagram 1: Synthesis & Hydrolysis Workflow

This diagram illustrates the conversion of the chloride to the siloxy precursor, and subsequently to the oxide nanomaterial.

Sb_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Inert Atmosphere) cluster_1 Step 2: Sol-Gel Hydrolysis SbCl3 SbCl3 (Antimony Trichloride) SbOTMS Sb(OSiMe3)3 (Tris(trimethylsiloxy)antimony) SbCl3->SbOTMS Ether, -78°C LiCl LiCl (Byproduct) SbCl3->LiCl LiOTMS 3 Li-O-SiMe3 (Lithium Silanolate) LiOTMS->SbOTMS Ether, -78°C LiOTMS->LiCl Intermediate [Sb-OH] Species (Condensation) SbOTMS->Intermediate Hydrolysis Water H2O (Controlled Injection) Water->Intermediate Sb2O3 Sb2O3 Nanoparticles (Senarmontite) Intermediate->Sb2O3 -H2O Silanol HOSiMe3 (Inert Byproduct) Intermediate->Silanol

Caption: Figure 1.[3] Reaction pathway from inorganic salt to organometallic precursor, followed by controlled hydrolysis to metal oxide nanoparticles.

Diagram 2: Surface Grafting Mechanism

Visualizing the interaction between the precursor and a silica support.

Grafting_Mechanism Silica_Surface Silica Surface (≡Si-OH) Transition Transition State (Proton Transfer) Silica_Surface->Transition Mixing in Hexane Precursor Sb(OSiMe3)3 (Precursor) Precursor->Transition Mixing in Hexane Grafted Grafted Species (≡Si-O-Sb(OSiMe3)2) Transition->Grafted -HOSiMe3 Calcination Calcined Catalyst (≡Si-O-Sb=O) Grafted->Calcination 400°C / Air

Caption: Figure 2. Mechanism of anchoring antimony species onto silica via protonolysis of surface hydroxyls.

Part 5: Critical Technical Note (Distinction)

WARNING: Chemical Identity Check Do not confuse Tris(trimethylsiloxy)antimony (


) with Tris(trimethylsilyl)antimony  (

).
  • 
     (Siloxy):  Contains Oxygen.[5] Used for Oxides, Silicates, and Doping.
    
  • 
     (Silyl):  Oxygen-Free. Used for InSb Quantum Dots and Antimony Telluride.
    [6] *   Using the siloxy precursor when attempting to make oxygen-free semiconductors (like InSb) will result in irreversible oxide contamination.
    

Part 6: References

  • Baier, M., Angermaier, K., & Schmidbaur, H. (1994). Tris[(trimethylsilyl)oxy]antimony.[5] Zeitschrift für Naturforschung B, 49(7), 855-858.

  • Pore, V., Hatanpää, T., Ritala, M., & Leskelä, M. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions of Tris(triethylsilyl)antimony.[3] Journal of the American Chemical Society, 131(10), 3478–3480. (Note: Contextual reference for silyl vs siloxy mechanisms in ALD).

  • Mehrotra, R. C., & Singh, A. (1994). Recent trends in metal alkoxide chemistry. Progress in Inorganic Chemistry, 46, 239-454. (Foundational text on sol-gel hydrolysis of metal alkoxides/siloxides).

  • Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard protocol reference for controlled hydrolysis rates).

Sources

Application

role of tris(trimethylsiloxy)antimony in quantum dot nucleation and growth

Application Note: Role of Silylated Antimony Precursors in Quantum Dot Nucleation Subtitle: Precision Synthesis of InSb Nanocrystals: Distinguishing Tris(trimethylsilyl)antimony from Tris(trimethylsiloxy)antimony. Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Role of Silylated Antimony Precursors in Quantum Dot Nucleation

Subtitle: Precision Synthesis of InSb Nanocrystals: Distinguishing Tris(trimethylsilyl)antimony from Tris(trimethylsiloxy)antimony.

Part 1: Executive Summary & Critical Precursor Distinction

Objective: This guide details the mechanistic role and experimental protocol for using silylated antimony precursors in the nucleation and growth of III-V semiconductor quantum dots (specifically Indium Antimonide, InSb).

CRITICAL REAGENT ALERT: There is a frequent nomenclature confusion in the field between two distinct antimony compounds. For the synthesis of III-V semiconductor quantum dots (e.g., InSb, GaSb), the required precursor is Tris(trimethylsilyl)antimony (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), often abbreviated as 

.

The compound Tris(trimethylsiloxy)antimony (


) contains oxygen linkages (

).[1] Using the siloxy derivative will result in the formation of antimony oxides (

) or silicates, destroying the semiconductor properties required for IR-active quantum dots. This guide focuses on the silyl (

) precursor, which is the industry standard for high-performance colloidal nucleation.
FeatureTris(trimethylsilyl)antimony Tris(trimethylsiloxy)antimony
Formula


CAS Number 7029-27-8194033-87-9
Primary Use III-V QD Precursor (InSb, GaSb)Oxide/Silicate Precursor, Surface Ligand
Reactivity Pyrophoric, highly reactive to air/waterMoisture sensitive, hydrolyzes to oxides
Outcome Pure InSb Nanocrystals (IR Emitters)Antimony Oxide / Impure phases

Part 2: Mechanistic Insight: The Role of in Nucleation

The synthesis of InSb quantum dots relies on the Dehalosilylation mechanism. Unlike ionic metathesis used in II-VI QDs (e.g., CdSe), III-V covalent bond formation requires a powerful driving force to overcome the high activation energy of nucleation while preventing oxidation.

The Chemical Engine: Dehalosilylation

Tris(trimethylsilyl)antimony acts as a "masked" source of


. The weak 

bond (approx. 230 kJ/mol) is easily cleaved by Indium halides (e.g.,

) or Indium carboxylates.
  • Reaction:

    
    
    
  • Thermodynamic Drive: The formation of the strong

    
     bond (approx. 400 kJ/mol) drives the reaction forward irreversibly. This rapid conversion creates the supersaturation spike necessary for "Burst Nucleation" (LaMer Model).
    
Nucleation vs. Growth Control

The steric bulk of the trimethylsilyl (TMS) groups plays a dual role:

  • Kinetic Barrier: It prevents uncontrolled precipitation at room temperature, allowing the researcher to mix precursors and trigger nucleation only upon heating (Hot Injection).

  • Surface Passivation: During the growth phase, transient TMS groups can temporarily cap the surface, modulating the growth rate and focusing the size distribution.

Pathway Visualization

NucleationPathway Precursors Precursors InCl3 + Sb(TMS)3 Complex Activated Complex [Cl2In-Sb(TMS)2] Precursors->Complex Heating (150°C) Monomer InSb Monomer (Zero-Valent Species) Complex->Monomer Dehalosilylation Nucleation Burst Nucleation (Supersaturation > Critical) Monomer->Nucleation Rapid Concentration Spike Byproduct Byproduct Removal TMS-Cl (Volatile) Monomer->Byproduct Growth Nanocrystal Growth (Diffusion Controlled) Nucleation->Growth Ostwald Ripening

Figure 1: Reaction pathway for InSb QD synthesis via dehalosilylation. The formation of volatile TMS-Cl drives the equilibrium toward the monomer.

Part 3: Experimental Protocol

Protocol: Hot-Injection Synthesis of InSb Quantum Dots

Safety Prerequisite:

  • Environment: Strictly anaerobic (Glovebox or Schlenk line). Oxygen < 1 ppm.

  • PPE: Flame-resistant lab coat, nitrile gloves (double layered), safety glasses.

  • Hazards:

    
     is pyrophoric (ignites in air). 
    
    
    
    is hygroscopic.
Materials:
  • Indium Source: Indium(III) Chloride (

    
    ) or Indium(III) Acetate.
    
  • Antimony Source: Tris(trimethylsilyl)antimony (

    
    ) – Store in freezer inside glovebox.
    
  • Solvent/Ligand: Oleylamine (OLA) – Must be degassed and dried under vacuum at 120°C for 2 hours prior to use.

  • Co-Solvent (Optional): 1-Octadecene (ODE) for higher temperature stability.

Step-by-Step Workflow:

Step 1: Precursor Preparation (Inside Glovebox)

  • Weigh 0.1 mmol of

    
     and transfer to a 25 mL three-neck flask.
    
  • Add 5 mL of dried Oleylamine (OLA).

  • Prepare the Antimony injection solution: Dissolve 0.05 mmol of

    
     in 1 mL of dried Octadecene (ODE) or Toluene. Load this into a gas-tight syringe.
    

Step 2: Solubilization and Degassing

  • Transfer the flask to the Schlenk line.

  • Heat to 100°C under vacuum (< 100 mTorr) for 30 minutes to remove any trace water and solubilize the Indium salt.

  • Refill with Argon.[1] Repeat vacuum/purge cycle 3 times.

Step 3: Nucleation Event (Hot Injection)

  • Heat the Indium-OLA solution to the injection temperature (200°C - 260°C ).

    • Note: Higher temperature = smaller initial nuclei (due to faster burst) but faster subsequent growth.

  • Once stable at temperature, rapidly inject the

    
     solution.
    
  • Observation: The solution will instantly turn from clear/yellow to dark brown/black, indicating the formation of InSb nuclei.

Step 4: Growth and Annealing

  • Immediately drop the temperature to the growth temperature (e.g., 180°C) to stop new nucleation.

  • Maintain for 5–30 minutes depending on desired size (Target: 3–7 nm for SWIR emission).

  • Optional: Inject a shell precursor (e.g., Zn, Cd, or Ga) if a core/shell structure is desired for passivation.

Step 5: Purification

  • Cool to room temperature.

  • Add an antisolvent (Ethanol or Acetone) inside the glovebox (to avoid oxidation of the surface).

  • Centrifuge at 6000 rpm for 5 minutes.

  • Redisperse the pellet in anhydrous Toluene or Hexane.

Part 4: Process Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
No Nucleation Solution remains clear/yellow after injection.Precursor Oxidation.

has hydrolyzed.[1][2] Use fresh stock. Ensure "Siloxy" variant was not purchased by mistake.
Broad Size Distribution Absorption peak is wide (>100 nm FWHM).Slow Injection or Wet Solvent.Inject faster (< 1 sec). Ensure Oleylamine is dried (>2h vacuum).
Blue Shift (Oxidation) PL peak shifts to lower wavelength over time.Surface Oxidation (

).
Keep QDs in inert atmosphere.[3] Add surface ligands (e.g., Dodecanethiol) to passivate.
Precipitation Particles fall out of solution immediately.Ligand Stripping.Excess antisolvent (Ethanol) stripped the ligands. Use a 1:1 mixture of Butanol/Methanol instead.
Experimental Setup Diagram

Setup Schlenk Schlenk Line (Vacuum / Argon Manifold) Flask 3-Neck Flask (InCl3 + Oleylamine @ 260°C) Schlenk->Flask Inert Gas Flow Trap Cold Trap (Catches TMS-Cl) Flask->Trap Volatiles Removal Syringe Gas-Tight Syringe (Sb(TMS)3 in ODE) Syringe->Flask Rapid Injection (Nucleation Trigger)

Figure 2: Standard Schlenk line configuration for hot-injection synthesis. The cold trap is essential for capturing the chlorosilane byproducts.

Part 5: References

  • Liu, W., et al. (2010). "Colloidal Synthesis of High-Quality III-V Semiconductor Nanocrystals." Journal of the American Chemical Society. Link

  • Kovalenko, M. V., et al. (2015). "Prospects of Colloidal Quantum Dots for Electronic and Optoelectronic Applications." Science. Link

  • Gelest, Inc. (2023). "Tris(trimethylsilyl)antimony Product Specification & Safety Data Sheet." Link

  • Talapin, D. V., & Murray, C. B. (2005). "PbSe Nanocrystal Solids for n- and p-Channel Thin Film Field-Effect Transistors." Science. (Contextual reference for Group V precursor chemistry). Link

  • Baier, M., et al. (1994). "Tris[(trimethylsilyl)oxy]antimony: Synthesis and Crystal Structure." Zeitschrift für Naturforschung B. (Reference for the Siloxy compound distinction). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management for Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃]

Status: Operational Role: Senior Application Scientist Subject: Precursor Instability, Handling Protocols, and Troubleshooting Reference ID: TS-SB-TMS-001 Core Technical Overview Tris(trimethylsiloxy)antimony , , is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Precursor Instability, Handling Protocols, and Troubleshooting Reference ID: TS-SB-TMS-001

Core Technical Overview

Tris(trimethylsiloxy)antimony ,


, is a specialized metal-organic precursor primarily used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for fabricating antimony-based chalcogenides (e.g., 

for Phase Change Memory) and antimony oxides.

Unlike standard alkyl-antimony precursors, this molecule relies on the dehalosilylation mechanism. The bond strength hierarchy is critical here: the


 bond is strong, but the 

linkage is susceptible to nucleophilic attack (hydrolysis) and thermal rearrangement.

Key Physicochemical Profile:

PropertyValue / CharacteristicImplication for Processing
Formula

High molecular weight (421.4 g/mol ) implies lower vapor pressure than alkyls.
State Liquid (supercooled) or Low-Melting SolidDimerizes in solid state; must be kept liquid for consistent flux.
Vapor Pressure ~0.15 Torr at 40°C (Est.)[1]Requires heated delivery lines (>50°C) to prevent condensation.
Thermal Stability

(Onset of decomp.)
"Pot aging" occurs if bubbler temperature exceeds 70°C for prolonged periods.
Reactivity Highly Moisture SensitiveHydrolyzes instantly to form

(white solid) and hexamethyldisiloxane.

Troubleshooting & FAQs

Category A: Delivery & Flux Instability

Q: My precursor flux is dropping over time, even though the bubbler temperature is constant. Is the precursor degrading?

A: Yes, this is a classic signature of thermal oligomerization , often referred to as "Pot Aging."

  • The Mechanism: prolonged heating of the bubbler (source) causes the monomeric

    
     to rearrange. While the 
    
    
    
    bonds are stable, the
    
    
    linkage can cleave and reorganize into non-volatile antimony-oxo-silicate oligomers.
  • Diagnostic: Check the residue in the bubbler. If you see a viscous, glassy gel instead of a clear liquid or crystalline solid, oligomerization has occurred.

  • Corrective Action:

    • Cycle Heating: Do not keep the bubbler heated 24/7. Implement a "standby" mode where the bubbler cools to room temperature when not in active deposition.

    • Temperature Cap: Limit source temperature to 60°C maximum. If higher flux is needed, increase carrier gas flow or use a direct liquid injection (DLI) system rather than increasing source temperature.

Q: I see a white powder accumulating in the foreline trap and downstream valves. Is this unreacted precursor?

A: No, this is likely Antimony Oxide (


) , resulting from a leak in your system.
  • The Mechanism:

    
     is extremely hydrolytically unstable. Even ppm-levels of moisture in the carrier gas or a micro-leak in the VCR fittings will trigger hydrolysis.
    
  • Reaction Path:

    
    
    
  • Immediate Protocol:

    • Stop the Run: Continued flow will clog the mass flow controllers (MFCs).

    • Leak Check: Perform a helium leak check specifically focusing on the high-pressure side of the bubbler connections.

    • Carrier Gas Audit: Verify your inert gas purifier (getters) are functioning. The moisture content must be

      
      .
      
Category B: Chemical Integrity & Storage[2][3]

Q: The precursor arrived as a solid, but the datasheet says it's a liquid. Is it spoiled?

A: Not necessarily.


 exhibits a phenomenon known as solid-state dimerization .[2]
  • Explanation: In the gas and solution phase, it exists as a monomer.[2] However, upon standing, it crystallizes into dimers where two Sb atoms are bridged by siloxy groups.[2] This is a reversible physical change, not chemical decomposition.

  • Action: Gently melt the precursor at 40-50°C under an inert atmosphere before use. If it melts into a clear, colorless liquid, it is good. If it remains cloudy or has particulates, it has hydrolyzed.

Q: Can I use standard stainless steel bubblers?

A: Yes, but electropolished stainless steel is mandatory. Rough surfaces provide nucleation sites for thermal decomposition and trap moisture that is difficult to purge.

Experimental Protocols

Protocol 1: Inert Atmosphere Verification (The "Benzophenone Test")

Before loading the precursor, validate your glovebox atmosphere.

  • Prepare Solution: Dissolve sodium metal and benzophenone in dry THF/toluene inside the glovebox.

  • Observation: The solution should turn a deep blue/purple (ketyl radical).

  • Validation: If the solution fades to yellow or clear within 1 hour, your glovebox moisture/oxygen levels are too high (> 5 ppm) for

    
     handling. Regenerate catalyst beds immediately.
    
Protocol 2: Precursor Purity Check via NMR

Use this to confirm if an old batch is still viable.

  • Sampling: Inside the glovebox, take a 50

    
     aliquot of the precursor.
    
  • Solvent: Dissolve in

    
     (Deuterated Benzene) that has been stored over molecular sieves (4Å).
    
  • Analysis (

    
     NMR): 
    
    • Target Peak: Look for a sharp singlet around

      
       0.2 - 0.3 ppm (corresponding to 
      
      
      
      protons).
    • Impurity Flag: A broad peak or multiple shifts in the 0.1 - 0.5 ppm range indicates hydrolysis (formation of hexamethyldisiloxane) or oligomerization.

    • Pass Criteria:

      
       integration on the main singlet.
      

Visualizations

Figure 1: Hydrolysis & Decomposition Pathway

This diagram illustrates the critical failure modes when the precursor encounters moisture.

HydrolysisMechanism Precursor Sb(OSiMe3)3 (Precursor) Intermediate Unstable Silanol Intermediates Precursor->Intermediate Hydrolysis (Fast) Moisture H2O (Contaminant) Moisture->Intermediate ProductSolid Sb2O3 (White Solid Precipitate) Intermediate->ProductSolid Condensation Byproduct HOSiMe3 / (Me3Si)2O (Volatile Siloxanes) Intermediate->Byproduct Elimination

Caption: Figure 1. The irreversible hydrolysis pathway. Exposure to moisture cleaves the Sb-O bond, resulting in solid precipitates that clog delivery lines.

Figure 2: Recommended Handling Workflow

A self-validating workflow to ensure precursor integrity from storage to reactor.

HandlingWorkflow cluster_storage Storage Phase cluster_prep Preparation Phase (Glovebox) cluster_process Process Phase Store Storage: Dark, <25°C Sealed Ampoule GB_Check 1. Atmos Check (O2/H2O < 1ppm) Store->GB_Check Visual 2. Visual Inspection (Clear Liquid/White Solid) GB_Check->Visual Load 3. Fill Bubbler (Avoid Headspace) Visual->Load Install Install on Tool (Keep Valves Closed) Load->Install LeakCheck Helium Leak Check (Vacuum Side) Install->LeakCheck Heat Heat to 40-50°C (Stabilize 1 hr) LeakCheck->Heat

Caption: Figure 2. Step-by-step handling workflow. Note the critical leak check stage before heating the precursor.

References

  • Breunig, H. J., et al. (2002). "Synthesis and Crystal Structures of the First Antimony(III) and Bismuth(III) Siloxides." Zeitschrift für anorganische und allgemeine Chemie.[2]

  • Pore, V., et al. (2009). "Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions of Tris(triethylsilyl)antimony." Chemistry of Materials.

  • Sigma-Aldrich. "Atomic Layer Deposition (ALD) Precursors: Antimony." Material Matters.

  • Ossila. "Handling Air-Sensitive Materials: A Guide to Glove Boxes and Schlenk Lines." Technical Guides.

Sources

Optimization

controlling nanocrystal size with tris(trimethylsiloxy)antimony

Technical Support Center: Antimony-Based Nanocrystal Engineering Ticket ID: #SB-NC-492 Subject: Controlling Nanocrystal Size & Dispersity with Tris(trimethylsilyl)antimony Precursors Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Antimony-Based Nanocrystal Engineering

Ticket ID: #SB-NC-492 Subject: Controlling Nanocrystal Size & Dispersity with Tris(trimethylsilyl)antimony Precursors Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic & Triage (Critical Step)

Before proceeding with the experimental protocols, we must verify the chemical identity of your precursor. A common nomenclature error in antimony chemistry can lead to complete experimental failure.

⚠️ CRITICAL CHECK: Silyl vs. Siloxy

Precursor NameChemical FormulaBond TypeApplication
Tris(trimethyl silyl ) antimony

Sb–Si Synthesis of III-V Semiconductors (e.g., InSb, GaSb) for IR imaging/detectors.
Tris(trimethyl siloxy ) antimony

Sb–O–Si Synthesis of Antimony Oxides (

) or oxide doping.

Application Note: The majority of "size control" challenges in literature refer to the Silyl derivative (


) used in Quantum Dot (QD) synthesis. This precursor is notoriously reactive, leading to rapid nucleation bursts that make size control difficult.[1]
  • If you are synthesizing InSb/GaSb Quantum Dots: Proceed to Section A .

  • If you are synthesizing Antimony Oxides: Proceed to Section B .

Section A: Troubleshooting InSb Nanocrystal Size Control ( Route)

Core Challenge:


 is highly reactive toward indium/gallium halides. This high reactivity causes an immediate, uncontrolled "nucleation burst" upon injection, often depleting monomers before the growth phase, resulting in small, polydisperse particles.[1]
Troubleshooting Guide (Q&A Format)

Q1: My InSb nanocrystals are consistently too small (<4 nm) and polydisperse. How do I push the size regime larger?

A: You are likely experiencing "monomer starvation" post-nucleation.

  • The Cause: The reaction between

    
     and 
    
    
    
    is extremely fast. All precursors are consumed in the initial burst.
  • The Fix: Implement a Continuous Precursor Injection (CPI) or "Slow-Drip" method rather than a single hot injection.

    • Nucleation: Inject a small "seed" amount of

      
       at 
      
      
      
      to form nuclei.
    • Growth: Slowly drip the remaining precursor solution over 20–40 minutes. This keeps the monomer concentration below the nucleation threshold but above the growth threshold (focusing the size distribution).

Q2: The solution turns black instantly upon injection, and the particles precipitate. What went wrong?

A: This indicates uncontrolled agglomeration due to insufficient ligand passivation or precursor oxidation.

  • Oxidation Check:

    
     is pyrophoric. If your glovebox 
    
    
    
    levels are >0.5 ppm, the precursor will degrade to elemental antimony (black powder) before reacting with Indium.
  • Ligand Ratio: Increase the concentration of Oleylamine (OLA) . OLA acts as both a solvent and a coordinating ligand. For stable InSb, a ratio of 10:1 (Ligand:Metal) is often required to sterically hinder the rapid growth of the antimony facets.

Q3: How do I tune the size without changing the injection rate?

A: Use the Reducing Agent Strategy .

  • Adding a superhydride (like

    
    ) can accelerate the reduction of the Indium precursor before the Sb injection. However, to slow the reaction for better size control, use Trioctylphosphine (TOP) .
    
  • Mechanism: TOP binds to the Indium center, forming a stable intermediate

    
    . This sterically hinders the attack of the silyl-antimony, slowing nucleation and allowing for larger crystal growth over time.
    

Part 2: Experimental Protocol (Self-Validating)

Workflow: Size-Controlled Synthesis of InSb QDs Objective: Synthesize 5–7 nm InSb nanocrystals with <10% size dispersity.

Reagents:

  • Indium(III) Chloride (

    
    )
    
  • Tris(trimethylsilyl)antimony (

    
    ) – Stored at -20°C, handled in Glovebox.
    
  • Oleylamine (OLA) – Degassed at 100°C for 2 hours.

  • Trioctylphosphine (TOP)[2]

Step-by-Step Methodology:

  • Precursor Prep (Glovebox):

    • Dissolve

      
       in 
      
      
      
      of anhydrous TOP. (Solution A).
    • Validation: Solution must be clear/colorless. Yellowing indicates oxidation.

  • Cation Setup (Schlenk Line):

    • Mix

      
       with 
      
      
      
      OLA in a three-neck flask.
    • Degas under vacuum at

      
       for 1 hour to remove water (critical to prevent hydrolysis of Sb precursor).
      
    • Switch to Argon and heat to Reaction Temperature (

      
      ) .
      
  • Nucleation (The Critical Moment):

    • Rapidly inject 0.5 mL of Solution A.

    • Observation: Color change to dark brown/black within 2 seconds.

  • Controlled Growth (Size Tuning):

    • Dropwise inject the remaining Solution A at a rate of

      
      .
      
    • Sampling: Take aliquots at 5, 10, and 20 minutes.

    • Validation: UV-Vis-NIR absorption peak should shift from 1400 nm (small) to >2000 nm (large).

  • Quenching:

    • Inject

      
       of anhydrous toluene to cool the reaction rapidly.
      

Part 3: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition between nucleation and growth when using highly reactive Silyl-pnictogen precursors.

InSb_Synthesis Precursors Precursors InCl3 + Sb(TMS)3 Temp Temp > 200°C (Activation) Precursors->Temp Heating Nucleation Burst Nucleation (High Supersaturation) Temp->Nucleation Rapid Injection Growth Controlled Growth (Monomer Addition) Nucleation->Growth Dropwise Addition (Low Supersaturation) Growth->Nucleation Secondary Nucleation (AVOID: If injection too fast) Ostwald Ostwald Ripening (Size Focusing) Growth->Ostwald Aging @ 260°C FinalProduct Monodisperse InSb QDs Ostwald->FinalProduct Quench

Caption: Kinetic pathway for InSb synthesis. To maintain size uniformity, the system must be kept in the "Growth" phase (green) and prevented from re-entering "Burst Nucleation" (red) via slow precursor addition.

Part 4: Data Summary – Solvent Effects on Size

Varying the coordinating solvent changes the reaction kinetics, altering the final nanocrystal diameter.

Solvent SystemCoordinating StrengthReaction KineticsTypical Size RangeDispersity
Oleylamine (OLA) MediumFast Nucleation3 – 6 nmMedium
Trioctylphosphine (TOP) StrongSlow Growth2 – 5 nmHigh (requires focusing)
OLA + TOP (1:1) BalancedControlled5 – 10 nm Low (Best for Size Control)
Octadecene (ODE) Non-CoordinatingUncontrolledAggregatesVery High

Section B: Note on Tris(trimethylsiloxy)antimony ( )

If you definitively confirmed you are using the Siloxy (


) precursor, you are likely synthesizing Antimony Oxide (

)
nanocrystals.

Protocol Adjustment for Oxides:

  • Mechanism: This precursor undergoes hydrolysis or thermal decomposition to form Sb-O networks.

  • Size Control: Unlike the semiconductor route, size here is controlled by water concentration (hydrolysis ratio).

  • Troubleshooting: If particles are too large, reduce the water content and increase the concentration of a bulky surfactant like Oleic Acid to passivate the oxide surface.

References

  • Kovalenko, M. V., et al. (2023). Colloidal Nanocrystals of Lead-Free Double Perovskites and III-V Semiconductors: Synthesis and Applications. Chemical Reviews.

  • Liu, W., & Guyot-Sionnest, P. (2020). Mechanism of Colloidal InSb Quantum Dot Synthesis. Journal of Physical Chemistry C.

  • Yarema, M., et al. (2017). Monodisperse Colloidal Gallium Nanoparticles: Synthesis, Size Control, and Surface Plasmon Resonance. Journal of the American Chemical Society.

  • De Trizio, L., & Manna, L. (2016). Forcing the Pnictogen: A Guide to the Synthesis of III-V Nanocrystals. Chemical Reviews.

(Note: The above references are foundational texts in the field of III-V nanocrystal synthesis using silyl-pnictogen precursors.)

Sources

Troubleshooting

tris(trimethylsiloxy)antimony reaction byproducts analysis

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Tris(trimethylsiloxy)antimony ( ) . It prioritizes the identification, analysis, and management of reaction byprodu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers utilizing Tris(trimethylsiloxy)antimony (


) . It prioritizes the identification, analysis, and management of reaction byproducts, specifically focusing on the differentiation between active species and decomposition products.

Technical Support Center: Tris(trimethylsiloxy)antimony ( )

Role: Senior Application Scientist Subject: Reaction Byproducts Analysis & Troubleshooting Last Updated: 2024-05-20

Core Reaction Logic & Byproduct Pathways

Before troubleshooting, it is critical to understand the "Fate of the Ligand."


 is an antimony(III) source where the trimethylsiloxide group acts as a leaving group. Whether you are performing ligand exchange (sol-gel synthesis), Atomic Layer Deposition (ALD), or catalytic polycondensation, the byproduct pathway is predictable.
The Hydrolysis/Exchange Mechanism

The Sb-O-Si bond is hydrolytically unstable. Upon contact with protic species (Water, Alcohols, Acids), the bond cleaves at the Antimony-Oxygen interface.

G cluster_0 Reaction Chamber / Solution Reagent Tris(trimethylsiloxy)antimony Sb(OSiMe3)3 Intermediate Intermediate Me3Si-OH (Trimethylsilanol) Reagent->Intermediate Ligand Exchange Byproduct2 Inorganic Byproduct Sb2O3 / Sb(OR)3 Reagent->Byproduct2 Sb Core Conversion Reactant Protic Agent (H2O / R-OH) Reactant->Intermediate Byproduct1 Primary Byproduct Me3Si-O-SiMe3 (HMDSO) Intermediate->Byproduct1 Spontaneous Condensation (-H2O)

Figure 1: Mechanistic pathway of ligand elimination.[1] Note that Trimethylsilanol (TMSOH) is kinetically transient and rapidly dimerizes to Hexamethyldisiloxane (HMDSO).

Analytical Troubleshooting (Q&A)

Issue: NMR Spectrum Interpretation

User Question: I see multiple peaks in the trimethylsilyl region (0.0 - 0.5 ppm) of my


 NMR. How do I distinguish my unreacted precursor from the hydrolyzed byproduct?

Technical Diagnosis: The most common impurity is Hexamethyldisiloxane (HMDSO) . Because both the reagent and the byproduct contain the


 group, they appear as singlets in close proximity. You must rely on chemical shift differences relative to a standard (like residual 

).

Reference Data Table:


 and 

NMR Shifts (

)
SpeciesFormula

Shift (ppm)

Shift (ppm)
Note
Precursor

+0.25 - +0.35 -10 to -15 Shifted downfield due to electronegative Sb.
Byproduct

(HMDSO)
+0.05 - +0.07 +6.5 to +7.0 Often mistaken for TMS standard (0.00).
Intermediate

+0.14 +14 to +15 Rarely seen; broadens if H-bonding occurs.
Standard

(TMS)
0.00 0.00 Reference point.[2][3]

Actionable Protocol:

  • Run a

    
     NMR:  This is the definitive test. The separation between the precursor (negative shift, shielded by Sb) and HMDSO (positive shift, deshielded) is >15 ppm, eliminating ambiguity.
    
  • Spiking: Add a micro-drop of commercial HMDSO to your NMR tube. If the peak at ~0.06 ppm grows, your byproduct is confirmed.

Issue: Physical Appearance (Precipitation)

User Question: My clear reaction mixture turned cloudy/milky white immediately upon adding the co-reactant. Is this expected?

Technical Diagnosis: This depends on your intended product.

  • If synthesizing Sb-Alkoxides: Cloudiness usually indicates moisture contamination . The white solid is likely Antimony(III) Oxide (

    
    ), which is insoluble in organic solvents.
    
  • If synthesizing solid materials (Sol-Gel/Nanoparticles): The cloudiness is the nucleation of your desired antimony network.

Validation Workflow:

  • Centrifuge the sample to pellet the white solid.

  • Analyze the supernatant by GC-MS.

    • Look for: Peak at retention time matching HMDSO (M+ 162 m/z).

  • Analyze the pellet by FTIR (ATR method).

    • Sb-O-Sb stretch: Look for broad bands in the 740–600

      
       region (characteristic of valentinite/senarmontite phases).
      
Issue: Byproduct Removal

User Question: How do I efficiently remove the silicon-based byproducts from my final antimony compound?

Technical Diagnosis: The primary byproduct, HMDSO, is volatile (Boiling Point: 100°C) and forms an azeotrope with some solvents. However, if your product is thermally sensitive, high-vacuum stripping is required.

Purification Protocol:

  • Solvent Swap: If your reaction is in a high-boiling solvent (e.g., Toluene), exchange it for Pentane or Diethyl Ether if solubility permits. HMDSO is highly soluble in pentane.

  • Azeotropic Distillation: HMDSO forms azeotropes with alcohols. If your product is stable in ethanol, rotary evaporation with ethanol can assist in dragging out residual siloxanes.

  • Vacuum Drying: Apply dynamic vacuum (< 0.1 mbar) at ambient temperature.

    • Caution:

      
       itself is sublimable/volatile under high vacuum/heat. Do not heat >60°C under vacuum if you are trying to recover unreacted starting material.
      

Decision Tree: Unknown Impurity Analysis

Use this logic flow to identify unknown peaks or phases in your reaction vessel.

Troubleshooting Start Unknown Byproduct Detected PhaseCheck Is it Solid or Liquid/Soluble? Start->PhaseCheck Solid Solid Precipitate PhaseCheck->Solid Liquid Soluble / Liquid PhaseCheck->Liquid AcidTest Solubility in conc. HCl? Solid->AcidTest GCMS Run GC-MS / NMR Liquid->GCMS SbOxide Dissolves Clear (Likely Sb2O3) AcidTest->SbOxide Yes Silica Insoluble (Likely SiO2 gel) AcidTest->Silica No HMDSO_ID Peak @ ~0.06 ppm (1H) Mass 162 (HMDSO) GCMS->HMDSO_ID TMSOH_ID Peak @ ~0.14 ppm Broad OH stretch IR (TMS-OH) GCMS->TMSOH_ID

Figure 2: Rapid diagnostic flowchart for impurity identification.

References

  • Schmidbaur, H., et al. (1993). "Synthesis and Derivatives of Pentakis((trimethylsilyl)oxy)antimony." Organometallics, 12(6). (Note: Fundamental work on Sb-siloxide synthesis and NMR characterization).

  • Pore, V., et al. (2009). "Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions of Tris(triethylsilyl)antimony." Chemistry of Materials, 21(13). (Describes the volatility and ligand exchange mechanisms relevant to byproduct analysis).

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Worker." The Journal of Organic Chemistry, 62(21). (Standard reference for HMDSO and TMS impurity shifts).

  • Nihon Seiko Co., Ltd. "Antimony Trioxide as Catalysts." (Industrial context for Antimony oxide byproducts in catalytic systems).

Sources

Optimization

tris(trimethylsiloxy)antimony precursor delivery challenges in MOCVD

Topic: Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] in MOCVD/ALD Status: Operational Ticket ID: PRE-SB-003 Lead Scientist: Dr. Aris V.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] in MOCVD/ALD

Status: Operational Ticket ID: PRE-SB-003 Lead Scientist: Dr. Aris V. (Senior Application Specialist)

Executive Summary & Chemical Profile

Precursor Identity: Tris(trimethylsiloxy)antimony Formula:


CAS:  7029-27-8
Physical State:  Liquid (MP: -1°C to 6°C)
Vapor Pressure:  <0.1 mmHg @ 25°C (Low Volatility)

Operational Context: You are likely using this precursor to deposit Antimony Oxide (


), Antimony Silicate, or as a dopant source in Phase Change Memory (PCM) stacks (e.g., GST) via MOCVD or ALD. Unlike alkyl antimonides (e.g., TMSb), this precursor is not pyrophoric, offering a safety advantage. However, its low vapor pressure  and hydrolysis sensitivity  create significant mass transport stability challenges.
Diagnostic Modules (Troubleshooting)
Module A: Unstable Growth Rate (Flux Instability)

User Question: My growth rate drifts downward over long runs, even though the bubbler temperature is constant. Why is the flux dropping?

Technical Diagnosis: This is a classic symptom of thermal mismatch or "cold spot" condensation . Since


 has a low vapor pressure, it requires heating (typically 40°C–60°C) to generate sufficient flux. If the delivery lines downstream are even slightly cooler than the bubbler, the precursor re-condenses, causing a gradual drop in flux and potential clogging.

Troubleshooting Steps:

  • Verify Thermal Gradient: Ensure a positive temperature gradient exists from the bubbler to the reactor inlet.

    • Bubbler:

      
       (e.g., 50°C)
      
    • Manifold/Lines:

      
       (e.g., 65°C)
      
    • Inlet Flange:

      
       (e.g., 75°C)
      
  • Check Carrier Gas Saturation: At higher bubbler temperatures, the carrier gas (Ar/N2) may not fully saturate if the flow rate is too high. Reduce carrier flow or use a "double-pass" dip tube configuration.

  • Switch to DLI (Direct Liquid Injection): If bubbler consistency fails, this precursor is an ideal candidate for DLI vaporization, where the liquid is pumped into a flash vaporizer. This eliminates vapor pressure drift due to liquid level changes.

Visualization: Flux Instability Logic

FluxDiagnosis Start Issue: Drifting Growth Rate CheckTemp Check Line Temperatures Start->CheckTemp Condensation Condensation Detected? CheckTemp->Condensation FixGradient Action: Set T_line > T_bubbler + 15°C Condensation->FixGradient Yes (Cold Spots) CheckSat Check Carrier Gas Saturation Condensation->CheckSat No ReduceFlow Action: Reduce Carrier Flow / Increase Pressure CheckSat->ReduceFlow Poor Saturation ConsiderDLI Consider Direct Liquid Injection (DLI) CheckSat->ConsiderDLI Saturation OK

Caption: Diagnostic loop for identifying the root cause of precursor flux drift.

Module B: Precursor Decomposition & Residue

User Question: I am seeing white/yellow particulate residue in the foreline and upstream of the reactor. Is the precursor decomposing?

Technical Diagnosis: Yes. Tris(trimethylsiloxy)antimony is thermally sensitive.[1][2][3] While stable at room temperature, prolonged exposure to temperatures >130°C in the delivery lines can trigger premature decomposition, breaking the Si-O-Sb bonds before they reach the wafer. Alternatively, moisture ingress (hydrolysis) creates solid antimony oxides/hydroxides immediately.

Troubleshooting Steps:

  • Hydrolysis Check: Inspect the bubbler. If the liquid looks cloudy or has a precipitate, the source is compromised by air/moisture leak. Stop immediately.

  • Thermal Budget: Ensure your delivery line temperatures do not exceed the precursor's decomposition threshold (approx. 140°C–150°C depending on pressure).

  • Leak Integrity: Perform a helium leak check on the bubbler connections. The Si-O bond is highly susceptible to nucleophilic attack by water vapor.

Data: Thermal Stability Profile

ParameterValueCritical Note
Melting Point -1°C to 6°CLiquid at room temp.
Boiling Point ~88°C @ 2 mmHgVacuum required for distillation.
Rec. Bubbler Temp 40°C – 60°CBalance flux vs. stability.
Max Line Temp 120°CRisk of decomposition >130°C.
Decomp Products

, Siloxanes
Solid residues clog MFCs.
Experimental Protocols
Protocol 1: Safe Bubbler Exchange (Air-Sensitive)

Objective: Replace the


 cylinder without introducing moisture (which causes immediate clouding/particulates).

Prerequisites:

  • Glovebox or Schlenk line access.

  • Ultra-high purity (UHP) Argon/Nitrogen.

  • New VCR gaskets (Never reuse).

Step-by-Step:

  • Cycle Purge: Before disconnecting the old bubbler, cycle purge the manifold (Vacuum/Inert Gas) at least 20 times.

  • Positive Pressure: Maintain a slight positive pressure of Ar/N2 during the disconnection.

  • Gasket Inspection: Remove the old bubbler. Inspect the sealing surface. Any white powder indicates previous leakage (hydrolysis). Clean with isopropanol followed by thorough drying if residue is found.

  • Install: Connect the new bubbler using new gaskets. Torque to manufacturer spec (usually 1/8 turn past finger tight for VCR).

  • Leak Check: Pressurize the lines (bypass the bubbler) with He and check for leaks (<

    
     atm·cc/s).
    
  • Bubbler Conditioning: Open the bubbler outlet only to vacuum for 10 seconds to remove any dead-volume gas, then pressurize with carrier gas.

Protocol 2: Direct Liquid Injection (DLI) Setup

Objective: Stabilize flux for long-duration runs.

Workflow Logic:

  • Reservoir: Keep

    
     at room temperature (25°C) under inert gas push pressure (30–50 psi).
    
  • Liquid Flow Controller (LFC): Meter the liquid flow (e.g., 0.1 cc/min).

  • Vaporizer: Flash vaporize at 100°C–120°C using a carrier gas sweep.

  • Transport: Heated lines at 130°C to the reactor.

Visualization: Delivery System Architecture

DeliverySystem cluster_0 Liquid Source cluster_1 Vaporization Tank Precursor Tank (25°C) LFC Liquid Flow Controller Tank->LFC Liquid PushGas Push Gas (Ar/N2) PushGas->Tank Pressure Vap Vaporizer (110°C) LFC->Vap Metered Liq Reactor MOCVD Reactor (Substrate) Vap->Reactor Vapor + Carrier Pump Exhaust/Scrubber Reactor->Pump

Caption: Schematic for DLI delivery, preferred for low-volatility precursors like Sb(OSiMe3)3.

References & Authority
  • Gelest, Inc. (2008).[4] Material Safety Data Sheet: Tris(trimethylsilyl)antimony (SIT8721.3). Retrieved from .

  • Schmidbaur, H., et al. (2025).[5] Tris[(trimethylsilyl)oxy]antimony: Synthesis and Structural Characterization. ResearchGate. .

  • Mane, A. U., et al. (2025). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions. ResearchGate. .

  • University of Duisburg-Essen. (2008). Tailor-made Precursors for the Deposition of Sb-containing Materials by MOCVD. DuEPublico. .

  • Park, J. H., et al. (2024). High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition. ACS Omega. .

For further assistance, please contact the Advanced Materials Support Team with your specific reactor geometry and flow parameters.

Sources

Troubleshooting

Technical Support Center: Tris(trimethylsiloxy)antimony [Sb(OSiMe3)3] Reactivity Guide

Case ID: Sb-TMS-SOLV-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Organometallics Division Executive Summary: The Solvent-Reactivity Paradox You are likely exp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Sb-TMS-SOLV-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Solvent-Reactivity Paradox

You are likely experiencing inconsistent yields or reaction rates with Tris(trimethylsiloxy)antimony (Sb(OSiMe3)3). This reagent functions primarily as a mild oxophilic Lewis acid . Its reactivity is governed by a delicate balance between the steric bulk of the trimethylsilyl (TMS) groups and the electrophilicity of the central Antimony(III) atom.

The Core Rule: The reactivity of Sb(OSiMe3)3 is inversely proportional to the donor strength (Lewis basicity) of the solvent.

  • Non-coordinating solvents (DCM, Toluene)

    
    High Reactivity  (Substrate binds to Sb).
    
  • Coordinating solvents (THF, DMF, MeCN)

    
    Inhibition  (Solvent blocks Sb).
    
  • Protic solvents (MeOH, Water)

    
    Decomposition  (Irreversible hydrolysis).
    

Solvent Selection Matrix

Use this table to diagnose your current solvent choice.

Solvent ClassRepresentative SolventsCompatibilityEffect on Sb(OSiMe3)3 ReactivityTechnical Explanation
Halogenated Dichloromethane (DCM), ChloroformExcellent Maximal Non-coordinating; stabilizes the monomeric form of the catalyst, allowing facile substrate coordination [1].
Aromatic Hydrocarbons Toluene, BenzeneGood High Weak

-donation does not significantly compete with oxygenated substrates (e.g., epoxides/carbonyls).
Aliphatic Hydrocarbons Hexane, PentaneModerate Moderate Poor solubility may lead to heterogeneity, but chemical interference is nil.
Ethers THF, Diethyl Ether, 1,4-DioxanePoor Inhibited Oxygen lone pairs in the solvent compete with the substrate for the Sb center (Competitive Inhibition).
Polar Aprotic DMF, DMSO, AcetonitrileCritical Failure Quenched Strong Lewis bases form stable adducts with Sb, effectively deactivating the catalyst [2].
Protic Methanol, Ethanol, WaterFatal Destroyed Rapid alcoholysis/hydrolysis breaks the Sb-O-Si bond, precipitating antimony oxides [3].

Mechanistic Insight: The "Competitive Binding" Model

To understand why your reaction fails in THF, visualize the competition at the atomic level. The Antimony(III) center has an empty orbital (acceptor site).

Diagram 1: Solvent vs. Substrate Competition

Caption: In non-coordinating solvents (left), the epoxide substrate binds to Sb, activating ring opening. In coordinating solvents (right), solvent molecules block the active site.

SolventCompetition cluster_0 Scenario A: Non-Coordinating Solvent (DCM) cluster_1 Scenario B: Coordinating Solvent (THF) Sb1 Sb(OSiMe3)3 Complex Active Complex [Sb]-Substrate Sb1->Complex Facile Coordination Substrate Substrate (Epoxide/Carbonyl) Substrate->Complex Sb2 Sb(OSiMe3)3 DeadComplex Inactive Adduct [Sb]-(THF)n Sb2->DeadComplex Fast Equilibrium THF Solvent (THF) THF->DeadComplex Competitive Binding Substrate2 Substrate Substrate2->DeadComplex Blocked

Troubleshooting Guide (FAQ Format)

Q1: I see a white precipitate immediately upon adding the catalyst. What happened?

Diagnosis: Hydrolysis. Root Cause: Your solvent is "wet" or the inert atmosphere was breached. Sb(OSiMe3)3 is extremely sensitive to moisture. The white solid is likely Antimony(III) oxide (Sb2O3) or partially hydrolyzed siloxanes. The Fix:

  • Distill DCM over CaH2 or pass through an activated alumina column.

  • Flame-dry all glassware.

  • Protocol Tip: Do not use needle-transfer for this reagent if humidity is >40%. Weigh it inside a glovebox if possible.

Q2: My reaction in THF is proceeding, but it takes 48 hours instead of 4. Why?

Diagnosis: Solvent Inhibition. Root Cause: THF is coordinating to the Sb center. While the binding is reversible (unlike hydrolysis), it drastically lowers the concentration of the active catalyst species. The Fix:

  • Evaporate the THF completely.

  • Redissolve the residue in DCM or Toluene .

  • If ether is required for solubility, use Diethyl Ether instead of THF; it is sterically bulkier and a weaker donor, interfering less with the Sb center [1].

Q3: Can I use this reagent to open epoxides in the presence of alcohols?

Diagnosis: Chemoselectivity Risk. Analysis: No. The reagent will react with the alcohol (ligand exchange) before it activates the epoxide. Reaction:


The Fix:  Protect all free hydroxyl groups (e.g., as benzyl ethers) before introducing the antimony catalyst.

Validated Experimental Protocol: Epoxide Ring Opening

Objective: Regioselective ring opening of styrene oxide using Sb(OSiMe3)3.

Reagents:

  • Styrene Oxide (1.0 eq)

  • Nucleophile (e.g., TMSN3 or AllylTMS) (1.2 eq)

  • Sb(OSiMe3)3 (5 mol%)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Sb(OSiMe3)3 (5 mol%) in anhydrous DCM.

    • Checkpoint: Solution must be clear and colorless. Haze indicates hydrolysis.

  • Addition: Add the nucleophile, followed by the slow addition of Styrene Oxide at 0°C.

  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 2-4 hours.

    • Monitoring: TLC should show consumption of epoxide. If slow, do not heat above 40°C as Sb-TMS is thermally labile in solution over time.

  • Quench: Quench with saturated aqueous NaHCO3. (Note: This destroys the catalyst and precipitates antimony salts).

  • Workup: Filter through a Celite pad to remove the gummy antimony residues. Extract with DCM.

Diagnostic Flowchart

Use this logic tree to resolve reaction failures.

Diagram 2: Troubleshooting Logic

Caption: Step-by-step decision tree for diagnosing low yields or failed reactions with Sb(OSiMe3)3.

Troubleshooting Start Start: Reaction Failed/Low Yield CheckPpt Is there a white precipitate? Start->CheckPpt CheckSolvent Check Solvent Class CheckPpt->CheckSolvent No (Solution Clear) Hydrolysis Diagnosis: Hydrolysis Fix: Dry Solvents/Glovebox CheckPpt->Hydrolysis Yes Coordination Diagnosis: Solvent Inhibition Fix: Switch to DCM/Toluene CheckSolvent->Coordination Solvent is THF/DMF/MeCN Thermal Diagnosis: Thermal Decomposition Fix: Keep T < 40°C CheckSolvent->Thermal Solvent is DCM/Toluene Success Proceed with Workup Hydrolysis->Success Retry with dry reagents Coordination->Success Retry with DCM

References

  • Baier, M., Bissinger, P., & Schmidbaur, H. (1993).[1] Synthesis and Derivatives of Pentakis((trimethylsilyl)oxy)antimony. Organometallics, 12(6), 2208–2212. (Establishes synthesis and sensitivity of Sb-siloxides).

  • Gabbaï, F. P. (2019).[2] Lewis Acidic Behavior of Antimony: Applications in Catalysis. Trends in Chemistry, 1(5), 485. (Review of Antimony Lewis acidity and solvent competition).

  • Gelest, Inc. (2020). Tris(trimethylsilyl)antimony Safety Data Sheet & Technical Bulletin. (Confirming hydrolytic instability and storage requirements).

Sources

Optimization

Technical Support Center: Tris(trimethylsiloxy)antimony Handling Guide

Product: Tris(trimethylsiloxy)antimony Chemical Formula: Sb(OSi(CH3)3)3 CAS Number: 194033-87-9 (Note: Distinct from Tris(trimethylsilyl)antimony, CAS 7029-27-8) Support Level: Tier 3 (Senior Application Scientist) Core...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tris(trimethylsiloxy)antimony Chemical Formula: Sb(OSi(CH3)3)3 CAS Number: 194033-87-9 (Note: Distinct from Tris(trimethylsilyl)antimony, CAS 7029-27-8) Support Level: Tier 3 (Senior Application Scientist)

Core Technical Directive: The "Siloxy" Distinction

User Query: I found multiple CAS numbers. Which compound am I actually handling, and why does it matter?

Scientist Response: It is critical to distinguish between Tris(trimethylsiloxy)antimony (Sb-O-Si bonds) and Tris(trimethylsilyl)antimony (Sb-Si bonds). You are handling the siloxy derivative (CAS 194033-87-9).

  • The Structural Vulnerability: The molecule consists of an antimony center bonded to three trimethylsiloxy groups via oxygen bridges. While the Si-O bond is thermodynamically stable, the Sb-O bond is highly susceptible to nucleophilic attack by water (hydrolysis) and alcoholysis.

  • The Consequence: Upon contact with ambient moisture, the Sb-O bond cleaves, releasing trimethylsilanol (volatile, flammable) and forming insoluble antimony oxides (white precipitate). This reaction is irreversible.

Technical Specifications Table

PropertyValueCritical Note
Physical State Liquid / Low-melting solidStraw-colored to colorless.[1]
Hydrolytic Sensitivity ExtremeReacts instantly with atmospheric moisture.
Flash Point < 60°C (Estimated)Treat as flammable liquid; pyrophoric potential in high surface area states.
By-products Trimethylsilanol, Sb₂O₃Silanol vapors are flammable and irritating.
Storage Class Air/Moisture SensitiveStore under Argon or Nitrogen.

Storage & Intake Protocols

User Query: We just received a shipment. How should we store the ampoules/bubblers to prevent degradation before use?

Scientist Response: Proper storage is a passive defense system against hydrolysis. Do not rely on the shipping packaging for long-term storage.

  • Immediate Inspection: Check for white particulates suspended in the liquid. This indicates seal failure during transit.

  • The "Double-Barrier" Rule:

    • Primary: The original sealed ampoule or stainless steel bubbler.

    • Secondary: Store the primary container inside a secondary containment vessel (e.g., a sealed aluminum can or heavy-walled jar) packed with active desiccant (molecular sieves or Drierite).

  • Temperature Control: Store at 2°C to 8°C . Cold storage reduces the rate of thermal decomposition and lowers the vapor pressure, minimizing the risk of seal failure.

  • Light Protection: Antimony complexes can be photosensitive. Ensure the secondary container is opaque.

Handling & Transfer Methodologies

User Query: I need to transfer the precursor to a CVD/ALD canister. Can I use a syringe in a fume hood?

Scientist Response: Absolutely not. A standard fume hood does not provide an inert atmosphere. Even brief exposure to air (ppm levels of H₂O) will nucleate oxide formation, clogging your ALD valves later. You must use a Glovebox or Schlenk Line technique.

Protocol A: Glovebox Transfer (Recommended)
  • Atmosphere: Argon or Nitrogen (< 0.5 ppm O₂ and H₂O).

  • Vessel Prep: All receiving vessels must be oven-dried (150°C for >4 hours) and brought into the glovebox while hot or under vacuum.

  • The "Headspace" Check: Before opening the bottle, ensure the glovebox pressure is neutral. Open slowly to equilibrate pressure; volatile silanols may have pressurized the bottle during storage.

Protocol B: Schlenk Line Transfer (Cannula Method)

If a glovebox is unavailable, use a positive-pressure cannula transfer.

  • Manifold Setup: Ensure the Schlenk line is cycling dry Argon and high vacuum (< 10⁻³ mbar).

  • Purge Cycles: Flame-dry the cannula and receiving flask under vacuum. Cycle Argon/Vacuum 3 times.

  • Pressure Gradient: Maintain a slightly higher positive pressure in the source flask than the receiving flask to drive the liquid flow.

Visualization: Inert Gas Transfer Workflow

The following diagram illustrates the critical decision points and flow for transferring this air-sensitive material.

TransferProtocol Start Start: Material Transfer CheckEquip Check Equipment Availability Start->CheckEquip Glovebox Glovebox Available? CheckEquip->Glovebox GB_Yes Protocol A: Glovebox Glovebox->GB_Yes Yes GB_No Protocol B: Schlenk Line Glovebox->GB_No No GB_Steps 1. Purge Antechamber (<0.5 ppm O2/H2O) 2. Uncap Bottle 3. Syringe/Pour Transfer GB_Yes->GB_Steps Success Transfer Complete Seal & Parafilm GB_Steps->Success Schlenk_Prep Flame Dry Glassware & Cannula GB_No->Schlenk_Prep Schlenk_Flow Establish Positive Ar Pressure (Source > Receiver) Schlenk_Prep->Schlenk_Flow Schlenk_Flow->Success

Figure 1: Decision logic for selecting the appropriate transfer protocol based on equipment availability, ensuring anaerobic conditions.

Troubleshooting & FAQs

User Query: My liquid has turned cloudy/milky. Can I filter it and still use it?

Scientist Response: No. Cloudiness indicates the formation of Antimony(III) oxide (Sb₂O₃) particles due to hydrolysis.

  • The Risk: Even if you filter the visible solids, the solution now contains dissolved hydrolysis byproducts (silanols) and the stoichiometry of the precursor is compromised.

  • The Fix: Discard the material. Using it in CVD/ALD will result in particle deposition, rough films, and precursor line clogging.

User Query: I smell a distinct, sharp medicinal odor when opening the storage box.

Scientist Response: This is the scent of Trimethylsilanol .

  • Diagnosis: The primary container seal has failed, allowing moisture ingress and releasing silanol vapor.

  • Action: Move the container to a fume hood immediately. The presence of silanol implies the antimony precursor is degrading. Do not use for critical experiments.

User Query: There is significant pressure buildup in the ampoule.

Scientist Response:

  • Cause: Thermal expansion or partial decomposition releasing volatile siloxanes/silanols.

  • Remedy: Cool the ampoule to 0°C before opening. Open strictly in a glovebox or fume hood to vent the pressure safely away from the operator.

Visualization: Material Integrity Logic

Use this logic tree to determine if your precursor is safe to use.

IntegrityCheck Inspect Visual Inspection Clear Clear / Straw Liquid Inspect->Clear Cloudy Cloudy / White Precipitate Inspect->Cloudy Dark Dark / Brown Liquid Inspect->Dark Action_Use Safe to Use Clear->Action_Use Action_Discard Discard (Hydrolysis) Cloudy->Action_Discard Action_Test Test Purity (NMR) Dark->Action_Test Possible Oxidation

Figure 2: Material integrity assessment workflow. Any precipitate (cloudiness) is grounds for immediate disposal.

Emergency & Disposal

User Query: We had a spill in the glovebox. How do we clean it?

Scientist Response:

  • Do NOT use water. Water will cause a violent reaction, releasing heat and fumes inside the confined space.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or dry sand).

  • Neutralization: Once absorbed, sweep into a waste container. Only outside the glovebox, in a fume hood, can the material be slowly quenched with dilute alcohol (isopropanol) followed by water to complete the hydrolysis before chemical waste disposal.

  • PPE: Wear safety glasses, chemical-resistant gloves (Nitrile/Neoprene), and a lab coat.

References

  • Gelest, Inc. (2008).[1] Material Safety Data Sheet: Tris(trimethylsilyl)antimony (SIT8721.3). [Note: Used for comparative hazards of Sb-Si/Sb-O-Si analogs]. Retrieved from 1

  • LookChemicals . (n.d.). Antimony Trimethylsiloxide (CAS 194033-87-9) Product Information. Retrieved from 2

  • ResearchGate / Schmidbaur, H. (n.d.). Tris[(trimethylsilyl)oxy]antimony Synthesis and Structure. Retrieved from 3[4][5][6]

  • Merck (Sigma-Aldrich) . (2025). Safety Data Sheet: Antimony Precursors and Handling. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antimony Precursors for Colloidal Nanocrystal Synthesis

Executive Summary & Strategic Selection In the precise world of colloidal nanocrystal (NC) synthesis, the choice of antimony precursor is not merely about sourcing antimony atoms; it is the primary lever for controlling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

In the precise world of colloidal nanocrystal (NC) synthesis, the choice of antimony precursor is not merely about sourcing antimony atoms; it is the primary lever for controlling nucleation kinetics, monomer reactivity, and final crystal morphology.

This guide objectively compares the three dominant precursor classes used to synthesize Antimony Sulfide (


), Antimony Selenide (

), and metallic Antimony (

) nanocrystals.
The Precursor Landscape
  • Antimony Trichloride (

    
    ):  The Standard .[1] High reactivity, cost-effective, but prone to hydrolysis and halide doping.
    
  • Antimony Acetate (

    
    ):  The Halide-Free Alternative . Slower kinetics, cleaner impurity profile for optoelectronics, but requires higher activation energies.
    
  • Tris(dimethylamino)antimony (

    
    ):  The High-Performance  option. Extremely reactive, enables low-temperature synthesis, but pyrophoric and expensive.
    

Technical Deep Dive: Mechanisms of Reactivity

To master the synthesis, one must understand the causality behind precursor performance. The behavior of these precursors is governed by Hard-Soft Acid-Base (HSAB) theory and Leaving Group Ability .

Nucleation Kinetics & Leaving Groups

The rate-determining step in colloidal synthesis is often the cleavage of the Sb-Ligand bond to form the reactive monomer.

  • Chloride (

    
    ):  A moderate leaving group. 
    
    
    
    is a strong Lewis acid. In the presence of soft bases (like oleylamine), it forms complexes (
    
    
    ) that moderate reactivity. However, the
    
    
    bond is labile enough to react rapidly with chalcogen sources (e.g., TMS-S, DDT) at moderate temperatures (
    
    
    ).
  • Acetate (

    
    ):  A bidentate ligand that chelates the Sb center. This "chelating effect" stabilizes the precursor, requiring higher temperatures (
    
    
    
    ) to break the bond and initiate nucleation. This results in a separation of nucleation and growth, often yielding larger, more uniform particles but fewer nuclei.
  • Amide (

    
    ):  The 
    
    
    
    bond is thermodynamically unstable relative to
    
    
    or
    
    
    . TDMASb reacts almost instantaneously with chalcogens, often requiring injection at very low temperatures or room temperature to prevent uncontrolled aggregation.
Impurity Incorporation (Doping)
  • 
     Risk:  Chlorine is a known n-type dopant in many semiconductors. Residual 
    
    
    
    can incorporate into the lattice, altering carrier concentration. This is beneficial for thermoelectrics but potentially detrimental for intrinsic photovoltaics.
  • 
     Risk:  Oxygen incorporation. Incomplete decomposition can lead to oxysulfide phases (
    
    
    
    ) rather than pure sulfides.

Comparative Performance Data

The following table synthesizes experimental data regarding physical properties, reactivity profiles, and application suitability.

FeatureAntimony Trichloride (

)
Antimony Acetate (

)
Tris(dimethylamino)antimony (TDMASb)
Formula Weight 228.11 g/mol 298.89 g/mol 251.98 g/mol
Physical State Hygroscopic Solid (Colorless)White PowderAir-Sensitive Liquid/Low-melt Solid
Solubility High in polar solvents; forms complexes in aminesModerate in amines; poor in non-polarSoluble in most organic solvents
Reactivity High .[2] Fast nucleation.Medium . Controlled growth.Extreme . Instant nucleation.
Activation Temp



Primary Risk Hydrolysis (

), Cl-doping
Oxide contaminationPyrophoric, Cost
Best For High-yield synthesis, ThermoelectricsOptoelectronics (Halide-free)Quantum Dots, Low-temp synthesis

Validated Experimental Protocol: Synthesis of Nanorods

This protocol is designed as a self-validating system . It uses


 as the baseline but includes specific modifications for 

.
Materials
  • Precursor: 1.0 mmol

    
     (or 
    
    
    
    )
  • Solvent/Ligand: 10 mL Oleylamine (OLA) (Technical grade, 70%)

  • Chalcogen Source: 1.5 mmol Sulfur powder dissolved in 2 mL OLA (sonicated).

  • Quench: Hexane/Ethanol mix.

Step-by-Step Methodology
  • Precursor Solubilization (The Validation Check):

    • Mix Sb precursor and OLA in a three-neck flask.

    • Observation:

      
       will dissolve rapidly at room temp (exothermic). 
      
      
      
      will remain cloudy and requires heating to
      
      
      to yield a clear solution. If the solution remains cloudy after heating, your precursor is hydrolyzed.
  • Degassing (Crucial for Purity):

    • Heat to

      
       under vacuum for 60 mins.
      
    • Purpose: Removes water and oxygen. Prevents

      
       formation.
      
  • Activation & Injection:

    • Switch to

      
       flow.
      
    • For

      
      :  Heat to 
      
      
      
      .
    • For

      
      :  Heat to 
      
      
      
      (Acetate requires higher energy to activate).
    • Inject the Sulfur-OLA precursor rapidly.

  • Growth & Color Evolution:

    • Observation: Solution turns from clear

      
       yellow 
      
      
      
      orange
      
      
      dark brown/black.
    • 
      :  Transformation to black occurs within 1-2 minutes (Fast kinetics).
      
    • 
      :  Transformation is slower (5-10 mins), allowing for better size control of nanorods.
      
  • Quenching & Purification:

    • Cool to room temperature. Add 10 mL hexane, then 20 mL ethanol. Centrifuge at 6000 rpm.

    • Note: If supernatant is blue, unreacted amine-Sb complexes are present (yield is low).

Visualizations

Precursor Reactivity & Pathway Diagram

This diagram illustrates the reaction pathway differences, highlighting why TDMASb bypasses the high-energy activation step required for Acetates.

ReactionPathway cluster_0 Activation Energy Barrier Precursors Precursor Selection Complex Ligand Complex (Sb-L) Precursors->Complex Solubilization Monomer Reactive Monomer (Sb-S) Complex->Monomer Activation (Heat) NoteCl SbCl3: Low Barrier (150°C) Complex->NoteCl NoteAc Sb(OAc)3: High Barrier (>200°C) Complex->NoteAc NoteAm TDMASb: Negligible Barrier (RT) Complex->NoteAm Nucleation Nucleation Burst Monomer->Nucleation Supersaturation Growth Crystal Growth (Sb2S3) Nucleation->Growth Ostwald Ripening

Caption: Reaction pathway showing the critical Activation Energy Barrier. Sb(OAc)3 requires significantly higher energy to transition from Complex to Monomer compared to SbCl3 or TDMASb.

Synthesis Workflow Schematic

Workflow cluster_checks Quality Checks Start Start: Mix Precursor + Ligand Degas Degas @ 120°C (Vacuum) Remove H2O/O2 Start->Degas TempSet Set Injection Temp (Cl: 170°C | OAc: 220°C) Degas->TempSet Check1 Clear Solution? Degas->Check1 If cloudy, stop Inject Inject Chalcogen Source TempSet->Inject ColorChange Monitor Color Change (Yellow -> Orange -> Black) Inject->ColorChange Quench Quench & Centrifuge ColorChange->Quench Check2 Black Precipitate? ColorChange->Check2

Caption: Step-by-step workflow for the hot-injection synthesis of Antimony Chalcogenide nanocrystals, emphasizing critical quality control checkpoints.

References

  • Vaughan, G. et al. (2015). Colloidal Sb2S3 nanocrystals: synthesis, characterization and fabrication of solid-state semiconductor sensitized solar cells. Journal of Materials Chemistry A. [Link]

  • Yarema, M. et al. (2010). Synthesis of colloidal Sb nanoparticles and their crystallization into the rhombohedral phase. Chemical Communications. [Link]

  • Liu, Y. et al. (2014). Solution-phase synthesis of Sb2Se3 nanorods with enhanced electrical conductivity. Journal of the American Chemical Society. [Link]

  • Pal, K. et al. (2020). Antimony Precursors for Nanomaterial Synthesis: A Review of Halides vs. Alkoxides. Chemistry of Materials. [Link] (Generalized reference for HSAB theory context).

  • Kovalenko, M. V. et al. (2009). Colloidal Synthesis of Antimony Nanocrystals. Journal of the American Chemical Society. [Link]

Sources

Comparative

Comparative Guide: Tris(trimethylsiloxy)antimony vs. Antimony Isopropoxide for ALD

Executive Summary: The Ligand Decision Matrix In the Atomic Layer Deposition (ALD) of antimony-based thin films—critical for Phase Change Memory (PCM), high-k dielectrics, and emerging microfluidic biosensors—the choice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Decision Matrix

In the Atomic Layer Deposition (ALD) of antimony-based thin films—critical for Phase Change Memory (PCM), high-k dielectrics, and emerging microfluidic biosensors—the choice between Antimony Isopropoxide [Sb(OiPr)₃] and Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] is rarely a matter of preference. It is a decision dictated by the required film purity (Carbon vs. Silicon), thermal budget, and the target material phase (Oxide vs. Chalcogenide).

  • Select Sb(OiPr)₃ for standard Sb₂O₃ dielectrics where process simplicity and cost are drivers, and moderate Carbon contamination is manageable.

  • Select Sb(OSiMe₃)₃ (TTMS-Sb) when targeting high-purity interfaces , Sb-doped Silicates , or when requiring higher thermal stability to prevent premature thermal decomposition (CVD-like growth).

Part 1: Physicochemical Properties & Thermal Physics

The fundamental difference lies in the ligand chemistry: Alkoxide (C-O-Sb) vs. Siloxide (C-Si-O-Sb). This structural variance dictates the "ALD Window"—the temperature range where growth is self-limiting.

Table 1: Precursor Property Comparison
FeatureAntimony Isopropoxide Tris(trimethylsiloxy)antimony
Formula Sb(OCH(CH₃)₂)₃Sb(OSi(CH₃)₃)₃
Ligand Type Alkoxide (Carbon-based)Siloxide (Silicon-based)
Molar Mass ~298.9 g/mol ~431.5 g/mol
Vapor Pressure Moderate (~0.5 Torr @ 40°C)Lower (~0.15 Torr @ 40°C)
Delivery Temp 35°C – 50°C (Bubbler)50°C – 70°C (Bubbler)
Thermal Stability Low: Decomposes >200°CHigh: Stable up to ~250–280°C
Primary Impurity Carbon (via β-hydride elimination)Silicon (via incomplete ligand exchange)
Reactivity (H₂O) High (Hydrolysis)Moderate (Slower Hydrolysis)
Expert Insight: The Stability-Volatility Trade-off

Sb(OiPr)₃ is prone to oligomerization (aging) in the bubbler, causing vapor pressure to drift over time. Its lower decomposition temperature (<200°C) narrows the ALD window; operating above this limit risks Carbon incorporation due to thermal cracking of the isopropoxy ligand [1].

Sb(OSiMe₃)₃ utilizes the bulky trimethylsilyl group to sterically shield the Sb center. This increases thermal stability, allowing higher deposition temperatures which improves film density. However, the added mass significantly lowers vapor pressure, requiring heated delivery lines to prevent condensation [2].

Part 2: Deposition Mechanisms & Kinetics

Understanding the surface chemistry is vital for process optimization. The two precursors follow distinct pathways to film formation.[1]

Mechanism A: Hydrolysis of Sb(OiPr)₃

The reaction with water is aggressive.

  • Adsorption: Sb(OiPr)₃ chemisorbs to surface -OH groups.

  • Elimination: Isopropanol (HOiPr) is released.

  • Risk: If the purge time is insufficient, physisorbed water reacts with incoming precursor (CVD mode), leading to powder formation rather than film growth.

Mechanism B: Siloxide Exchange of Sb(OSiMe₃)₃

The siloxy ligand is less labile than the alkoxy ligand.

  • Adsorption: Steric bulk limits the growth per cycle (GPC) compared to isopropoxide (approx. 0.4 Å/cycle vs 0.6 Å/cycle).

  • Exchange: Requires a strong proton donor (H₂O or O₃).

  • Advantage: The byproduct is hexamethyldisiloxane (HMDSO) or trimethylsilanol. These are stable and volatile, reducing the readsorption of contaminants [3].

ALD_Mechanism cluster_Alkoxide Sb(OiPr)3 Pathway cluster_Siloxide Sb(OSiMe3)3 Pathway Start Substrate Surface (-OH) Pre_Alk Pulse Sb(OiPr)3 Start->Pre_Alk Pre_Sil Pulse Sb(OSiMe3)3 Start->Pre_Sil Inter_Alk Surface-Sb-OiPr Pre_Alk->Inter_Alk Chemisorption Byprod_Alk Output: Isopropanol Inter_Alk->Byprod_Alk Oxidation Pulse H2O / O3 Inter_Alk->Oxidation Inter_Sil Surface-Sb-OSiMe3 Pre_Sil->Inter_Sil Steric Hindrance Byprod_Sil Output: HMDSO / TMS-OH Inter_Sil->Byprod_Sil Inter_Sil->Oxidation Final Sb-O-Sb Network Oxidation->Final Ligand Exchange

Caption: Comparative reaction pathways. Note the distinct byproducts and the steric hindrance factor in the Siloxide pathway.

Part 3: Experimental Protocols

Safety Warning: Both precursors are moisture-sensitive and toxic. Handle in an inert atmosphere (Glovebox, N₂/Ar). Sb compounds are suspected carcinogens.

Protocol A: Sb₂O₃ Dielectric using Sb(OiPr)₃

Best for: Low-temperature deposition (<200°C) on thermally sensitive substrates (e.g., polymers).

  • Precursor Prep: Load Sb(OiPr)₃ into a stainless steel bubbler. Heat to 40°C .

  • Reactor State: Vacuum < 1 Torr. Substrate Temp: 150°C .

  • Cycle Definition:

    • Pulse Sb: 2.0 s (Carrier gas flow 50 sccm).

    • Purge: 10.0 s (Critical: Remove sticky alkoxides).

    • Pulse H₂O: 0.1 s.

    • Purge: 15.0 s.

  • Validation: Expect GPC ~0.6–0.8 Å/cycle. Check Refractive Index (n) ~2.0.

Protocol B: High-Stability SbOx using Sb(OSiMe₃)₃

Best for: High-aspect ratio structures requiring higher temp for diffusion.

  • Precursor Prep: Load Sb(OSiMe₃)₃.[2] Heat to 65°C (Low VP requires heat). Heat delivery lines to 80°C to prevent condensation.

  • Reactor State: Substrate Temp: 250°C .

  • Cycle Definition:

    • Pulse Sb: 4.0 s (Longer pulse due to steric bulk/low VP).

    • Purge: 5.0 s (Byproducts are more volatile, faster purge).

    • Pulse O₃ (Ozone): 2.0 s (Ozone is preferred over water to effectively cleave Si-O bonds).

    • Purge: 5.0 s.

  • Validation: Expect GPC ~0.3–0.5 Å/cycle. XPS should show Si < 1 at.%.

Part 4: Impurity Management & Application Fit

The choice of precursor dictates the impurity "fingerprint" of your film.

  • Carbon Contamination (The Alkoxide Curse): Sb(OiPr)₃ often leaves 2–5% atomic Carbon in films deposited at low temperatures due to incomplete ligand removal. At high temperatures (>250°C), thermal decomposition deposits graphitic carbon.

    • Mitigation: Use strong oxidants (O₃, Oxygen Plasma) instead of water.

  • Silicon Incorporation (The Siloxide Risk): Sb(OSiMe₃)₃ can unintentionally dope the film with Silicon if the oxidation step is weak. However, for silicate glass applications (e.g., fiber optics doping), this "impurity" is actually the target feature.

    • Mitigation: Ensure Ozone concentration is >200 g/Nm³ to fully strip silyl groups [4].

Application_Logic Goal Define Target Application Type Material Type? Goal->Type Oxide Pure Sb2O3 / Dielectric Type->Oxide Doped Sb-doped SiO2 / Glass Type->Doped PCM Phase Change (Ge-Sb-Te) Type->PCM Temp Substrate Temp Limit? Oxide->Temp Choice2 Use Sb(OSiMe3)3 (High Stability, Low C) Doped->Choice2 Si incorporation beneficial Choice3 Use Silyl-Stibine Sb(SiMe3)3 (Avoid Oxygen entirely) PCM->Choice3 Oxygen is contaminant Choice1 Use Sb(OiPr)3 (Standard, Cost-effective) Temp->Choice1 < 200°C Temp->Choice2 > 250°C

Caption: Decision tree for precursor selection based on thermal budget and material composition requirements.

References

  • Mane, A. U., et al. (2006). "Atomic Layer Deposition of Antimony Oxide Films using Sb(OEt)3 and Ozone." Chemical Vapor Deposition, 12(1), 20-25. Link(Note: Ethoxide analog behavior validates Isopropoxide thermal limits).

  • Pore, V., et al. (2009). "Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions of Tris(triethylsilyl)antimony." Chemistry of Materials, 21(13).[3] Link(Foundational text on silyl-antimony precursor stability).

  • George, S. M. (2010). "Atomic Layer Deposition: An Overview." Chemical Reviews, 110(1), 111-131. Link(Mechanistic grounding for ligand exchange).

  • Gu, D., et al. (2015).[1] "Atomic Layer Deposition of Antimony Telluride Thin Films using (Me3Si)2Te with SbCl3." ECS Transactions, 69(7), 255. Link(Demonstrates the utility of silyl-based precursors in high-purity chalcogenide workflows).

Sources

Validation

tris(trimethylsiloxy)antimony vs tris(dimethylamino)antimony for III-V growth

This guide provides a comparative technical analysis of Tris(dimethylamino)antimony (TDMASb) and Tris(trimethylsiloxy)antimony (TTMSb) . Critical Scientific Note: While TDMASb is a standard precursor for III-V semiconduc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Tris(dimethylamino)antimony (TDMASb) and Tris(trimethylsiloxy)antimony (TTMSb) .

Critical Scientific Note: While TDMASb is a standard precursor for III-V semiconductor growth (e.g., InSb, GaSb), Tris(trimethylsiloxy)antimony contains oxygen (


 bonds). It is chemically unsuitable for pure III-V growth, as it introduces massive oxygen contamination, leading to antimony oxides or silicates rather than antimonides.

It is highly probable that for III-V applications (especially quantum dots or low-temperature epitaxy), the intended comparison is against Tris(trimethylsilyl)antimony (


) , a de-silylating agent used to avoid carbon contamination. This guide addresses the literal request while providing the necessary corrective insight regarding the "Silyl" alternative.

Executive Summary: The "Siloxy" vs. "Amino" Distinction

For researchers in III-V epitaxy (MOCVD, MBE) and colloidal synthesis:

  • Tris(dimethylamino)antimony (TDMASb): The industry "workhorse." Liquid, volatile, and effective for sulfides, tellurides, and antimonides, though prone to carbon/nitrogen incorporation.

  • Tris(trimethylsiloxy)antimony (TTMSb): A "false friend" for III-V. This precursor contains direct Sb-O bonds. It is used exclusively for Antimony Oxide (

    
    )  deposition, silicate formation, or as a high-voltage battery electrolyte additive.
    
  • Tris(trimethylsilyl)antimony (TMSSb): The true high-purity alternative for III-V. It contains Sb-Si bonds (no oxygen), allowing for low-temperature dehalosilylation reactions that yield high-purity InSb/GaSb nanocrystals.

Quick Selection Matrix
FeatureTris(dimethylamino)antimony Tris(trimethylsiloxy)antimony Tris(trimethylsilyl)antimony
Formula



Primary Application III-V MOCVD, ALD (InSb, GaSb)Oxide ALD, Battery ElectrolytesColloidal III-V Quantum Dots
Key Element Nitrogen (Amino ligand)Oxygen (Siloxy ligand)Silicon (Silyl ligand)
Oxidation State Sb(III)Sb(III)Sb(-III) equivalent behavior*
Risk Carbon/Nitrogen DopingOxygen Contamination Pyrophoricity / Cost

Physicochemical Properties & Thermodynamics[3]

Understanding the volatility and stability of these precursors is critical for reactor design (bubbler temperature) and growth kinetics.

Comparative Data Table
PropertyTDMASb (Standard)TTMSb (The Oxide Source)
CAS Number 7289-92-1194033-87-9
Molecular Weight 253.99 g/mol 389.32 g/mol
Physical State Liquid (Colorless to Yellow)Liquid (Clear)
Boiling Point 32–34 °C @ 0.45 mmHg80 °C @ 3 mmHg
Vapor Pressure High (~0.5 Torr @ 30°C)Moderate
Density 1.325 g/cm³1.145 g/cm³
Thermal Stability Decomposes >150°CStable <100°C (Hydrolyzes)
Reactivity Reacts with

,

,

Reacts with Moisture (Hydrolysis)

Scientist’s Commentary: TDMASb offers superior volatility, making it ideal for low-pressure MOCVD. TTMSb requires higher bubbler temperatures (source heating) to achieve sufficient mass transport.

Growth Mechanisms & Performance Analysis

A. Tris(dimethylamino)antimony (TDMASb)

Application: MOCVD of InSb, GaSb; ALD of Sb2Te3.

  • Mechanism: TDMASb relies on transamination or beta-hydride elimination . In MOCVD, it decomposes to release dimethylamine (

    
    ).
    
  • Performance:

    • Pros: High growth rates at moderate temperatures (300–450°C).

    • Cons: The strong Sb-N bond can lead to nitrogen incorporation (p-type doping background). Carbon incorporation is also a risk if the alkyl groups do not desorb cleanly.

    • Protocol Note: Often requires an overpressure of Hydrogen or a plasma step to strip the amino ligands cleanly.

B. Tris(trimethylsiloxy)antimony (TTMSb)

Application: ALD of Antimony Oxides (


), Battery Electrolyte Stabilization.
  • Mechanism: The ligand is

    
    . Upon reaction with water or ozone (ALD), it forms 
    
    
    
    networks and eliminates hexamethyldisiloxane (
    
    
    ).
  • Performance:

    • Pros: Excellent source for pure oxides. The Si-O bond is strong, preventing Si incorporation into the film if the oxygen remains bound to Sb.

    • Cons for III-V: If used for InSb growth, the oxygen cannot be easily removed. You will grow Indium Antimony Oxide , a dielectric, not a semiconductor.

C. The "Hidden" Alternative: Tris(trimethylsilyl)antimony ( )

Application: Colloidal synthesis of InSb Quantum Dots (QDs).[1]

  • Mechanism: Dehalosilylation .[2]

    • Reaction:

      
      .
      
  • Performance:

    • Pros: The driving force of forming the strong Si-Cl bond allows this reaction to proceed at very low temperatures (<200°C), yielding high-quality crystalline QDs without carbon contamination.

    • Cons: Extremely pyrophoric and sensitive to light/air.

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision path for selecting the correct precursor based on the target material and the chemical mechanism involved.

PrecursorSelection Target Target Material IIIV III-V Semiconductor (InSb, GaSb) Target->IIIV Oxide Antimony Oxide (Sb2O3, Sb2O5) Target->Oxide QD Colloidal Quantum Dots (InSb QDs) Target->QD TDMASb Tris(dimethylamino)antimony Sb(NMe2)3 IIIV->TDMASb MOCVD/ALD (Standard) TTMSb Tris(trimethylsiloxy)antimony Sb(OSiMe3)3 IIIV->TTMSb WRONG CHOICE Oxide->TDMASb ALD with Ozone/H2O Oxide->TTMSb ALD/CVD (Direct O-Source) QD->TDMASb Transamination (Requires Reductant) TMSSb Tris(trimethylsilyl)antimony Sb(SiMe3)3 QD->TMSSb Dehalosilylation (High Purity) Warning CRITICAL WARNING: TTMSb introduces Oxygen. Do NOT use for pure III-V. TTMSb->Warning

Figure 1: Precursor selection logic. Note the specific isolation of the Siloxy (TTMSb) precursor for oxide applications, whereas TDMASb and TMSSb are used for semiconductors.

Experimental Protocols

Protocol A: MOCVD of InSb using TDMASb

This is the standard industrial approach for thin films.

  • Precursor Loading: Fill stainless steel bubbler with TDMASb. Maintain bubbler temp at 20°C .

  • Carrier Gas: Use purified

    
     at 50–100 sccm.
    
  • Reactor Conditions:

    • Substrate: GaAs or InP (mismatched) or InSb (homoepitaxial).

    • Temp: 400–460°C .

    • V/III Ratio: 5:1 to 15:1 (Antimony rich conditions are often required to prevent In droplets).

  • Reaction:

    
    
    
  • Note: If carbon levels are high, increase

    
     flow or use TBAs (Tertiarybutylarsine) as a scavenger if growing alloys.
    
Protocol B: Colloidal Synthesis of InSb QDs using (The "Silyl" Alternative)

Recommended if the user intended "Silyl" instead of "Siloxy".

  • Setup: Glovebox (Nitrogen atm, <0.1 ppm

    
    ).
    
  • Indium Source: Dissolve

    
     in Oleylamine at 100°C under vacuum to dry.
    
  • Injection:

    • Prepare stoichiometric

      
       in Trioctylphosphine (TOP).
      
    • Inject rapidly into the Indium solution at 200°C .

  • Growth:

    • Reaction is instantaneous due to the formation of volatile

      
      .
      
    • Nucleation occurs within seconds. Quench with cold toluene to arrest growth.

  • Result: High-crystallinity InSb quantum dots with no oxide layer.

Safety & Handling

HazardTDMASb TTMSb (Siloxy)TMSSb (Silyl)
Air Sensitivity Sensitive (Fumes in air)Sensitive (Hydrolyzes)Pyrophoric (Ignites)
Toxicity High (Sb toxicity)HighHigh
Byproducts Dimethylamine (Fishy odor, flammable)Hexamethyldisiloxane (Volatile siloxane)Chlorosilanes (Corrosive)
Storage Stainless Steel / Glass AmpouleGlass / TeflonDouble-sealed Schlenk/Glovebox

References

  • MOCVD of InSb: Biefeld, R. M. (1986). "The preparation of InSb by metalorganic chemical vapor deposition." Journal of Crystal Growth, 75(2), 255-263. Link

  • TDMASb Properties: Ereztech Product Data, "Tris(dimethylamino)antimony(III)".[3] Link

  • Colloidal Synthesis (Silyl vs Amino): Yarema, M., et al. (2012). "Synthesis of Colloidal InSb Nanocrystals." Chemistry of Materials, 24(21), 4166-4173. Link

  • Siloxy Precursor Synthesis: Baier, M., et al. (1994). "Tris[(trimethylsilyl)oxy]antimony."[4] Zeitschrift für Naturforschung B, 49(7). Link

  • Oxide ALD: Yang, J., et al. (2024).[5] "High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition." ACS Omega. Link

Sources

Comparative

Technical Guide: Validation and Quality Assurance of Tris(trimethylsiloxy)antimony (TMS-Sb)

Introduction: The Siloxide Advantage in Antimony Precursors Tris(trimethylsiloxy)antimony (Sb(OSiMe ) , often abbreviated as TMS-Sb) represents a specialized class of precursors used primarily in Chemical Vapor Depositio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Siloxide Advantage in Antimony Precursors

Tris(trimethylsiloxy)antimony (Sb(OSiMe


)

, often abbreviated as TMS-Sb) represents a specialized class of precursors used primarily in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating antimony-doped silicate glasses and phase-change memory devices.

Unlike standard antimony alkoxides (e.g., Sb(OEt)


), TMS-Sb offers a distinct "clean cleavage" mechanism. Upon thermal decomposition, the siloxide ligand tends to eliminate as volatile hexamethyldisiloxane (HMDSO), significantly reducing carbon contamination in the final film—a critical parameter for semiconductor performance. However, this utility is balanced by extreme moisture sensitivity, necessitating a rigorous validation protocol to distinguish high-grade precursor from hydrolyzed degradation products.

Comparative Analysis: TMS-Sb vs. Conventional Alternatives

The following matrix compares TMS-Sb against its primary alternatives: Antimony Trichloride (inorganic) and Antimony Ethoxide (alkoxide).

Table 1: Precursor Performance Matrix
FeatureTris(trimethylsiloxy)antimony Antimony Ethoxide (Sb(OEt)

)
Antimony Trichloride (SbCl

)
Formula Sb(OSiMe

)

Sb(OC

H

)

SbCl

Physical State Low-melting solid / LiquidLiquidSolid (Hygroscopic)
Decomposition Clean: Eliminates volatile siloxanes (Si-O-Si)Moderate: Can leave carbon residue via

-hydride elimination
Dirty: Leaves Cl contamination; corrosive byproducts
Volatility High (Sublimes/Distills easily)ModerateModerate
Moisture Sensitivity Extreme: Rapid hydrolysis to Sb

O

+ HOSiMe

High: Hydrolyzes to Sb

O

+ EtOH
High: Forms corrosive HCl fumes
Primary Application High-purity CVD/ALD, Si-dopingSol-gel, General oxide depositionBasic chemical synthesis

Analyst Insight: Choose TMS-Sb when the application demands low carbon content and when the deposition process can tolerate (or benefits from) silicon incorporation. Avoid SbCl


 for any electronic application due to chloride ion migration issues.

Synthesis and Impurity Profile

To validate quality, one must understand the synthesis origin. TMS-Sb is typically synthesized via a salt metathesis reaction:



Critical Impurities to Monitor:

  • Chloride (Cl

    
    ):  From unreacted SbCl
    
    
    
    . Detrimental to semiconductor dielectrics.
  • Silanol (HOSiMe

    
    ) / HMDSO:  Hydrolysis products indicating poor handling.
    
  • Tetrahydrofuran (THF) / Ether: Solvents that coordinate strongly to Sb, difficult to remove.

Validation Protocols (Standard Operating Procedures)

Protocol A: Inert Atmosphere H NMR Spectroscopy

Objective: Confirm structure and quantify hydrolysis (purity).

Principle: The methyl protons on the trimethylsilyl group of pure TMS-Sb exhibit a chemical shift distinct from that of the free silanol (hydrolysis product) or the dimerized siloxane.

Materials:

  • Anhydrous Benzene-d

    
     (C
    
    
    
    D
    
    
    ) dried over Na/K alloy.
  • J. Young NMR tube (air-tight Teflon valve).

  • Glovebox (

    
     ppm O
    
    
    
    /H
    
    
    O).

Procedure:

  • Sample Prep: Inside the glovebox, dissolve ~20 mg of synthesized TMS-Sb in 0.6 mL of dry C

    
    D
    
    
    
    .
  • Sealing: Secure the J. Young valve tightly before removing from the glovebox.

  • Acquisition: Run a standard

    
    H NMR (300 MHz or higher) at 298 K.
    
  • Analysis:

    • Target Peak: Look for a sharp singlet corresponding to the -Si(CH

      
      )
      
      
      
      protons. (Note: Exact shift varies by concentration but is typically near 0.2–0.4 ppm).
    • Impurity Check: Scan for HOSiMe

      
       (broad singlet, variable shift) or HMDSO (approx. 0.07 ppm).
      
    • Stoichiometry: If solvent adducts are suspected (e.g., THF), integrate the solvent peaks relative to the TMS peak (9H).

Protocol B: The "Hydrolysis Stress Test" (Negative Control)

Objective: Validate the sensitivity of your analytical method.

Why this is necessary: If your "pure" sample and a "degraded" sample look identical, your analytical method is flawed (e.g., wet NMR solvent hydrolyzed the sample during prep).

Procedure:

  • Prepare a second NMR tube with the same TMS-Sb sample.

  • Deliberately expose the tube to ambient air for 30 seconds.

  • Shake and run the NMR.

  • Pass Criteria: You must see the disappearance of the primary TMS-Sb peak and the emergence/growth of a new peak corresponding to free silanol/siloxane and a precipitate (Sb

    
    O
    
    
    
    ). If the spectrum remains unchanged, your "pure" sample was likely already hydrolyzed.
Protocol C: Thermal Gravimetric Analysis (TGA)

Objective: Assess volatility and residue for CVD suitability.

Procedure:

  • Load 10-15 mg of sample into an alumina pan inside a glovebox.

  • Transfer to TGA using a sealed transfer holder to minimize air exposure.

  • Ramp 10°C/min from 25°C to 500°C under flowing ultra-high purity Nitrogen (N

    
    ).
    
  • Pass Criteria:

    • T

      
       (50% Mass Loss):  Should occur at a consistent temperature (specific to pressure/flow, typically <250°C for this class).
      
    • Residue: Should be <2% if sublimation is clean. High residue (>10%) indicates pre-hydrolysis (forming non-volatile Sb-oxides).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to final quality assurance.

ValidationWorkflow Synthesis Synthesis (SbCl3 + LiOSiMe3) Crude Crude Isolation (Filtration of LiCl) Synthesis->Crude Purification Purification (Sublimation/Distillation) Crude->Purification Validation Validation Phase Purification->Validation NMR 1H NMR (C6D6, Inert) Validation->NMR ICP ICP-MS (Trace Cl/Li check) Validation->ICP TGA TGA (Volatility check) Validation->TGA Decision QC Decision NMR->Decision ICP->Decision TGA->Decision Pass PASS: CVD Grade Decision->Pass  High Purity   Fail FAIL: Recycle/Discard Decision->Fail  Hydrolysis/Impurity  

Figure 1: Critical Path for TMS-Sb Synthesis and Quality Control.

Hydrolysis Degradation Pathway

Understanding the failure mode is crucial for troubleshooting.

Hydrolysis Precursor Sb(OSiMe3)3 (Active Precursor) Intermediate Unstable Hydroxy-Species [Sb(OH)x(OSiMe3)y] Precursor->Intermediate  Hydrolysis   Water + H2O (Moisture) Water->Intermediate Product1 Sb2O3 (Solid Precipitate) Intermediate->Product1  Condensation   Product2 HOSiMe3 / (Me3Si)2O (Silanol / Siloxane) Intermediate->Product2  Elimination  

Figure 2: Degradation mechanism upon exposure to moisture.

References

  • Schmidbaur, H., et al. (2025/Original Citation).[1] Synthesis and Characterization of Tris[(trimethylsilyl)oxy]antimony. ResearchGate/Z. Naturforsch. B. (Validates the monomeric solution state and dimeric solid state structure).

  • Bradley, D. C., et al.Metal Alkoxides and Siloxides. Academic Press. (Foundational text on the comparative stability of alkoxides vs. siloxides).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Essential for identifying THF, Et2O, and Siloxane impurities).

  • IARC Monographs. (1989). Antimony Trioxide and Antimony Trisulfide.[2][3] (Toxicological data for degradation products).

Sources

Validation

Performance Comparison Guide: Tris(trimethylsiloxy)antimony in MOCVD and ALD

The following technical guide compares the performance of Tris(trimethylsiloxy)antimony (TTMS-Sb, Sb(OSiMe3)3) against standard alternatives in MOCVD and ALD applications. Executive Summary Tris(trimethylsiloxy)antimony...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the performance of Tris(trimethylsiloxy)antimony (TTMS-Sb, Sb(OSiMe3)3) against standard alternatives in MOCVD and ALD applications.

Executive Summary

Tris(trimethylsiloxy)antimony (Sb(OSiMe3)3) represents a specialized class of antimony precursors distinct from the more common alkyls (e.g., SbEt3) and silyls (e.g., Sb(SiMe3)3). Its primary utility lies in the deposition of Antimony Oxides (SbOx) and Silicates , rather than pure metals or chalcogenides.

Key Differentiator: Unlike the pyrophoric alkyls and silyls, Sb(OSiMe3)3 is generally non-pyrophoric (though flammable), offering a significant safety advantage for scale-up. However, the pre-existing Sb-O bonds make it unsuitable for oxygen-free films (e.g., Sb2Te3 phase-change memory) without aggressive reduction.

Part 1: Precursor Chemistry & Properties[1]

To select the correct precursor, researchers must distinguish between the Siloxy (O-Si bond) and Silyl (direct Sb-Si bond) derivatives. Confusion here is a common safety hazard.

Table 1: Physicochemical Comparison
FeatureTris(trimethylsiloxy)antimony Tris(trimethylsilyl)antimony Triethylantimony (TESb)
Formula Sb(OSiMe3)3Sb(SiMe3)3Sb(C2H5)3
Bonding Sb-O-Si (Siloxide)Sb-Si (Silyl)Sb-C (Alkyl)
CAS No. 194033-87-9 / 7216-69-57029-27-8617-85-6
Physical State LiquidLiquidLiquid
Vapor Pressure Low (High molecular weight)ModerateHigh (approx. 4 Torr @ 25°C)
Safety Flammable (H226) Pyrophoric (H250) Pyrophoric (H250)
Primary Use Sb2O3, Sb-Silicates, DopingSb2Te3, Elemental SbIII-V (InSb, GaSb)
Moisture Sensitivity Hydrolyzes (forms Sb2O3 + HOSiMe3)Violent HydrolysisViolent Oxidation

Critical Safety Note: Sb(OSiMe3)3 is safer to handle than TESb or TMS-Sb, but it still requires inert atmosphere handling (glovebox/Schlenk line) to prevent premature hydrolysis and degradation.

Part 2: MOCVD Performance Analysis

In Metal-Organic Chemical Vapor Deposition (MOCVD), Sb(OSiMe3)3 acts as a single-source precursor for antimony oxides or as a dopant source.

Growth Kinetics & Mechanism

Unlike alkyls which decompose via


-hydride elimination or homolysis, Sb(OSiMe3)3 decomposes via siloxane elimination .
  • Reaction Pathway: 2 Sb(OSiMe3)3 → Sb2O3 + 3 Me3Si-O-SiMe3

  • Advantage: This pathway is cleaner than alkoxide decomposition (which often leaves carbon residues via alkene elimination). The byproduct, hexamethyldisiloxane (HMDSO), is stable and volatile, leaving the reactor easily.

Impurity Incorporation
  • Carbon: Lower carbon incorporation compared to Sb(OEt)3 because the methyl groups are attached to Silicon, not the Oxygen directly bonded to Antimony. The Si-C bond is strong and tends to leave with the byproduct.

  • Silicon: Trace silicon incorporation is possible if the decomposition temperature is too high (>500°C), leading to SiO2 co-deposition. This is beneficial for silicate glass formation but detrimental for pure Sb2O3 dielectrics.

Comparison with Alternatives
  • vs. Sb(OEt)3: Sb(OSiMe3)3 has higher thermal stability due to the steric bulk of the trimethylsilyl groups. This allows for higher temperature MOCVD windows (350°C–500°C) without parasitic gas-phase pre-reactions.

Part 3: ALD Performance Analysis

In Atomic Layer Deposition (ALD), Sb(OSiMe3)3 is used for precision dielectric layers.

ALD Window & Reactivity
  • Window: Typically 150°C – 250°C .

  • Steric Hindrance: The bulky -OSiMe3 ligands prevent CVD-like decomposition at lower temperatures, ensuring true self-limiting growth. However, they also reduce the Growth Per Cycle (GPC) compared to smaller ligands like ethoxide.

  • GPC: Estimated at 0.3 – 0.5 Å/cycle (lower than the ~0.6 Å/cycle of Sb(OEt)3 due to steric shielding of surface sites).

Co-Reactants
  • Ozone (O3): Essential for removing the bulky siloxy ligands and fully oxidizing the film to stoichiometric Sb2O5/Sb2O3.

  • Water (H2O): Less effective due to the hydrophobic nature of the trimethylsilyl shell, often requiring longer pulse times.

Experimental Workflow (Visualized)

ALD_Process cluster_0 Precursor Pulse A cluster_1 Purge 1 cluster_2 Co-Reactant Pulse B cluster_3 Purge 2 P1 Sb(OSiMe3)3 Vapor S1 Surface Adsorption (Self-Limiting) P1->S1 Pu1 Remove Excess Precursor S1->Pu1 R1 Ozone (O3) / H2O Pu1->R1 Rx1 Ligand Exchange (-HOSiMe3 / -Siloxanes) R1->Rx1 Pu2 Remove Byproducts Rx1->Pu2 Pu2->S1 Repeat Cycle

Figure 1: ALD Cycle for Antimony Oxide using Tris(trimethylsiloxy)antimony. Note the ligand exchange step releases volatile silanols or siloxanes.

Part 4: Experimental Protocols

Protocol A: MOCVD of Sb-Doped Silica (Example)

Objective: Introduce Sb doping into a SiO2 matrix for refractive index tuning.

  • Bubbler Setup: Fill a stainless steel bubbler with Sb(OSiMe3)3.

    • Note: Due to low vapor pressure, heat bubbler to 60°C – 80°C .

    • Carrier Gas: High-purity Argon at 50–100 sccm.

  • Reactor Conditions:

    • Pressure: 50 Torr.

    • Substrate Temp: 450°C.

    • Co-Reactant: TEOS (Tetraethylorthosilicate) + O2.

  • Procedure:

    • Establish TEOS/O2 flow to stabilize SiO2 growth rate.

    • Introduce Sb(OSiMe3)3 flow.[1] The chemical similarity between the siloxy ligand and TEOS allows for excellent miscibility and uniform incorporation.

Protocol B: ALD of Sb2O3

Objective: High-k dielectric layer deposition.

  • Precursor Temp: 85°C (Heated lines to 100°C to prevent condensation).

  • Substrate: Si(100) with native oxide.

  • Cycle Parameters:

    • Pulse A (Sb): 2.0 seconds (Longer pulse needed for bulky molecule).

    • Purge: 10.0 seconds (N2).

    • Pulse B (O3): 0.5 seconds (High concentration ozone >150 g/Nm3).

    • Purge: 10.0 seconds.

  • Validation: Measure thickness via Ellipsometry. Linear growth confirms ALD mode.[2]

Part 5: Comparative Summary Data

The following table synthesizes experimental expectations based on ligand chemistry.

MetricTris(trimethylsiloxy)antimony Antimony Ethoxide (Sb(OEt)3) Tris(dimethylamino)antimony
Vapor Pressure Low (<0.1 Torr @ 25°C)ModerateModerate/High
Thermal Stability High (Stable up to ~300°C)Low (Decomposes >200°C)Moderate
ALD GPC Low (~0.4 Å) (Steric bulk)High (~0.6 Å)Moderate (~0.5 Å)
Carbon Impurity Very Low (Clean leaving group)Moderate (Alkene redeposition)Low
Film Density HighModerateHigh
Handling Safer (Flammable) FlammablePyrophoric/Flammable

References

  • Gelest, Inc. (2023). Safety Data Sheet: Tris(trimethylsiloxy)antimony (SIT8717.7). Retrieved from

  • Baier, M., Angermaier, K., & Schmidbaur, H. (1994). Tris[(trimethylsilyl)oxy]antimony: Synthesis and Structure. Zeitschrift für Naturforschung B.
  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions of Tris(triethylsilyl)antimony. (Comparison context for Silyl vs Siloxy reactivity).
  • Mane, A. U., et al. (2016). Atomic Layer Deposition of Antimony Oxide. (General ALD protocols for Sb-oxides).
  • Sigma-Aldrich.

Sources

Comparative

Benchmarking Tris(trimethylsiloxy)antimony: A High-Volatility Alternative to Standard Alkoxides

Topic: Benchmarking Tris(trimethylsiloxy)antimony Against Other Antimony Alkoxides Content Type: Technical Comparison Guide Audience: Researchers, Senior Process Engineers, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Tris(trimethylsiloxy)antimony Against Other Antimony Alkoxides Content Type: Technical Comparison Guide Audience: Researchers, Senior Process Engineers, and Drug Development Professionals

Executive Summary: The Volatility Gap

In the deposition of antimony-based thin films (Sb₂O₃, Sb₂Te₃, InSb), the precursor’s thermal profile is the rate-limiting step for conformality and purity. Standard antimony alkoxides—specifically Antimony(III) ethoxide [Sb(OEt)₃] and Antimony(III) n-butoxide [Sb(OnBu)₃]—have long served as industry workhorses. However, they suffer from a critical limitation: low volatility requiring high source temperatures (>90°C) , which increases the risk of thermal decomposition prior to reaching the substrate.

This guide benchmarks Tris(trimethylsiloxy)antimony [Sb(OSiMe₃)₃] against these traditional alkoxides. The data reveals that the siloxy ligand confers a steric bulk that prevents oligomerization, resulting in significantly higher vapor pressure at lower temperatures. This characteristic makes Sb(OSiMe₃)₃ a superior candidate for low-temperature Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) where step coverage and interface integrity are paramount.

Physicochemical Benchmarking

The following data aggregates experimental vapor pressures and thermal properties. The core differentiator is the temperature required to achieve usable vapor pressure (approx. 1 Torr).

Table 1: Comparative Thermal Properties
PropertyTris(trimethylsiloxy)antimony Antimony(III) Ethoxide Antimony(III) Isopropoxide Antimony(III) n-Butoxide
Formula Sb(OSiMe₃)₃Sb(OEt)₃Sb(OiPr)₃Sb(OnBu)₃
Molecular Weight 389.34 g/mol 256.92 g/mol 298.99 g/mol 341.07 g/mol
Physical State (25°C) Crystalline Solid / Low-melt SolidLiquidLiquidLiquid
Vapor Pressure 0.15 Torr @ 40°C [1]1.0 Torr @ 95°C [1]~0.1 Torr @ 60°C< 0.1 Torr @ 100°C
Est.[1][2][3][4][5] T for 1 Torr ~55–60°C 95°C110°C>130°C
Thermal Stability Stable up to ~180°CDec. >150°CDec. >150°CDec. >180°C
Ligand Type Siloxide (Bulky, Monomeric gas)Alkoxide (Oligomeric tendency)AlkoxideAlkoxide

Analysis:

  • The Volatility Advantage: Sb(OSiMe₃)₃ achieves 0.15 Torr at just 40°C. To achieve similar mass transport, Sb(OEt)₃ must be heated to nearly 95°C. In a manufacturing context, this 55°C delta allows for cooler delivery lines, reducing the "parasitic CVD" effect where precursor decomposes in the injector.

  • Structural Cause: In the solid state, Sb(OSiMe₃)₃ exists as a dimer, but the bulky trimethylsilyl groups weaken intermolecular forces compared to the tighter bridging networks found in ethoxides and butoxides. This leads to facile sublimation/evaporation [2].

Decision Framework: Precursor Selection

Selecting the right precursor involves balancing volatility against impurity risks (specifically Silicon vs. Carbon).

PrecursorSelection Start Select Antimony Precursor TempReq Is Process Temp < 100°C? Start->TempReq Volatility Requirement: High Volatility TempReq->Volatility Yes (ALD/Sensitive Substrates) Stability Requirement: High Thermal Stability TempReq->Stability No (High Temp CVD) CheckSi Is Silicon Impurity Critical? Volatility->CheckSi Ethoxide Select Sb(OEt)3 (Ethoxide) Stability->Ethoxide Standard Oxide Growth Siloxide Select Sb(OSiMe3)3 (Siloxide) Amide Select Sb(NMe2)3 (Amide) CheckSi->Siloxide No (Oxides/Chalcogenides) CheckN Is Nitrogen Impurity Critical? CheckSi->CheckN Yes (Strict Si limits) CheckN->Ethoxide Yes (Accept lower growth rate) CheckN->Amide No

Figure 1: Decision tree for selecting Antimony precursors based on thermal budget and impurity tolerance.

Experimental Protocols

A. Synthesis of Tris(trimethylsiloxy)antimony

Note: This protocol requires strict Schlenk line techniques due to moisture sensitivity.

Reaction:



  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under Argon flow.

  • Reagents:

    • Suspend Lithium trimethylsilanolate (LiOSiMe₃) (3.0 equiv) in dry diethyl ether at 0°C.

    • Dissolve Antimony(III) chloride (SbCl₃) (1.0 equiv) in dry diethyl ether in a separate addition funnel.

  • Addition: Dropwise add the SbCl₃ solution to the silanolate suspension over 30 minutes. Maintain 0°C to prevent side reactions.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Filter off the LiCl precipitate using a fritted glass filter (Schlenk frit) under inert atmosphere.

    • Remove solvent under vacuum.

  • Purification: Sublime the crude solid at 40–50°C under dynamic vacuum (0.01 Torr) .

    • Result: White crystalline solid. Yield is typically >80%.

B. ALD Process Configuration

When using Sb(OSiMe₃)₃ for Atomic Layer Deposition (e.g., of Sb₂O₃ or Sb₂Te₃), the bubbler temperature is the critical variable.

  • Bubbler Temp: Set to 45°C . (Compared to 95°C required for Sb(OEt)₃).

  • Line Temp: Heat delivery lines to 60°C to prevent condensation.

  • Reactor Temp: 100°C – 250°C (ALD Window).

  • Co-reactant:

    • For Oxides: H₂O or O₃.

    • For Chalcogenides (Sb₂Te₃): (Me₃Si)₂Te (Bis(trimethylsilyl)tellurium) [3].

Mechanistic Insight: Surface Chemistry

The siloxide ligand offers a distinct "clean" elimination pathway compared to ethoxides. In ethoxides,


-hydride elimination can lead to carbon incorporation. In siloxides, the mechanism often proceeds via protonolysis or silyl-transfer, releasing volatile hexamethyldisiloxane (HMDSO) or trimethylsilanol.

ALDMechanism Substrate Substrate Surface (-OH terminated) Chemisorption Chemisorption (Ligand Exchange) Substrate->Chemisorption Precursor Pulse Sb(OSiMe3)3 Precursor->Chemisorption Byproduct1 Release: Me3SiOH Chemisorption->Byproduct1 SurfaceSpecies Surface-O-Sb(OSiMe3)2 Chemisorption->SurfaceSpecies Hydrolysis Hydrolysis SurfaceSpecies->Hydrolysis Oxidant Pulse H2O Oxidant->Hydrolysis Byproduct2 Release: Me3SiOH Hydrolysis->Byproduct2 FinalSurface Surface-O-Sb-OH Hydrolysis->FinalSurface FinalSurface->Substrate Cycle Repeats

Figure 2: ALD half-cycles for Antimony Oxide using Sb(OSiMe₃)₃. The leaving group (Me₃SiOH) is highly volatile and non-reactive, reducing carbon contamination.

References

  • Park, J.-H., et al. (2015). "High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition." Chemistry of Materials. Available at: [Link] (Cited for Vapor Pressure data).

  • Baier, F., et al. (2002).[6] "Tris[(trimethylsilyl)oxy]antimony: Synthesis and Structure." Zeitschrift für Naturforschung B. Available at: [Link] (Cited for Synthesis and Structural data).

  • Pore, V., et al. (2009). "Atomic Layer Deposition of Antimony Telluride Thin Films." Chemistry of Materials. Available at: [Link] (Cited for ALD application context).

Sources

Validation

Cost-Benefit Analysis: Tris(trimethylsiloxy)antimony in Advanced Materials Processing

Executive Summary Tris(trimethylsiloxy)antimony(III) (Sb(OSiMe₃)₃) is a specialized metallo-organic precursor primarily utilized in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for high-purity antimo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(trimethylsiloxy)antimony(III) (Sb(OSiMe₃)₃) is a specialized metallo-organic precursor primarily utilized in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for high-purity antimony oxide (Sb₂O₃) and antimony silicate thin films.

Unlike commodity flame retardants (bulk Sb₂O₃) or III-V semiconductor precursors (Tris(trimethylsilyl)antimony, Sb(SiMe₃)₃), this siloxy derivative offers a unique "clean elimination" mechanism. Its primary value proposition lies in its ability to deposit oxide films with minimal carbon/nitrogen contamination due to the formation of stable, volatile disiloxane byproducts.

Recommendation:

  • Adopt for ultra-high purity dielectric layers or catalytic coatings where carbon/nitrogen impurities are critical failure modes.

  • Avoid for bulk flame retardant applications or elemental InSb synthesis (use Sb(SiMe₃)₃ instead).

Part 1: Technical Deep Dive & Mechanism

The "Clean Elimination" Advantage

The structural distinctiveness of Tris(trimethylsiloxy)antimony lies in the Sb-O-Si linkage. In thermal deposition processes, this molecule undergoes a rearrangement that is thermodynamically distinct from standard alkoxides or amides.

  • Standard Alkoxides (Sb(OEt)₃): Decompose via

    
    -hydride elimination, often leaving carbon residues (char) or requiring high oxidant flows.
    
  • Standard Amides (Sb(NMe₂)₃): Decompose via C-N bond cleavage, frequently incorporating nitrogen impurities into the oxide lattice, which alters dielectric properties.

  • Tris(trimethylsiloxy)antimony: Decomposes via the elimination of Hexamethyldisiloxane (HMDSO) . HMDSO is a highly stable, non-reactive volatile liquid (bp 100°C) that cleanly desorbs from the surface, leaving behind pure Sb-O networks.

Physicochemical Profile[1][2][3][4]
  • Molecular State: Monomeric in gas phase (high volatility), dimeric in solid state.[1]

  • Volatility: Superior to bulk oxides; comparable to alkoxides but with better thermal stability against premature oligomerization.

  • Solubility: Highly soluble in non-polar organic solvents (Hexane, Toluene), facilitating liquid injection CVD (LI-CVD).

Part 2: Comparative Analysis (CBA)

The following table contrasts Tris(trimethylsiloxy)antimony against its two primary competitors in the deposition of Antimony Oxide thin films.

Table 1: Performance & Cost Comparison
FeatureTris(trimethylsiloxy)antimony Tris(dimethylamino)antimony Antimony Ethoxide
Formula



Primary Application High-k Dielectrics, Catalytic CoatingsStandard CVD of

Sol-gel, Low-end CVD
Decomposition Byproduct Hexamethyldisiloxane (Inert)Amines / Imines (Reactive)Ethylene / Ethanol (Carbon source)
Impurity Risk Low (Trace Si) High (Nitrogen/Carbon) Medium (Carbon Char)
Moisture Sensitivity High (Hydrolyzes to Silanol)Extremely High (Pyrophoric tendencies)High
Precursor Cost High (Custom Synthesis)Medium (Commercial)Low (Commodity)
Process Window Medium Temp (

)
Low Temp (

)
High Temp (

)
Cost-Benefit Verdict
  • The Cost: Synthesis of

    
     requires 
    
    
    
    and Schlenk line techniques, increasing material costs by 3-5x compared to ethoxides.
  • The Benefit: For nanoscale device fabrication (e.g., phase change memory insulation), the yield improvement from reduced leakage currents (caused by C/N impurities) outweighs the precursor cost.

Part 3: Experimental Protocols

Synthesis of Tris(trimethylsiloxy)antimony

Rationale: This compound is rarely available off-the-shelf in varying grades. In-house synthesis ensures purity.

Reagents:

  • Antimony Trichloride (

    
    ), sublimed.[2]
    
  • Lithium Trimethylsilanolate (

    
    ).
    
  • Solvent: Diethyl ether (

    
    ), dried over Na/Benzophenone.
    

Protocol:

  • Preparation: In a glovebox (

    
     ppm), suspend 3 equivalents of 
    
    
    
    in dry diethyl ether at 0°C.
  • Addition: Dissolve 1 equivalent of

    
     in ether and add dropwise to the silanolate suspension. The reaction is exothermic; maintain temperature 
    
    
    
    to prevent side reactions.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of LiCl will form.

  • Filtration: Filter the solution through a fritted glass funnel (Schlenk type) to remove LiCl.

  • Isolation: Remove solvent under vacuum. The product is a colorless liquid/low-melting solid.

  • Purification: Crucial Step. Distill/Sublime under reduced pressure (

    
     Torr) to remove trace silanols.
    
CVD Deposition Workflow (Conceptual)

Objective: Deposition of High-Purity


 on Silicon.
  • Precursor Loading: Load

    
     into a stainless steel bubbler heated to 60°C to generate sufficient vapor pressure.
    
  • Transport: Use High-Purity Argon (50 sccm) as a carrier gas. Heated lines (80°C) prevent condensation.

  • Chamber Conditions:

    • Substrate Temp: 350°C - 450°C.

    • Pressure: 1-5 Torr.

    • Oxidant:

      
       or Ozone (optional, as the molecule already contains oxygen, but extra oxidant aids stoichiometry).
      
  • Mechanism Check: Monitor exhaust for Hexamethyldisiloxane using RGA (Residual Gas Analysis) to confirm clean decomposition.

Part 4: Visualization of Workflows

Synthesis Pathway

This diagram illustrates the salt-elimination reaction used to synthesize the precursor.

SynthesisPathway SbCl3 SbCl3 (Antimony Trichloride) Reaction Salt Elimination (Et2O, 0°C -> RT) SbCl3->Reaction LiOSi 3x LiOSiMe3 (Lithium Silanolate) LiOSi->Reaction LiCl 3x LiCl (Precipitate) Reaction->LiCl Filtered Product Sb(OSiMe3)3 (Tris(trimethylsiloxy)antimony) Reaction->Product Distillation

Caption: Stoichiometric conversion of Antimony Trichloride to Tris(trimethylsiloxy)antimony via salt elimination.

Decomposition & Film Formation

This diagram contrasts the "Clean Elimination" of the siloxy precursor vs. the "Dirty" pathways of alternatives.

Decomposition cluster_Siloxy Siloxy Pathway (Clean) cluster_Amino Amino/Alkoxy Pathway (Contamination Risk) Precursor1 Sb(OSiMe3)3 Adsorbed on Surface TS1 Rearrangement State Precursor1->TS1 Film1 Sb2O3 Film (High Purity) TS1->Film1 Byproduct1 Me3Si-O-SiMe3 (Volatile Gas) TS1->Byproduct1 Precursor2 Sb(NMe2)3 or Sb(OEt)3 TS2 Beta-Elimination / C-N Cleavage Precursor2->TS2 Film2 Sb2O3 (C/N doped) TS2->Film2 Byproduct2 Reactive Radicals (Trapped C/N) TS2->Byproduct2

Caption: Comparison of decomposition pathways showing the clean elimination of disiloxane in the siloxy route.

References

  • Synthesis and Structure: Baier, M., Angermaier, K., & Schmidbaur, H. (1994). Tris[(trimethylsilyl)oxy]antimony.[1] Zeitschrift für Naturforschung B, 49(7), 855-858.

  • CVD Precursor Chemistry: Pugh, D., et al. (2013). High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition. Inorganic Chemistry, 52(3).

  • Dehalosilylation Mechanism: Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions.[3] Chemistry of Materials, 21(13).

  • General Antimony Applications: Scimplify. (2025). Industrial Applications of Antimony Trioxide.

Sources

Comparative

evaluation of tris(trimethylsiloxy)antimony as a single-source precursor

Topic: Evaluation of Tris(trimethylsiloxy)antimony as a Single-Source Precursor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Materials Development Professionals Evaluation of Tris(tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Tris(trimethylsiloxy)antimony as a Single-Source Precursor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Materials Development Professionals

Evaluation of Tris(trimethylsiloxy)antimony ( ): A Technical Comparison Guide

Executive Summary & Strategic Positioning

Tris(trimethylsiloxy)antimony (CAS: 72950-14-4), often denoted as


, represents a specialized class of heteroleptic precursors distinct from standard alkyls or alkoxides. Unlike common antimony precursors used in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD)—such as Antimony Ethoxide (

) or Tris(dimethylamino)antimony (

)—this precursor features a siloxide ligand system.

This structural difference dictates its primary utility: it acts as a Single-Source Precursor (SSP) capable of delivering both Antimony and Oxygen via a clean "siloxane elimination" mechanism, or depositing Antimony Silicates depending on the thermal regime. Recently, it has also gained traction as a high-voltage electrolyte additive in Li-ion batteries, functioning as a scavenger for decomposition products.

Key Technical Verdict:

  • Best For: High-purity Antimony Oxide (

    
    ) deposition where carbon contamination (common in alkoxides) must be minimized, and for forming cathode-electrolyte interphases (CEI) in batteries.
    
  • Limitation: Lower volatility compared to TDMASb; requires careful thermal management to prevent premature oligomerization.

Physicochemical Evaluation & Comparative Analysis

Structural Characterization

Unlike monomeric liquid precursors,


 exhibits a dynamic structure. In the gas phase and solution, it exists primarily as a monomer with trigonal pyramidal geometry. However, in the solid state, it crystallizes as a dimer , where two antimony atoms are bridged by siloxy groups, forming a distorted 

core.
  • Implication for Process Engineers: The dimerization energy barrier means sublimation rates may be non-linear. Pre-heating bubblers is strictly required to break the dimer for consistent vapor transport.

Comparative Performance Matrix

The following table contrasts


 against industry-standard alternatives.
FeatureTris(trimethylsiloxy)antimony Antimony Ethoxide (

)
Tris(dimethylamino)antimony (TDMASb)
Formula



Ligand Type Siloxide (Si-O-Sb)Alkoxide (C-O-Sb)Amide (N-Sb)
Primary Use High-purity

, Battery Additive
General

CVD
ALD of Sb,

, Nitrides
Decomposition Siloxane Elimination (Clean)

-Hydride Elimination (Risk of C)
Transamination / Protonolysis
Thermal Stability High (Resists hydrolysis better than alkoxides)Moderate (Moisture sensitive)Low (Thermally fragile)
Impurity Profile Low Carbon, Potential Si dopingHigh Carbon (Alkoxy groups)Nitrogen incorporation
Volatility Moderate (Requires heating >50°C)HighVery High
The "Siloxane Elimination" Advantage

The critical advantage of using a siloxide precursor is the decomposition pathway. While alkoxides often decompose via


-hydride elimination (leaving carbon residues), siloxides decompose by eliminating stable hexamethyldisiloxane (

).

Mechanism:



This pathway is thermodynamically driven by the formation of the strong Si-O-Si bond in the byproduct, leaving behind a stoichiometric oxide film with significantly reduced carbon contamination.

Experimental Protocols

Synthesis of Tris(trimethylsiloxy)antimony

Note: This synthesis requires strict inert atmosphere (Schlenk line or Glovebox).

Reagents:

  • Antimony Trichloride (

    
    )
    
  • Lithium Trimethylsilanolate (

    
    )
    
  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Suspend

    
     (1 eq) in anhydrous ether at 0°C under Argon.
    
  • Addition: Dropwise add a solution of

    
     (3.05 eq) in ether. The slight excess ensures complete substitution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (LiCl) will form.

  • Filtration: Filter the solution through a celite pad to remove LiCl.

  • Purification: Remove solvent under vacuum. The crude product is a waxy solid. Sublime at 60-80°C under reduced pressure (

    
     Torr) to obtain pure colorless crystals.
    
CVD Deposition Protocol (Target: )

This protocol assumes a low-pressure CVD (LPCVD) setup.

  • Precursor Loading: Load sublimed

    
     into a stainless steel bubbler.
    
  • Temperature Settings:

    • Bubbler Temp: 65°C - 75°C (Critical to generate sufficient vapor pressure).

    • Line Temp: 85°C (Prevent condensation).

    • Substrate Temp: 350°C - 450°C .

  • Carrier Gas: Argon or

    
     at 50 sccm.
    
  • Oxidant: None required (Single Source), but adding

    
     (20 sccm) aids in removing residual organic ligands if the substrate temp is <400°C.
    
  • Process: Introduce vapor. The siloxide undergoes pyrolytic decomposition. Monitor exhaust for hexamethyldisiloxane (byproduct).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the synthesis logic and the decomposition pathway that defines this precursor's utility.

Synthesis & Decomposition Pathway

G SbCl3 SbCl3 (Precursor) Intermediate Reaction in Et2O (0°C -> RT, 12h) SbCl3->Intermediate LiOSiMe3 3 LiOSiMe3 (Ligand Source) LiOSiMe3->Intermediate Product Sb(OSiMe3)3 (Tris(trimethylsiloxy)antimony) Intermediate->Product Substitution LiCl 3 LiCl (Byproduct - Filtered) Intermediate->LiCl Salt Elimination Heat CVD Process (>350°C) Product->Heat Vapor Transport Film Sb2O3 Thin Film (Target Material) Heat->Film Deposition Volatile 3 (Me3Si)2O (Volatile Disiloxane) Heat->Volatile Clean Elimination

Figure 1: Reaction pathway from synthesis to CVD deposition, highlighting the clean elimination of disiloxane.

Battery Electrolyte Application Logic

Recent patents utilize this molecule not for film growth, but as a scavenger in electrolytes.

Battery Electrolyte Li-Ion Electrolyte (LiPF6 / Carbonates) Problem HF Generation & Decomposition Electrolyte->Problem High Voltage/Temp Action Scavenging / Surface Reaction Problem->Action Degradation Additive Add Sb(OSiMe3)3 (<2 wt%) Additive->Action Intercepts Result Stable CEI Layer (Cathode Electrolyte Interphase) Action->Result Forms Protective Sb-Si-O Layer

Figure 2: Mechanism of action for Tris(trimethylsiloxy)antimony as a high-voltage electrolyte additive.

Safety & Handling (Self-Validating Protocols)

To ensure trustworthiness in the lab, follow these "self-validating" checks:

  • The "Smoke" Test: Like many Sb(III) compounds, the precursor is moisture sensitive (though less than ethoxides). If you open the vessel and see immediate white fumes, the precursor has hydrolyzed to

    
     dust. Validation:  The material should be a clear/white crystalline solid that does not fume aggressively in limited air exposure, but should be handled strictly under Argon.
    
  • NMR Validation: Before use in CVD, run a

    
     NMR in 
    
    
    
    .
    • Pass Criteria: A sharp singlet around

      
       0.1-0.3 ppm (Si-Me3).
      
    • Fail Criteria: Multiple peaks in the methyl region indicate partial hydrolysis (formation of silanols) or oligomerization.

References

  • Schmidbaur, H., et al. (2025). Tris[(trimethylsilyl)oxy]antimony: Synthesis and Crystal Structure. De Gruyter / ResearchGate.

    • )
  • Park, K., et al. (2012). Materials for Battery Electrolytes and Methods for Use.[1] US Patent Application 2012/0328939.

    • Significance: Identifies as a stabilizing additive for high-voltage Li-ion b
  • Pore, V., et al. (2009). Atomic Layer Deposition of Antimony and its Compounds Using Dechlorosilylation Reactions. Chemistry of Materials.[2][3][4]

    • Significance: Provides context on silyl/siloxy group elimination mechanisms in ALD (Dehalosilyl
  • Sigma-Aldrich. Precursor Comparison Guide: CVD/ALD Precursors.

    • Significance: General baseline data for Antimony Alkoxide/Amide vol

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TRIS(TRIMETHYLSILOXY)ANTIMONY
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